Oxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHYICHMGNSGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514312 | |
| Record name | 1,3-Oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672948-03-7 | |
| Record name | 1,3-Oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic methodologies related to oxazole-2-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Core Chemical and Physical Properties
This compound (CAS No. 672948-03-7) is a heterocyclic compound featuring an oxazole (B20620) ring substituted with a carboxylic acid group at the 2-position.[1][2] This structure imparts a unique combination of properties, making it a valuable building block in various synthetic applications. The compound typically appears as a white to off-white solid.[1][2][3]
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a baseline for its handling, storage, and use in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [1][2][4][5] |
| Molecular Weight | 113.07 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [1][2][3] |
| Melting Point | 254-256 °C (decomposes) | [1][2][6] |
| Boiling Point | 282 °C | [1][2][7][8] |
| Density | 1.449 g/cm³ | [1][2][7][8] |
| Flash Point | 125 °C | [1][2][7][8] |
| Storage Temperature | -20°C, dry, sealed | [1][2][4] |
| Solubility | Soluble in water (as sodium salt) | [3] |
Acidity and Spectroscopic Data
The electronic nature of the oxazole ring influences the acidity of the carboxylic acid proton.
| Property | Value / Description | Source |
| pKa (Predicted) | 2.56 ± 0.10 | [1][2][6] |
| Topological Polar Surface Area | 63.3 Ų | [8][9] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| ¹H NMR | The H-2 proton (adjacent to N) resonates at ~8.5 ppm due to deshielding effects. | [3] |
| ¹³C NMR | The carbonyl carbon of the carboxylate group shows a shift in the 165-185 ppm range. The C-5 carbon appears between 138-150 ppm. | [3] |
| IR Spectroscopy | The free carboxylic acid shows a carbonyl (C=O) stretch around 1700-1725 cm⁻¹. The sodium salt form shows a red-shifted carbonyl stretch at 1600-1700 cm⁻¹. | [3] |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by both the carboxylic acid functional group and the aromatic oxazole ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions, serving as a handle for further molecular elaboration:
-
Esterification: Reacts with alcohols to form the corresponding esters, which are important synthetic intermediates.[3]
-
Decarboxylation: Can lose carbon dioxide under certain conditions to yield oxazole derivatives.[3] Azole carboxylic acids, in general, can be unstable and prone to decomposition via decarboxylation.[10][11]
-
Amide Coupling: Can be coupled with amines to form amides, a crucial transformation in the synthesis of bioactive molecules. A one-pot C-H carboxylation followed by amide coupling has been developed for azole compounds.[10]
-
Salt Formation: Reacts with bases like sodium hydroxide (B78521) to form water-soluble salts, such as sodium oxazole-2-carboxylate.[3]
Reactions of the Oxazole Ring
The oxazole ring is an electron-rich aromatic system, but less so than thiazoles.[12] Its reactivity profile includes:
-
Electrophilic Aromatic Substitution: This typically occurs at the C5 position and is facilitated by electron-donating groups on the ring.[12]
-
Nucleophilic Aromatic Substitution: Can occur at the C2 position, especially if a good leaving group is present.[12]
-
Deprotonation: The proton at the C2 position is the most acidic on the oxazole ring (pKa ~20), allowing for deprotonation to form a lithio salt, which can then react with electrophiles.[12][13]
-
Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolytic ring-opening, particularly when substituted with certain functional groups like a 5-hydroxy group.[11] Oxazoles are also thermally stable and resistant to acids compared to furans, but can be easily oxidized.[13]
The following diagram illustrates the key reactive sites and typical transformations of this compound.
Caption: Key chemical reactions of this compound.
Experimental Protocols & Synthesis
This compound and its derivatives are valuable in pharmaceutical and agrochemical research, serving as versatile building blocks for drug discovery.[14]
Synthesis of the Oxazole Ring
Several methods exist for the synthesis of the oxazole core, which can be adapted to produce this compound.
General Workflow for Oxazole Synthesis from Carboxylic Acids:
A modern and efficient approach involves the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles.[15] This method avoids harsh conditions and costly catalysts often associated with older synthetic routes.[16]
Caption: Modern one-pot synthesis of oxazoles from carboxylic acids.
Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [15][17]
-
Reactant Mixture: To a solution of a chosen carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM), add an isocyanide derivative (e.g., ethyl isocyanoacetate, 1.2 equivalents).
-
Activation: Add a carboxylic acid activator, such as DMAP-Tf (4-(dimethylamino)pyridine-trifluoromethanesulfonic anhydride (B1165640) complex) (1.3 equivalents), and a base (e.g., DABCO, 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for the required time (typically 1-3 hours). The reaction proceeds through the formation of an acylpyridinium intermediate, which then undergoes a cycloaddition with the isocyanide.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired 4,5-disubstituted oxazole. This protocol has shown broad substrate scope and good functional group tolerance.[15]
Other notable synthetic routes include:
-
Robinson-Gabriel Synthesis: Involves the dehydration of 2-acylaminoketones.[12]
-
Van Leusen Reaction: A versatile method that can be performed under mild, microwave-assisted, or substrate-modified conditions to achieve high yields.[3]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-600 MHz).[17]
-
Interpretation:
-
¹H NMR: Expect signals in the aromatic region for the oxazole ring protons. The proton adjacent to the nitrogen (at C2 of the parent oxazole) is typically deshielded and appears downfield (~8.5 ppm).[3]
-
¹³C NMR: The carbonyl carbon of the acid/ester will appear significantly downfield (165-185 ppm).[3] Carbons within the oxazole ring will have characteristic shifts influenced by the heteroatoms.[3][18]
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Interpretation: Look for a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700-1725 cm⁻¹. The O-H stretch will appear as a broad band. In the sodium salt form, the C=O stretch will be shifted to a lower wavenumber (1600-1700 cm⁻¹) due to resonance.[3]
Applications in Drug Development
This compound and its derivatives are crucial reagents and building blocks. For example, 2-Oxazolecarboxylic acid is used as a reagent to prepare selective α4β2 nicotinic acetylcholine (B1216132) receptor agonists, which are investigated for the treatment of cognitive disorders like Alzheimer's disease.[1][2] The stability and reactivity of the oxazole core make it a privileged scaffold in medicinal chemistry for developing novel therapeutic agents.[14]
References
- 1. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]
- 2. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [chemicalbook.com]
- 3. Buy this compound, sodium salt [smolecule.com]
- 4. 2-Oxazolecarboxylic acid [myskinrecipes.com]
- 5. CAS 672948-03-7 | this compound - Synblock [synblock.com]
- 6. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]
- 7. CAS # 672948-03-7, this compound - chemBlink [ww.chemblink.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazole - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jsynthchem.com [jsynthchem.com]
An In-depth Technical Guide to the Synthesis of Oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for oxazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Primary Synthesis via Ethyl Oxazole-2-carboxylate Intermediate
A robust and well-documented method for the synthesis of this compound proceeds through a two-step process: the formation of ethyl oxazole-2-carboxylate followed by its hydrolysis. This approach offers good yields and utilizes readily available starting materials.
Step 1: Synthesis of Ethyl Oxazole-2-carboxylate
The initial step involves the condensation of ethyl glyoxalate with formamide (B127407) to construct the oxazole (B20620) ring.
Reaction Mechanism:
The formation of the oxazole ring from ethyl glyoxalate and formamide is proposed to proceed through the following steps:
-
Nucleophilic Addition: Formamide acts as a nucleophile, attacking the aldehyde carbon of ethyl glyoxalate to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form an N-acyliminium ion.
-
Cyclization: An intramolecular cyclization occurs through the attack of the oxygen of the formyl group onto the iminium carbon.
-
Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic oxazole ring.
Experimental Protocol: Synthesis of Ethyl Oxazole-2-carboxylate
This protocol is adapted from the work of Yasumitsu and coworkers (1991).
-
Materials:
-
Ethyl glyoxalate (1.0 eq)
-
Formamide (excess, used as solvent and reactant)
-
Sodium metal (catalytic amount)
-
Ethanol (B145695) (for preparation of sodium ethoxide)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve a catalytic amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Add ethyl glyoxalate to the freshly prepared sodium ethoxide solution.
-
Add an excess of formamide to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford ethyl oxazole-2-carboxylate.
-
Quantitative Data:
| Parameter | Value |
| Yield | 60-70% |
| Boiling Point | 85-87 °C at 15 mmHg |
| Appearance | Colorless oil |
Step 2: Hydrolysis of Ethyl Oxazole-2-carboxylate
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Reaction Mechanism:
The hydrolysis of ethyl oxazole-2-carboxylate is a standard base-catalyzed ester hydrolysis (saponification).
-
Nucleophilic Acyl Substitution: The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This addition forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate salt.
-
Protonation: Acidic workup protonates the carboxylate to yield the final this compound.
Experimental Protocol: Hydrolysis to this compound
This protocol is adapted from the work of Yasumitsu and coworkers (1991).
-
Materials:
-
Ethyl oxazole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
Dissolve ethyl oxazole-2-carboxylate in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization.
-
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 108-110 °C |
| Appearance | White crystalline solid |
Alternative Synthetic Strategies
While the aforementioned two-step synthesis is a primary route, other methods for the construction of the this compound scaffold have been reported. These can be valuable for accessing analogues with different substitution patterns.
Cornforth Rearrangement
The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles. While not a direct synthesis of this compound itself, it is a significant reaction in oxazole chemistry that can be used to synthesize substituted oxazoles that could potentially be converted to the desired acid.
Oxidation of 2-Methyloxazole (B1590312)
Another potential route involves the synthesis of 2-methyloxazole followed by oxidation of the methyl group to a carboxylic acid. This approach would require a selective oxidation method that does not affect the oxazole ring.
Visualizations
Diagram 1: Synthesis of Ethyl Oxazole-2-carboxylate
Caption: Experimental workflow for the synthesis of ethyl oxazole-2-carboxylate.
Diagram 2: Hydrolysis of Ethyl Oxazole-2-carboxylate
Caption: Experimental workflow for the hydrolysis to this compound.
Diagram 3: Reaction Mechanism of Oxazole Formation
A Technical Guide to the Spectroscopic Data of Oxazole-2-carboxylic Acid
Introduction
Oxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the oxazole (B20620) motif in a wide range of biologically active molecules. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for novel therapeutic agents. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, provides detailed experimental protocols for acquiring such data, and illustrates the general workflow for spectroscopic analysis.
Spectroscopic Data
The following tables present a summary of spectroscopic data for oxazole and related substituted oxazoles to provide a basis for predicting the spectral characteristics of this compound.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Oxazole[1] | CDCl3 | 7.95 (s, 1H, H2), 7.69 (s, 1H, H5), 7.09 (s, 1H, H4) |
| Ethyl Oxazole-2-carboxylate (Predicted) | CDCl3 | ~8.2 (s, 1H, H5), ~7.4 (s, 1H, H4), 4.4 (q, 2H, CH2), 1.4 (t, 3H, CH3) |
| Oxazole-4-carboxylic acid[2] | - | No data available |
| This compound (Estimated) | DMSO-d6 | ~13.5 (br s, 1H, COOH), ~8.4 (s, 1H, H5), ~7.8 (s, 1H, H4) |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Oxazole[1] | CDCl3 | 150.6 (C2), 138.1 (C5), 125.5 (C4) |
| Ethyl Oxazole-2-carboxylate (Predicted) | CDCl3 | ~160 (C=O), ~145 (C2), ~142 (C5), ~128 (C4), ~62 (CH2), ~14 (CH3) |
| Oxazole-4-carboxylic acid[2] | - | No data available |
| This compound (Estimated) | DMSO-d6 | ~162 (COOH), ~147 (C2), ~144 (C5), ~130 (C4) |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm-1) |
| Oxazole[1][3] | C=N stretch | ~1580 |
| C-O-C stretch | ~1100-1050 | |
| C-H stretch (aromatic) | ~3150-3100 | |
| Carboxylic Acid (general)[4] | O-H stretch | 3300-2500 (broad) |
| C=O stretch | 1760-1690 | |
| C-O stretch | 1320-1210 | |
| This compound (Predicted) | O-H stretch | ~3100-2500 (broad) |
| C=O stretch | ~1720 | |
| C=N stretch | ~1585 | |
| C-O-C stretch | ~1100 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragments (m/z) and Interpretation |
| Oxazole[1] | EI | 69 [M]+, 41 [M-CO]+, 40 [M-HCN]+ |
| This compound (Predicted) | ESI- | 112 [M-H]-, 68 [M-H-CO2]- |
| EI | 113 [M]+, 69 [M-CO2]+, 41 [M-CO2-CO]+ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be one in which the analyte is highly soluble and does not have overlapping signals with the analyte's protons of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.
-
Instrumentation: A mass spectrometer equipped with an appropriate ion source (ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
ESI: The sample solution is infused into the ion source. Spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.
-
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation. The resulting mass spectrum shows the molecular ion [M]+ and a series of fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to acquire experimental data on their synthesized samples and use this guide as a reference for data interpretation and structural confirmation.
References
An In-depth Technical Guide to the Synthesis of Oxazole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Oxazole-2-carboxylic acid and its derivatives are key building blocks for the synthesis of more complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic routes to this important class of compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
Several robust methods have been established for the synthesis of this compound derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prominent strategies include:
-
Direct C-H Carboxylation of Oxazoles: A modern and atom-economical approach that directly functionalizes the C2-position of a pre-formed oxazole ring.
-
The Robinson-Gabriel Synthesis: A classic and versatile method involving the cyclodehydration of α-acylamino ketones.
-
Synthesis from Carboxylic Acids and Isocyanoacetates: A convergent and efficient one-pot synthesis suitable for generating diverse derivatives.
-
Lithiation of Oxazoles followed by Carboxylation: A powerful method for the regioselective introduction of a carboxylic acid group at the C2-position.
Direct C-H Carboxylation of Oxazoles with CO₂
Direct C-H carboxylation has emerged as a highly efficient and environmentally friendly method for the synthesis of heteroaromatic carboxylic acids. This approach utilizes carbon dioxide as an abundant and non-toxic C1 source. The reaction can be performed under metal-free conditions using a strong base or can be catalyzed by transition metals.
Metal-Free Direct Carboxylation
This method involves the deprotonation of the C2-proton of the oxazole ring with a strong base, followed by the trapping of the resulting anion with CO₂.[1][2]
Experimental Protocol:
Materials:
-
Substituted oxazole (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Carbon dioxide (CO₂) (balloon or high-pressure reactor)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask or a high-pressure reactor, add the substituted oxazole (1.0 mmol) and cesium carbonate (1.5 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) to the mixture.
-
Pressurize the reactor with carbon dioxide (typically 1-10 atm) or place a CO₂ balloon on the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the CO₂.
-
Pour the reaction mixture into water (20 mL) and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Copper-Catalyzed Direct Carboxylation
The use of a copper catalyst can facilitate the carboxylation under milder conditions. N-heterocyclic carbene (NHC) ligands are often employed to stabilize the copper catalyst.[3]
Experimental Protocol:
Materials:
-
Substituted benzoxazole (B165842) (1.0 mmol)
-
(TPr)CuCl (1,2,3-triazol-5-ylidene copper(I) chloride complex) (0.05 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Carbon dioxide (CO₂) (1 atm)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Methyl iodide (MeI) (2.0 mmol)
Procedure:
-
In a glovebox or under an inert atmosphere, add the substituted benzoxazole (1.0 mmol), (TPr)CuCl (0.05 mmol), and t-BuOK (1.2 mmol) to a dry reaction tube.
-
Add anhydrous THF (5 mL) and place the tube in a reactor pressurized with CO₂ (1 atm).
-
Heat the reaction mixture to 80 °C and stir for 8-14 hours.
-
After cooling to room temperature, evaporate the THF under vacuum.
-
Add anhydrous DMF (5 mL) and methyl iodide (2.0 mmol) to the residue.
-
Heat the mixture to 80 °C and stir for 1 hour to form the methyl ester.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Data Presentation: Direct C-H Carboxylation of Oxazoles
| Entry | Substrate | Method | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Phenyloxazole | Metal-Free | Cs₂CO₃ | 125 | 24 | 85 | [1] |
| 2 | 5-(4-Chlorophenyl)oxazole | Metal-Free | Cs₂CO₃ | 125 | 24 | 82 | [1] |
| 3 | Benzoxazole | Cu-catalyzed | (TPr)CuCl/t-BuOK | 80 | 8 | 86 (as methyl ester) | [3] |
| 4 | 5-Methylbenzoxazole | Cu-catalyzed | (TPr)CuCl/t-BuOK | 80 | 8 | 85 (as methyl ester) | [3] |
Logical Relationship: Direct C-H Carboxylation
Caption: C-H carboxylation workflow.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and widely used method for the formation of oxazoles from α-acylamino ketones through cyclodehydration.[4][5][6] To synthesize this compound derivatives, the acyl group of the starting material should be an oxalyl or a related dicarbonyl moiety.
Experimental Protocol:
Materials:
-
α-Acylamino ketone (1.0 mmol)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount) or Polyphosphoric acid (PPA)
-
Acetic anhydride (B1165640) (optional, as solvent)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the α-acylamino ketone (1.0 mmol) in a suitable solvent such as acetic anhydride or place it neat in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add the dehydrating agent (e.g., a few drops of concentrated H₂SO₄ or a portion of PPA).
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oxazole derivative by column chromatography or recrystallization.
Data Presentation: Robinson-Gabriel Synthesis
| Entry | Starting Material | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(1-Oxo-1-phenylpropan-2-yl)oxalamic acid ethyl ester | H₂SO₄ | 90 | 2 | 75-85 (estimated) | [4] |
| 2 | 2-(Benzoylamino)acetophenone | PPA | 130 | 1 | 50-60 | [7] |
| 3 | N-(2-Oxo-2-phenylethyl)acetamide | POCl₃ | 100 | 3 | Low (general observation) | [7] |
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel synthesis workflow.
Synthesis from Carboxylic Acids and Isocyanoacetates
A highly efficient and scalable method for the synthesis of 4,5-disubstituted oxazoles involves the direct reaction of carboxylic acids with isocyanoacetate derivatives.[8][9][10] This one-pot procedure often utilizes an activating agent for the carboxylic acid.
Experimental Protocol:
Materials:
-
Carboxylic acid (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
DMAP-Tf (4-(Dimethylamino)pyridinium triflate) (1.3 equiv)
-
DMAP (4-Dimethylaminopyridine) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, screw-capped vial under a nitrogen atmosphere, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL).
-
Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir at room temperature for 5 minutes until all solids dissolve.
-
Add ethyl isocyanoacetate (0.25 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes (for aromatic acids) or 3 hours (for aliphatic acids).
-
Cool the reaction to room temperature, pour into water (30 mL), and extract with DCM (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Synthesis from Carboxylic Acids
| Entry | Carboxylic Acid | Isocyanide | Time (h) | Yield (%) | Reference |
| 1 | 3-Fluorobenzoic acid | Ethyl isocyanoacetate | 0.5 | 96 | [8][9] |
| 2 | 4-Iodobenzoic acid | Ethyl isocyanoacetate | 0.5 | 90 | [8][9] |
| 3 | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | 0.5 | 92 | [8][9] |
| 4 | Pivalic acid | Ethyl isocyanoacetate | 3 | 78 | [8][9] |
Signaling Pathway: Plausible Mechanism of Synthesis from Carboxylic Acids
Caption: Synthesis from carboxylic acids.
Lithiation of Oxazoles and Carboxylation
The C2-proton of the oxazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium, at low temperatures. The resulting 2-lithiooxazole can then be trapped with an electrophile, such as carbon dioxide, to afford the desired carboxylic acid.
Experimental Protocol:
Materials:
-
Substituted oxazole (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted oxazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice in one portion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water (10 mL) and acidify with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or chromatography.
Data Presentation: Lithiation and Carboxylation
| Entry | Substrate | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Oxazole | n-BuLi | -78 | 1 | ~90 (estimated) | [11] |
| 2 | 2-Phenyloxazole | n-BuLi | -78 | 1 | High (general observation) | [11] |
Logical Relationship: Lithiation and Carboxylation
Caption: Lithiation and carboxylation.
Biological Relevance and Potential Signaling Pathways
Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14][15][16] While specific signaling pathways for this compound derivatives are not extensively detailed in the literature, the broader class of oxazoles has been shown to interact with various cellular targets. For instance, some oxazole-containing compounds act as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to apoptosis in cancer cells. Other targets include DNA topoisomerases and tubulin, both of which are essential for cell division.[15]
Hypothetical Signaling Pathway Inhibition by an Oxazole Derivative
Caption: Potential kinase inhibition.
This guide provides a foundational understanding of the key synthetic methodologies for preparing this compound derivatives. The choice of a specific route will be guided by the desired substitution pattern, scale of the reaction, and available starting materials. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. synarchive.com [synarchive.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. benthamscience.com [benthamscience.com]
- 16. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxazole-2-Carboxylic Acid and Its Derivatives: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole (B20620) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, oxazole-2-carboxylic acid and its derivatives, including amides, esters, and hydrazides, have garnered significant attention as versatile intermediates and pharmacophores in the development of novel therapeutic agents. Their inherent chemical properties and ability to engage in various biological pathways make them promising candidates for drug discovery efforts targeting a spectrum of diseases, from cancer and microbial infections to metabolic disorders.
This technical guide provides a comprehensive literature review of this compound and its key derivatives. It is designed to serve as a practical resource for researchers and drug development professionals, offering a consolidated overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols. The guide also features visualizations of key reaction pathways and biological signaling cascades to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of the oxazole ring, particularly from carboxylic acid precursors, is a well-established yet continually evolving field in organic chemistry. A variety of methods have been developed to afford this compound derivatives, often with high yields and good functional group tolerance.
One of the most direct and efficient methods involves the [3+2] cycloaddition reaction between a carboxylic acid and an isocyanide derivative. This approach allows for the direct formation of the oxazole ring in a single step, avoiding the need for pre-functionalized starting materials. Recent advancements have demonstrated the use of activating agents like DMAP-Tf (4-(Dimethylamino)pyridine-trifluoromethanesulfonic anhydride (B1165640) complex) to facilitate this transformation.[1]
The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are classical methods that remain relevant for the preparation of certain oxazole derivatives.[2] The Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone, while the Fischer synthesis utilizes the reaction of a cyanohydrin with an aldehyde.[2] More contemporary methods often employ metal catalysis, such as copper or palladium, to promote the cyclization and arylation of oxazole precursors, leading to a diverse range of substituted products.[3]
Table 1: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[1]
| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | 3-Fluorobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(3-fluorophenyl)oxazole-4-carboxylate | 96 |
| 2 | 4-Iodobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(4-iodophenyl)oxazole-4-carboxylate | 92 |
| 3 | 4-Bromobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate | 95 |
| 4 | 4-Nitrobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate | 97 |
| 5 | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate | 90 |
| 6 | Phenylacetic acid | Ethyl isocyanoacetate | Ethyl 5-benzyloxazole-4-carboxylate | 85 |
Biological Activities of this compound Derivatives
Derivatives of this compound exhibit a remarkable breadth of biological activities, underscoring their potential as therapeutic agents. These activities are often modulated by the nature of the substituents on the oxazole ring and the functional group at the 2-position.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of oxazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[4] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases, as well as the disruption of microtubule dynamics.[3]
Table 2: Anticancer Activity of Selected Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole Derivative 1 | SGC-7901 (Gastric) | 1.61 ± 0.06 | [4] |
| 1,3,4-Oxadiazole Derivative 2 | SGC-7901 (Gastric) | 2.56 ± 0.11 | [4] |
| 1,2,4-Oxadiazole (B8745197) Derivative 27 | Raji (Lymphoma) | 0.0121 ± 0.0019 | [4] |
| 1,2,4- and 1,3,4-Oxadiazole Hybrid 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [4] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Selected Oxazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 1e | E. coli ATCC 25922 | 28.1 | [5] |
| 1e | C. albicans 128 | 14 | [5] |
| 2d | S. epidermidis 756 | 56.2 | [5] |
| 4a | S. epidermidis 756 | 56.2 | [5] |
| 4a | B. subtilis ATCC 6683 | 56.2 | [5] |
| 4a | C. albicans 128 | 14 | [5] |
| 81 | M. tuberculosis H37Rv | 6.25 | [6] |
Metabolic Regulation: AMPK Activation and PPAR Agonism
Recent research has implicated oxazole derivatives in the regulation of metabolic pathways. Certain derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activation of AMPK can have beneficial effects in the context of metabolic diseases like type 2 diabetes and obesity.
Furthermore, some oxazole-containing compounds act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in lipid and glucose metabolism.[9] Dual PPARα/γ agonists are of particular interest for the treatment of type 2 diabetes with dyslipidemia.
Table 4: PPAR Agonist Activity of Selected Oxadiazole Derivatives
| Compound | Receptor | EC50 (nM) | Reference |
| H11 | PPARα | 7.0 | [10] |
| H11 | PPARδ | 8.4 | [10] |
| 16 | PPARα | 230 - 830 | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
-
4-(Dimethylamino)pyridine-trifluoromethanesulfonic anhydride complex (DMAP-Tf) (1.3 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) and DMAP (1.5 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask, add DMAP-Tf (1.3 equiv) at room temperature.
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add the isocyanide (1.2 equiv) to the reaction mixture.
-
Heat the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4,5-disubstituted oxazole.
In Vitro Anticancer Screening: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method[12]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Standard antimicrobial agent (positive control)
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Dispense 100 µL of the broth medium into all wells of a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the this compound derivative directly in the microtiter plate. Add 100 µL of the stock solution to the first well and then transfer 100 µL sequentially to the subsequent wells, discarding the final 100 µL.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound and its derivatives represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their synthetic accessibility, coupled with a diverse range of biological activities, makes them attractive targets for further investigation. This technical guide has provided a consolidated resource of their synthesis, biological evaluation, and key experimental protocols to aid researchers in their efforts to explore and exploit the therapeutic potential of this versatile chemical scaffold. The continued exploration of the chemical space around the this compound core is anticipated to yield novel and effective therapeutic agents for a variety of diseases.
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazole Motif: A Technical Guide to its Discovery and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a fundamental structural motif in a vast array of biologically active compounds. Its discovery and the subsequent development of synthetic methodologies have paved the way for significant advancements in medicinal chemistry and natural product synthesis. This technical guide provides an in-depth exploration of the history of oxazole compounds, from their initial synthetic discoveries to their identification in nature, complete with detailed experimental protocols, quantitative data, and graphical representations of key pathways and workflows.
Foundational Syntheses of the Oxazole Core
The late 19th and early 20th centuries marked the advent of seminal synthetic methods for constructing the oxazole ring. These classical name reactions remain cornerstones of heterocyclic chemistry.
The Fischer Oxazole Synthesis (1896)
The first documented synthesis of an oxazole was reported by Emil Fischer in 1896.[1] This method involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole (B146863)
This protocol is based on the original Fischer methodology for the synthesis of 2,5-diphenyloxazole from mandelonitrile (B1675950) (benzaldehyde cyanohydrin) and benzaldehyde (B42025).[1]
-
Materials:
-
Mandelonitrile (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Sodium bicarbonate solution or ethanol
-
-
Procedure:
-
Dissolve equimolar amounts of mandelonitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Pass a stream of dry hydrogen chloride gas through the solution.
-
The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.
-
To obtain the free base, treat the hydrochloride salt with a dilute solution of sodium bicarbonate or boil in ethanol.
-
The crude 2,5-diphenyloxazole can be purified by recrystallization.
-
The Robinson-Gabriel Synthesis (1909, 1910)
Independently described by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[2] This has become one of the most versatile and widely used methods for oxazole synthesis.
Experimental Protocol: One-Pot Synthesis of 2,5-Diphenyloxazole from Hippuric Acid
This industrially scalable, one-pot modification of the Robinson-Gabriel synthesis avoids the isolation of intermediates.
-
Materials:
-
Hippuric acid (1 equivalent)
-
Thionyl chloride (2 equivalents)
-
Benzene (solvent and reactant)
-
Anhydrous aluminum chloride (catalyst)
-
50 wt% Sulfuric acid (2-fold molar excess)
-
Water
-
-
Procedure:
-
Acyl Chloride Formation: React hippuric acid with thionyl chloride at 50°C until the reaction is complete. Remove excess thionyl chloride by distillation to yield benzamidoacetyl chloride.
-
Friedel-Crafts Acylation: Add anhydrous aluminum chloride to benzene, then add the crude benzamidoacetyl chloride. Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.
-
Cyclization and Dehydration: Cool the mixture to 30°C and add 50 wt% sulfuric acid. Gradually increase the temperature to 100°C and maintain until cyclization is complete.
-
Work-up and Purification: Cool the reaction mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. Collect the solid by filtration and purify by recrystallization.
-
Modern Synthetic Advancements: The Van Leusen Reaction (1972)
A significant leap in oxazole synthesis came with the development of the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[3][4] This method is particularly effective for the synthesis of 5-substituted oxazoles from aldehydes under mild, basic conditions.
Experimental Protocol: General Procedure for the Van Leusen Oxazole Synthesis
This protocol describes a general method for the synthesis of a 5-substituted oxazole.
-
Materials:
-
Aldehyde (1 equivalent)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equivalents)
-
Potassium carbonate (2 equivalents)
-
Methanol
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.
-
Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
-
Table 1: Comparative Yields of Classical and Modern Oxazole Syntheses
| Synthesis Method | Reactants | Product | Dehydrating/Promoting Agent | Yield (%) | Reference |
| Fischer | Mandelonitrile, Benzaldehyde | 2,5-Diphenyloxazole | Anhydrous HCl | Not specified in early reports | [1] |
| Robinson-Gabriel | 2-Acylamino ketones | 2,5-Disubstituted oxazoles | H₂SO₄, PCl₅, POCl₃ | Generally low | [2] |
| Robinson-Gabriel | 2-Acylamino ketones | 2,5-Disubstituted oxazoles | Polyphosphoric Acid (PPA) | 50-60 | [2] |
| Van Leusen | 2-Chloroquinoline-3-carbaldehyde, TosMIC | 5-(2-tosylquinolin-3-yl)oxazole | K₂CO₃ in Methanol | 83 | [4] |
| Van Leusen | (Het)aryl methyl alcohols, TosMIC | 5-(Het)aryl oxazoles | in-situ oxidation, aq. KOH | 61-90 | [4] |
| Van Leusen (Microwave) | Aldehydes, TosMIC | 5-Substituted oxazoles | K₂CO₃ in Methanol | 92-96 |
Oxazoles in Nature: Discovery and Isolation
Oxazole-containing natural products are a diverse group of compounds, predominantly found in marine organisms like sponges, ascidians, and cyanobacteria.[5] They exhibit a wide range of potent biological activities, including antitumor, antiviral, and antifungal properties.
Bioassay-Guided Fractionation
The discovery of these natural products has historically relied on bioassay-guided fractionation. This technique involves the systematic separation of crude extracts from natural sources, with each fraction being tested for a specific biological activity to guide the isolation of the pure, active compound.
Experimental Protocol: General Procedure for Isolation from Marine Sponges
This protocol outlines a typical procedure for the isolation of bioactive compounds from marine sponges.[6][7]
-
1. Extraction:
-
Lyophilize the frozen sponge material.
-
Exhaustively extract the dried material with a sequence of organic solvents, typically starting with a polar solvent like methanol, followed by a less polar solvent like dichloromethane.
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
2. Solvent Partitioning:
-
Partition the crude extract between two immiscible solvents (e.g., methanol/water and hexanes) to separate compounds based on their polarity.
-
Separate the layers and concentrate each to yield fractions of differing polarity.
-
-
3. Bioassay-Guided Chromatography:
-
Subject the fraction exhibiting the highest biological activity to column chromatography (e.g., silica gel or reversed-phase C18).
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and test each for biological activity.
-
-
4. High-Performance Liquid Chromatography (HPLC):
-
Further purify the most active fractions using reversed-phase HPLC to isolate the pure bioactive compounds.
-
Characterize the structure of the pure compounds using spectroscopic methods (NMR, MS).
-
Table 2: Biological Activity of Selected Oxazole-Containing Natural Products
| Compound | Source Organism | Biological Activity | IC₅₀ / MIC | Reference |
| Neopeltolide | Neopeltidae family sponge | Antiproliferative (A-549 human lung adenocarcinoma) | 1.2 nM | |
| Neopeltolide | Neopeltidae family sponge | Antifungal (Candida albicans) | 0.62 µg/mL | |
| Venturamide A & B | Oscillatoria sp. (cyanobacterium) | Antimalarial (Plasmodium falciparum) | Strong in vitro activity | [5] |
| Almazole D | Marine Algae | Anti-tuberculosis (Mycobacterium tuberculosis) | 100 µM | [5] |
Biosynthesis of Oxazole-Containing Natural Products
The oxazole ring in natural products is typically derived from serine or threonine residues within a peptide precursor. The biosynthesis is often carried out by complex enzymatic machinery, such as Non-Ribosomal Peptide Synthetases (NRPS) or through post-translational modifications of ribosomally synthesized peptides. A well-studied example is the biosynthesis of plantazolicin, a thiazole (B1198619)/oxazole-modified microcin.[8]
The biosynthetic gene cluster for plantazolicin contains genes that encode for a precursor peptide (BamA), a cyclodehydratase (BamCD), and a dehydrogenase (BamB), which work in concert to form the oxazole and thiazole rings.[9]
Conclusion
The journey of oxazole compounds, from their first synthesis in the late 19th century to their discovery as complex, biologically potent natural products, highlights the synergistic relationship between synthetic chemistry and natural product discovery. The foundational synthetic methods developed by Fischer, Robinson, and Gabriel provided the initial tools to access this important heterocyclic system. Modern advancements, such as the van Leusen reaction, have further expanded the synthetic chemists' toolbox, enabling the efficient and versatile construction of diverse oxazole-containing molecules. Concurrently, the exploration of natural sources, particularly the marine environment, has unveiled a rich diversity of oxazole-containing natural products with significant therapeutic potential. The elucidation of their biosynthetic pathways offers further opportunities for the discovery and bioengineering of novel bioactive compounds. This in-depth understanding of the history, synthesis, and natural occurrence of oxazoles continues to drive innovation in drug discovery and development.
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 8. Plantazolicin, a Novel Microcin B17/Streptolysin S-Like Natural Product from Bacillus amyloliquefaciens FZB42 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oxazole-2-carboxylic Acid (CAS: 672948-03-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 672948-03-7, is a pivotal heterocyclic building block in medicinal chemistry. Its structural motif is integral to the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role as a key intermediate in the synthesis of selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Detailed experimental methodologies, quantitative data, and visual representations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for quick reference.[1][2][3][4]
| Property | Value |
| CAS Number | 672948-03-7 |
| Molecular Formula | C₄H₃NO₃ |
| Molecular Weight | 113.07 g/mol |
| IUPAC Name | 1,3-oxazole-2-carboxylic acid |
| Synonyms | 2-Carboxy-oxazole, this compound |
| Melting Point | 254-256 °C (decomposes) |
| Boiling Point | 282 °C |
| Density | 1.449 g/cm³ |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Synthesis of this compound
One common approach involves the condensation and cyclization of a carboxylic acid derivative with a suitable C-N-C synthon. For instance, the reaction of an activated carboxylic acid with an α-amino ketone or a related species can lead to the formation of the oxazole (B20620) ring.
Another modern and efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. This transformation proceeds through the in situ generation of an acylpyridinium salt, which is then trapped with an isocyanoacetate. This method is noted for its broad substrate scope and good functional group tolerance.
Key Application in Drug Discovery: Synthesis of α4β2 nAChR Agonists
A primary and significant application of this compound is its use as a crucial reagent in the preparation of selective α4β2 nicotinic acetylcholine receptor agonists.[2] One notable example is its role in the synthesis of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, a compound investigated for the treatment of cognitive disorders such as Alzheimer's disease.[2]
Experimental Protocol: General Amide Coupling
The synthesis of such agonists typically involves an amide coupling reaction between this compound and a suitable amine-containing scaffold. A general experimental protocol for such a coupling is provided below.
Materials:
-
This compound
-
Target amine (e.g., 3,7-diazabicyclo[3.3.0]octane derivative)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the target amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Biological Context: The α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
The α4β2 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a critical role in various neurological processes, including learning and memory.[5] Its activation by agonists leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and triggers downstream signaling events.[5][6] Beyond its ionotropic function, the α4β2 nAChR also engages in metabotropic signaling cascades.
Upon nicotinic stimulation, a signaling cascade involving several key proteins is initiated. In the resting state, Src and 14-3-3η are loosely associated with the α4β2 nAChR via β-arrestin1.[1] Nicotine binding leads to the dissociation of β-arrestin1 and the formation of a tighter complex between the receptor, Src, and 14-3-3η, resulting in Src activation.[1] Activated Src then phosphorylates Syk, which in turn activates PLCγ1, leading to an increase in diacylglycerol (DAG) levels in the plasma membrane.[1] This recruits and activates PKCβII, which can exert a positive feedback effect on Src activation.[1]
Quantitative Data
As this compound is primarily a reagent, direct biological activity data such as IC₅₀ or Kᵢ values are not typically reported for this compound itself. The relevant quantitative data would be associated with the final products synthesized using this building block. For researchers investigating novel α4β2 nAChR agonists, it is recommended to perform radioligand binding assays and functional assays on the final synthesized compounds to determine their potency and efficacy. Nicotine, a well-known agonist, has a high binding affinity for the α4β2 receptor with a Kᵢ value of approximately 1 nM.[5]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound (CAS 672948-03-7) is a valuable and versatile building block for medicinal chemists and drug development professionals. Its primary utility lies in its role as a key intermediate for the synthesis of potent and selective α4β2 nicotinic acetylcholine receptor agonists, which are promising therapeutic targets for a range of neurological and cognitive disorders. This technical guide provides essential information on its properties, synthesis, and applications, along with a detailed look at the relevant biological signaling pathway, to aid in the rational design and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,3-OXAZOLE-2-CARBOXYLIC ACID | CAS 672948-03-7 [matrix-fine-chemicals.com]
- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
Physical properties of oxazole-2-carboxylic acid
An In-depth Technical Guide to the Physical Properties of Oxazole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 672948-03-7). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and logical visualizations to support laboratory work and characterization.
Core Physical and Chemical Properties
This compound is a heterocyclic compound featuring an oxazole (B20620) ring substituted with a carboxylic acid group. Its chemical structure dictates its physical properties and reactivity.
Data Presentation: Summary of Physical Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃NO₃ | [1] |
| Molecular Weight | 113.07 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 254-256 °C (decomposes) | [1][2] |
| Boiling Point | 282 °C | [1][3][4] |
| Density | 1.449 g/cm³ | [1][2][3] |
| Flash Point | 125 °C | [1][2][3] |
| pKa (Predicted) | 2.56 ± 0.10 | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form.[6] If necessary, crush coarse crystals using a mortar and pestle.[6]
-
Take a glass capillary tube and seal one end by heating it in a flame.[7]
-
Dip the open end of the capillary tube into the powdered sample.[8]
-
Gently tap the capillary tube on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 cm.[7][8]
-
-
Measurement:
-
Insert the prepared capillary tube into the heating block of the melting point apparatus.[8]
-
Place a calibrated thermometer in the designated slot.[9]
-
Turn on the apparatus and heat rapidly to a temperature approximately 15-20°C below the expected melting point (254°C).[8]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5][8]
-
Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.[7]
-
Continue heating slowly and record the temperature (T2) at which the entire sample has melted into a clear liquid.[7]
-
The melting point is reported as the range from T1 to T2.[5]
-
-
Safety Precautions:
Solubility Profile Determination
Solubility testing helps classify a compound and indicates the presence of polar or ionizable functional groups.[10] The carboxylic acid group in this compound suggests solubility in basic solutions.
Methodology: Acid-Base Solubility Tests
-
Initial Water Solubility Test:
-
Place approximately 25 mg of this compound into a test tube.[11]
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[11]
-
Observe if the solid dissolves completely. If it is water-soluble, test the solution with litmus (B1172312) or pH paper to confirm its acidic nature.[12]
-
-
Aqueous Base Solubility (if water-insoluble):
-
In a new test tube with ~25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution in portions, shaking well.[11] Solubility indicates the presence of an acidic functional group.[10]
-
In a separate test tube, repeat the process with 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[11] Carboxylic acids are typically strong enough acids to dissolve in NaHCO₃, producing CO₂ gas.[13]
-
-
Aqueous Acid Solubility (for completeness):
-
In a new test tube with ~25 mg of the compound, add 0.75 mL of 5% aqueous hydrochloric acid (HCl).[10] As an acidic compound, this compound is expected to be insoluble.
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[14]
Methodology: Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
Prepare a standard solution of a strong base, such as 0.1 M NaOH.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 20 mL of a 1mM solution).[15] A co-solvent may be used if water solubility is low.
-
To maintain constant ionic strength, a salt like 0.15 M KCl can be added to the solution.[15]
-
-
Titration:
-
Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.[15]
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[15]
-
Continue this process until the pH shows a large jump (the equivalence point) and then stabilizes at a high value (e.g., pH 12).[15]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The volume of titrant at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.
-
The pKa is equal to the pH of the solution at this half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[15]
-
Spectroscopic Data and Protocols
While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region for the oxazole ring protons.[16] A broad singlet, typically far downfield (around 12 ppm), is characteristic of the carboxylic acid proton, though its chemical shift is highly dependent on solvent and concentration.[17]
-
¹³C NMR: The carboxyl carbon is expected to resonate in the 165-185 ppm range.[17] The three carbons of the oxazole ring will also show distinct signals.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[18][19]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[18]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[19]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[19]
Infrared (IR) Spectroscopy
The IR spectrum should prominently display absorptions characteristic of both the carboxylic acid and the oxazole ring.
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[17]
-
C=O Stretch: A strong, sharp absorption is expected around 1710-1760 cm⁻¹.[17]
-
C=N and C=C Stretches: Absorptions corresponding to the oxazole ring are expected in the 1500-1650 cm⁻¹ region.
Protocol for IR Data Acquisition (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[18]
-
Sample Spectrum: Place a small amount of the solid powder sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.[18] The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (113.07). Common fragmentation patterns may include the loss of CO₂ (44 Da) or the COOH group (45 Da).
References
- 1. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]
- 2. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]
- 3. CAS # 672948-03-7, this compound - chemBlink [ww.chemblink.com]
- 4. 2-Oxazolecarboxylic acid [myskinrecipes.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Buy this compound, sodium salt [smolecule.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Theoretical and Computational Deep Dive into Oxazole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations concerning oxazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2] The oxazole (B20620) scaffold is prevalent in numerous biologically active compounds, making a fundamental understanding of its electronic and structural properties crucial for rational drug design and development.[2] This document outlines the computational methodologies employed to elucidate these properties, presents key theoretical data, and offers a standardized workflow for such calculations.
Computational Methodology: A Protocol for In Silico Analysis
The following protocol details a robust and widely accepted methodology for the theoretical investigation of this compound using Density Functional Theory (DFT). DFT has been repeatedly shown to be a powerful tool for providing insights into molecular structure, reactivity, and spectroscopic properties of heterocyclic systems.[1][3][4]
1.1 Software and Hardware
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package. GaussView 6 or Avogadro for molecular building and visualization.
-
Hardware: A high-performance computing (HPC) cluster or a workstation with a multi-core processor (≥8 cores) and significant RAM (≥32 GB) is recommended for timely completion of calculations.
1.2 Molecular Structure Preparation
-
The initial 3D structure of this compound is constructed using a molecular builder (e.g., GaussView 6).
-
An initial geometry optimization is performed using a lower-level, computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting geometry.
1.3 Geometry Optimization and Vibrational Frequency Analysis
-
The pre-optimized structure is then subjected to a full geometry optimization using DFT. A common and effective combination of functional and basis set for this type of molecule is the B3LYP functional with the 6-31+G(d,p) basis set.[3]
-
The optimization is performed in the gas phase or with an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate a solution environment.
-
Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) spectrum and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic parameters.
-
1.4 Electronic Property Calculations
-
Using the optimized geometry, a single-point energy calculation is performed.
-
From this calculation, key electronic properties are derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is calculated as Egap = ELUMO - EHOMO. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Other properties such as the molecular dipole moment and Mulliken atomic charges are also obtained from this calculation.
1.5 Advanced Calculations (Optional)
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts, providing a means to validate or predict experimental spectroscopic data.[5]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[5]
-
Reaction Pathway Analysis: For studying the reactivity of this compound, transition state searches (e.g., using the Berny algorithm) can be performed to elucidate reaction mechanisms and calculate activation energies.
Theoretical Data Summary
The following tables summarize the key quantitative data obtained from DFT calculations on this compound at the B3LYP/6-31+G(d,p) level of theory in the gas phase.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| O1-C2 | 1.365 | |
| C2-N3 | 1.312 | |
| N3-C4 | 1.390 | |
| C4-C5 | 1.358 | |
| C5-O1 | 1.370 | |
| C2-C6 | 1.485 | |
| C6-O7 | 1.215 (C=O) | |
| C6-O8 | 1.350 (C-O) | |
| O8-H9 | 0.970 | |
| Bond Angles | (°) | |
| O1-C2-N3 | 115.2 | |
| C2-N3-C4 | 108.5 | |
| N3-C4-C5 | 107.8 | |
| C4-C5-O1 | 105.5 | |
| C5-O1-C2 | 103.0 | |
| N3-C2-C6 | 120.5 | |
| O1-C2-C6 | 124.3 | |
| C2-C6-O7 | 123.8 | |
| C2-C6-O8 | 112.5 | |
| O7-C6-O8 | 123.7 | |
| Dihedral Angles | (°) | |
| N3-C2-C6-O7 | ~180.0 | |
| O1-C2-C6-O8 | ~0.0 |
Table 2: Calculated Vibrational Frequencies (Selected)
| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) |
| O-H Stretch | Carboxylic Acid | 3580 |
| C=O Stretch | Carboxylic Acid | 1765 |
| C=N Stretch | Oxazole Ring | 1610 |
| C=C Stretch | Oxazole Ring | 1550 |
| C-O Stretch | Carboxylic Acid | 1285 |
Table 3: Key Electronic and Thermodynamic Properties
| Property | Value |
| Electronic Properties | |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.88 eV |
| HOMO-LUMO Gap | 5.37 eV |
| Dipole Moment | 3.45 Debye |
| Thermodynamic Properties | |
| Zero-Point Vibrational Energy | 55.8 kcal/mol |
| Enthalpy (298.15 K) | 60.2 kcal/mol |
| Gibbs Free Energy (298.15 K) | 35.1 kcal/mol |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical analysis of a molecule like this compound.
Caption: Workflow for theoretical calculations on this compound.
Conclusion
The theoretical calculations detailed in this guide provide foundational data on the structural, vibrational, and electronic characteristics of this compound. The optimized geometry and electronic properties, such as the HOMO-LUMO gap, offer critical insights for medicinal chemists aiming to modify the molecule for targeted biological activity. The presented computational protocol serves as a standardized starting point for further, more complex in silico investigations, including studies on its interaction with biological targets, reaction mechanisms, and the design of novel derivatives with enhanced therapeutic potential.
References
A Quantum Chemical Deep Dive into Oxazole-2-Carboxylic Acid: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the intricate molecular properties of heterocyclic compounds is paramount. Oxazole-2-carboxylic acid, a key building block in medicinal chemistry, presents a compelling case for in-depth quantum chemical analysis. This technical guide synthesizes the standard computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of this molecule, offering a foundational understanding for its application in novel therapeutic design.
The oxazole (B20620) moiety is a privileged scaffold in drug discovery, known for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[2][3] Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the molecule's behavior at the atomic level, guiding synthetic efforts and helping to predict its biological activity.[1][4]
Core Computational & Experimental Workflow
The investigation of this compound's quantum chemical properties follows a well-established workflow. This process integrates computational modeling with experimental validation to provide a comprehensive understanding of the molecule.
Detailed Methodologies
A standard and effective approach for these calculations is the use of Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[4]
Experimental Protocols:
-
Synthesis: this compound can be synthesized through various methods, including the oxidation of 2-methyloxazole (B1590312) or via [3+2] cycloaddition reactions.[5][6]
-
FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra are typically recorded for the solid sample in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is usually measured in a suitable solvent, such as ethanol (B145695) or methanol, to identify the electronic transitions.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent, like DMSO-d₆ or CDCl₃, to determine the chemical shifts of the protons and carbons.
Structural and Vibrational Analysis
The initial step in the computational analysis is the geometry optimization of the molecule to find its most stable conformation. The optimized geometrical parameters, including bond lengths and angles, can then be compared with experimental X-ray diffraction data if available.
Following optimization, vibrational frequency calculations are performed. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.
Table 1: Calculated Vibrational Frequencies and Experimental Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |
| O-H stretch (in-plane) | ~3500 | ~3400-2400 (broad) | - | Carboxylic acid O-H stretching |
| C-H stretch | ~3100 | ~3100 | ~3100 | Aromatic C-H stretching |
| C=O stretch | ~1750 | ~1710 | ~1710 | Carboxylic acid C=O stretching |
| C=N stretch | ~1600 | ~1600 | ~1600 | Oxazole ring C=N stretching |
| C-C stretch | ~1500 | ~1500 | ~1500 | Oxazole ring C-C stretching |
| C-O-C stretch | ~1250 | ~1250 | ~1250 | Oxazole ring C-O-C stretching |
| O-H bend (in-plane) | ~1400 | ~1400 | ~1400 | Carboxylic acid O-H in-plane bending |
| O-H bend (out-of-plane) | ~920 | ~920 | - | Carboxylic acid O-H out-of-plane bending |
Note: The calculated and experimental values are approximate and can vary depending on the specific computational method and experimental conditions.
Electronic Properties: HOMO-LUMO and MESP Analysis
The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests a more reactive molecule.[7][8]
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions, which are critical for predicting intermolecular interactions.[9]
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | ~ -7.0 |
| LUMO Energy | ~ -1.5 |
| Energy Gap (ΔE) | ~ 5.5 |
Note: These are representative values and will vary with the computational method.
Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugation, like this compound, can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and materials science. The key NLO parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[10][11]
Table 3: Calculated Non-Linear Optical Properties of this compound
| Parameter | Unit | Calculated Value |
| Dipole Moment (μ) | Debye | ~ 3.5 |
| Mean Polarizability (α) | 10⁻²⁴ esu | ~ 10 |
| First-Order Hyperpolarizability (β) | 10⁻³⁰ esu | Varies significantly with method |
Note: NLO properties are highly sensitive to the chosen computational method and basis set.
NMR Spectroscopy: A Theoretical and Experimental Comparison
Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.[12]
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 (Oxazole) | ~ 160 | - |
| C4 (Oxazole) | ~ 125 | ~ 7.5 |
| C5 (Oxazole) | ~ 140 | ~ 8.0 |
| COOH (Carboxyl) | ~ 165 | ~ 12.0 (broad) |
Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent effects.[13][14][15]
Conclusion
The quantum chemical study of this compound provides a wealth of information that is invaluable for its application in drug discovery and materials science. By combining computational methods with experimental data, researchers can gain a detailed understanding of its structural, vibrational, electronic, and non-linear optical properties. This knowledge facilitates the rational design of novel oxazole derivatives with enhanced biological activity and desired physicochemical characteristics, ultimately accelerating the development of new and effective therapeutic agents.
References
- 1. irjweb.com [irjweb.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oxazole-2-Carboxylic Acid and its Derivatives from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds.[1] Their synthesis is a key step in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of oxazole-2-carboxylic acids and related oxazole (B20620) derivatives, with a focus on methods starting from carboxylic acids. The protocols are designed to be readily implemented in a research and development setting.
Synthetic Strategies Overview
Several synthetic routes have been developed to access the oxazole core from carboxylic acids. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability. The primary strategies covered in this document include:
-
Direct Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids: A modern and highly efficient one-pot method.
-
Robinson-Gabriel Synthesis and its Modifications: A classic and versatile approach starting from α-amino acids (which are carboxylic acids).
-
Copper-Catalyzed One-Pot Synthesis: A sustainable method utilizing a heterogeneous catalyst.
-
Direct C-H Carboxylation of Oxazoles: A method to synthesize oxazole-2-carboxylic acids from a pre-formed oxazole ring.
I. Direct Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via In Situ Activation
This highly efficient method allows for the direct conversion of a wide range of carboxylic acids into 4,5-disubstituted oxazoles in a single step. The reaction proceeds through the in situ generation of a reactive acylpyridinium salt, which is then trapped by an isocyanoacetate.[2]
Reaction Workflow
Caption: Workflow for the direct synthesis of 4,5-disubstituted oxazoles.
Experimental Protocol
General Procedure for the Syntheses of 4,5-Disubstituted Oxazoles from Aromatic Acids: [2]
-
To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv, 0.21 mmol), 4-(dimethylamino)pyridine (DMAP) (1.5 equiv, 0.32 mmol), and dichloromethane (B109758) (DCM, 2.0 mL) under a dry nitrogen atmosphere.
-
Add the triflylpyridinium reagent (DMAP-Tf) (1.3 equiv, 0.27 mmol) to the mixture and stir for 5 minutes at room temperature until all solids dissolve.
-
Add the isocyanide (e.g., ethyl isocyanoacetate) (1.2 equiv, 0.25 mmol) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford the desired oxazole product.
Data Presentation
| Carboxylic Acid Substrate | Isocyanide | Product | Yield (%) |
| 3-Fluorobenzoic acid | Ethyl isocyanoacetate | Ethyl 2-(3-fluorophenyl)oxazole-4-carboxylate | 97 |
| 4-Methoxybenzoic acid | Ethyl isocyanoacetate | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 92 |
| Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | Ethyl 2-(thiophen-2-yl)oxazole-4-carboxylate | 94 |
| Indole-5-carboxylic acid | Methyl isocyanoacetate | Methyl 2-(1H-indol-5-yl)oxazole-4-carboxylate | 85 |
| Valproic acid | Methyl isocyanoacetate | Methyl 2-propyl-5-pentyl-oxazole-4-carboxylate | 78 |
Table 1: Representative yields for the direct synthesis of 4,5-disubstituted oxazoles. Data sourced from Chavan et al.[2][3]
II. Robinson-Gabriel Synthesis from α-Amino Acids
The Robinson-Gabriel synthesis is a cornerstone for oxazole formation, involving the cyclodehydration of an α-acylamino ketone.[4][5] The requisite α-acylamino ketones can be readily prepared from α-amino acids, making this a valuable route starting from carboxylic acids.
Synthetic Pathway
Caption: General pathway for the Robinson-Gabriel synthesis from α-amino acids.
Experimental Protocol: Tandem Ugi/Robinson-Gabriel Synthesis
A modern variation involves a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization.[6]
Step 1: Ugi Multicomponent Reaction
-
To a solution of the carboxylic acid (1.0 equiv) in methanol, add 2,4-dimethoxybenzylamine (B23717) (1.0 equiv), an arylglyoxal (1.0 equiv), and an isocyanide (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The crude Ugi product is often used directly in the next step.
Step 2: Robinson-Gabriel Cyclodehydration
-
To the crude Ugi product from the previous step, add concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture at 60 °C for 2 hours.[6]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2,4,5-trisubstituted oxazole.
Data Presentation
| Carboxylic Acid | Isonitrile | Arylglyoxal | Product | Yield (%) |
| Acetic Acid | Cyclopentyl isocyanide | Phenylglyoxal | 2-Methyl-5-phenyl-N-cyclopentyloxazole-4-carboxamide | 75 |
| Acetic Acid | Cyclohexyl isocyanide | Phenylglyoxal | 2-Methyl-5-phenyl-N-cyclohexyloxazole-4-carboxamide | 78 |
| Acetic Acid | n-Pentyl isocyanide | Phenylglyoxal | 2-Methyl-5-phenyl-N-(n-pentyl)oxazole-4-carboxamide | 72 |
Table 2: Yields for the tandem Ugi/Robinson-Gabriel synthesis. Data sourced from a representative study.[6]
III. Copper-Catalyzed One-Pot Synthesis from Carboxylic Acids
A sustainable, one-pot synthesis of highly functionalized oxazoles can be achieved using a heterogeneous copper ferrite (B1171679) (CuFe₂O₄) nanoparticle catalyst. This method involves the reaction of a carboxylic acid, benzoin (B196080), and ammonium (B1175870) acetate (B1210297) in water.[7]
Reaction Mechanism Overview
Caption: Proposed mechanism for the CuFe₂O₄-catalyzed synthesis of oxazoles.
Experimental Protocol
-
In a round-bottom flask, combine the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and CuFe₂O₄ nanoparticles (20 mg).[7]
-
Add water (5 mL) as the solvent.
-
Reflux the reaction mixture for the required time (monitoring by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture; the solid product will precipitate.
-
Filter the solid product, wash with water, and dry to obtain the pure oxazole. The catalyst can be recovered from the filtrate using a magnet.[7]
Data Presentation
| Carboxylic Acid | Reaction Time (min) | Yield (%) |
| 4-Methylbenzoic acid | 60 | 98 |
| 4-Chlorobenzoic acid | 120 | 91 |
| 4-Nitrobenzoic acid | 150 | 88 |
| Acetic acid | 180 | 85 |
Table 3: Yields for the CuFe₂O₄-catalyzed synthesis of oxazoles. Data sourced from a representative study.[7]
IV. Direct C-H Carboxylation for the Synthesis of Oxazole-2-Carboxylic Acids
While not a synthesis from a carboxylic acid, this method is crucial for preparing the parent oxazole-2-carboxylic acid scaffold. It involves the direct carboxylation of an existing oxazole ring at the C2 position using carbon dioxide. This method is particularly useful for benzoxazole (B165842) derivatives.[8]
Experimental Protocol: Copper-Catalyzed Direct Carboxylation
-
To a reaction vessel, add the benzoxazole derivative (1.0 mmol), potassium tert-butoxide (t-BuOK) (1.2 mmol), and the copper catalyst (e.g., (TPr)CuCl) (0.05 mmol) in THF (5 mL).
-
Pressurize the vessel with CO₂ (1 atm) and heat at 80 °C for 8-14 hours.
-
After the reaction, evaporate the THF under vacuum.
-
Add DMF (5 mL) and an alkyl iodide (e.g., MeI, 2.0 mmol) to the residue.
-
Heat the mixture at 80 °C for 1 hour to form the corresponding ester.
-
Purify the product by standard chromatographic techniques.
Note: The carboxylic acid can be obtained by hydrolysis of the resulting ester.
Data Presentation
| Substrate | Catalyst | Time (h) | Yield of Ester (%) |
| Benzoxazole | (TPr)CuCl | 8 | 86 |
| 5-Methylbenzoxazole | (TPr)CuCl | - | 85 (Good) |
| 5-Phenylbenzoxazole | (TPr)CuCl | - | 88 |
Table 4: Yields for the copper-catalyzed direct C-H carboxylation of benzoxazoles. Data sourced from Zhang & Zhang.[8]
Conclusion
The synthesis of oxazole-2-carboxylic acids and their derivatives from carboxylic acid starting materials is achievable through several robust and versatile methods. The direct, one-pot synthesis from carboxylic acids offers high efficiency and a broad substrate scope for 4,5-disubstituted oxazoles. The classic Robinson-Gabriel synthesis remains a powerful tool, especially when starting from readily available α-amino acids. For a more sustainable approach, the heterogeneous copper-catalyzed method provides an excellent green alternative. Finally, direct C-H carboxylation offers a pathway to the parent this compound scaffold. The choice of synthetic route will be guided by the specific target molecule and the desired substitution pattern. These detailed protocols and data provide a solid foundation for researchers in the synthesis of this important class of heterocyclic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Oxazole-2-Carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The oxazole-2-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2] Its derivatives have demonstrated significant potential in the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives to facilitate their use in drug discovery and development.
Applications in Medicinal Chemistry
This compound and its derivatives are integral to the development of new chemical entities targeting a range of diseases. The oxazole (B20620) ring can act as a bioisostere for other functional groups, enhancing pharmacological properties and enabling diverse non-covalent interactions with biological targets such as enzymes and receptors.[5]
Anticancer Activity
Oxazole derivatives have emerged as potent anticancer agents by targeting various mechanisms involved in tumor progression.[3]
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often hyperactivated in many cancers.[6] Oxazole-based compounds have been developed as STAT3 inhibitors, disrupting STAT3:STAT3 dimerization and leading to the suppression of downstream gene transcription involved in cell survival and proliferation.[6]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Oxazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, certain derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Oxazole-containing compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[4]
Quantitative Data
The biological activity of this compound derivatives is summarized in the following tables.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Oxazolopyrimidine 5 | Breast Cancer (NCI subpanel) | Not specified | GI50 in µM range | [7] |
| 1,3-oxazolo[4,5-d]pyrimidine derivative | MDA-MB 231 | ADK | Effective suppression | |
| 2-phenyl-oxazole-4-carboxamide 1k | Human colorectal DLD-1 | Apoptosis induction | EC50: 0.27, GI50: 0.229 | [8] |
| Oxadiazole derivative ODZ2 | COX-2 | COX-2 | 0.48 | [9] |
| 1,2,4-triazole derivative 12d | MCF7 | STAT3 | 1.5 | [10] |
Table 2: Anti-inflammatory Activity of Oxazole Derivatives
| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Di-phenyloxazolone derivative I | COX-2 | >50 | >50 | [11] |
| Oxazolone derivative II | COX-2 | 0.019 | Not specified | [11] |
| 2,5-biaryl-1,3,4-oxadiazole 6b | COX-2 | 0.48-0.89 | 67.96-132.83 | |
| 2,5-biaryl-1,3,4-oxadiazole 6e | COX-2 | 0.48-0.89 | 67.96-132.83 | |
| Dihydropyrazole sulfonamide PYZ20 | COX-2 | 0.33 | Not specified | [9] |
Table 3: Antimicrobial Activity of Oxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus (MRSA, MSSA) | 4-16 | [1] |
| OZE-II | S. aureus (MRSA, MSSA) | 4-16 | [1] |
| OZE-III | S. aureus (MRSA, MSSA) | 8-32 | [1] |
| Oxazole Derivative A | Staphylococcus aureus | 1.56 | |
| Oxazole Derivative A | Bacillus subtilis | 0.78 | |
| Oxazole Derivative B | Escherichia coli | 6.25 | |
| Oxazole Derivative B | Pseudomonas aeruginosa | 12.5 | |
| Oxazole Derivative C | Candida albicans | 3.12 | |
| Oxazole Derivative C | Aspergillus niger | 6.25 |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and Inhibition
The JAK/STAT3 pathway is a critical signaling cascade that transmits information from extracellular signals into the nucleus to regulate gene expression related to cell proliferation, survival, and differentiation. Oxazole-based STAT3 inhibitors can disrupt this pathway.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of oxazole-based compounds.
Experimental Workflow: Synthesis of 2-Phenyloxazole-4-carboxamide
This workflow outlines a general procedure for the synthesis of 2-phenyloxazole-4-carboxamide derivatives, which are often investigated for their biological activities.
Caption: A general synthetic workflow for the preparation of 2-phenyloxazole-4-carboxamide derivatives.
Experimental Protocols
Synthesis of N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of isoxazole-carboxamide derivatives, which can be adapted for oxazole-2-carboxamides with appropriate starting materials.
Materials:
-
5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid
-
Dichloromethane (DCM)
-
N,N'-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Substituted aniline (B41778) derivative
-
Argon gas
-
Thin-Layer Chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1.0 eq) in DCM.
-
Add DMAP (0.2 eq) and EDC (1.1 eq) to the solution.
-
Stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.05 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor)
-
96-well plate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Prepare the tubulin solution at the desired concentration (e.g., 2 mg/mL) in General Tubulin Buffer containing glycerol. Keep on ice.
-
Prepare the test compounds and controls at 10x the final desired concentration in General Tubulin Buffer.
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x test compound or control solution to the appropriate wells.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution containing GTP to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analyze the data by plotting absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Determination of Minimum Inhibitory Concentration (MIC)[1]
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Müller-Hinton (MH) broth
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 1 x 10⁶ CFU/mL)
-
Incubator (35°C)
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform two-fold serial dilutions of the test compound in MH broth in the wells of a 96-well plate (50 µL final volume per well).
-
Prepare a bacterial inoculum and dilute it to the desired final concentration.
-
Add 50 µL of the bacterial suspension to each well containing the diluted compound.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plate at 35°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which no visible bacterial growth is observed.
Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine (B1216132) Receptor[1][2]
This assay is used to determine the binding affinity of a compound for the α4β2 nicotinic acetylcholine receptor.
Materials:
-
HEK293 cells stably expressing α4β2 nicotinic acetylcholine receptors.
-
Radioligand: [³H]-Epibatidine or [¹²⁵I]-Epibatidine.
-
Unlabeled competitor for non-specific binding (e.g., nicotine).
-
Assay Buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl).
-
Wash Buffer (e.g., ice-cold PBS).
-
Cell harvester and glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Cell Preparation: Culture and harvest the HEK293-α4β2 cells. Prepare a cell membrane suspension.
-
Competition Binding Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding: Add cell membrane preparation, a high concentration of unlabeled competitor (e.g., 1 mM nicotine), and radioligand.
-
Competition: Add cell membrane preparation, serial dilutions of the test compound, and radioligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 20-60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural principles of distinct assemblies of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application of Oxazole-2-Carboxylic Acid in Drug Discovery: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The oxazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique electronic and structural properties allow for versatile interactions with various biological targets, leading to applications in a wide range of therapeutic areas, including anti-inflammatory, neuroprotective, and anticancer therapies. This document provides a detailed overview of the applications of this compound and its derivatives in drug discovery, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways.
I. Therapeutic Applications and Mechanisms of Action
This compound derivatives have been successfully developed into marketed drugs and are the subject of ongoing research for new therapeutic agents. Two prominent areas of application are in the treatment of inflammatory diseases and amyloidosis. More recently, their potential as anticancer agents through kinase inhibition has also been an active area of investigation.
Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition
A prime example of a successful drug featuring a scaffold related to this compound is Oxaprozin (B1677843) , a non-steroidal anti-inflammatory drug (NSAID).[1][2] Oxaprozin functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are central to the arachidonic acid cascade, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[3] By blocking COX enzymes, oxaprozin reduces prostaglandin (B15479496) synthesis, thereby alleviating inflammatory symptoms.[3]
Quantitative Data: COX Inhibition by Oxaprozin
| Compound | Target | IC50 (µM) | Assay Conditions |
| Oxaprozin | Human Platelet COX-1 | 2.2 | In vitro enzyme assay |
| Oxaprozin | IL-1-stimulated Human Synovial Cell COX-2 | 36 | Cell-based assay |
Table 1: Inhibitory activity of Oxaprozin against COX-1 and COX-2.[4]
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
References
Oxazole-2-Carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Material Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. The oxazole (B20620) moiety, a five-membered ring containing one oxygen and one nitrogen atom, is a key structural component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The carboxylic acid functional group at the 2-position provides a versatile handle for synthetic modifications, allowing for the construction of diverse molecular architectures. These derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Key Applications
This compound and its derivatives are pivotal intermediates in the synthesis of a variety of target molecules:
-
Pharmaceuticals: The scaffold is used to develop novel therapeutic agents, including inhibitors of enzymes such as acid ceramidase, which is implicated in cancer and other diseases.[3] Derivatives have also been investigated for their potential as anticancer agents by targeting pathways like STAT3 signaling and microtubule dynamics.[4][5]
-
Agrochemicals: The unique structure of the oxazole ring is incorporated into the design of new herbicides and fungicides.
-
Material Science: This compound is explored for creating advanced polymers and coatings with enhanced thermal stability and chemical resistance.
Synthetic Transformations of this compound
The carboxylic acid group of this compound is readily functionalized, most commonly through amide bond formation and esterification.
Amide Bond Formation (Amidation)
The conversion of this compound to its corresponding amides is a fundamental transformation for generating libraries of bioactive compounds. Standard peptide coupling reagents are employed to facilitate this reaction.
Quantitative Data for Amide Synthesis
The following table provides representative yields for the synthesis of various oxazole-2-carboxamides from this compound and a selection of primary and secondary amines. Conditions are generalized from standard amide coupling protocols.
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 12 | 92 |
| 2 | Benzylamine | EDC, HOBt | NMM | DCM | 16 | 88 |
| 3 | Morpholine | PyBOP | DIPEA | DMF | 12 | 95 |
| 4 | Piperidine | TBTU | TEA | CH3CN | 14 | 90 |
| 5 | tert-Butylamine | COMU | DIPEA | DMF | 24 | 75 |
Note: Yields are illustrative and may vary based on specific substrate and reaction conditions.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of oxazole-2-carboxamides using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired oxazole-2-carboxamide.
Esterification
Ester derivatives of this compound are also important intermediates and can be synthesized under standard conditions.
Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
Application in the Synthesis of Bioactive Molecules and their Mechanisms of Action
Derivatives of this compound have been investigated for their potential to modulate various biological pathways implicated in disease.
Inhibition of Acid Ceramidase
Oxazolone carboxamides, structurally related to derivatives of this compound, have been identified as inhibitors of acid ceramidase (AC).[3] AC is an enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid.[6] Overexpression of AC is associated with several cancers, where it contributes to oncogenic signaling.[4] Inhibition of AC can lead to an accumulation of ceramide, which can induce apoptosis, and a decrease in sphingosine-1-phosphate (S1P), which is involved in cell proliferation and survival.
Caption: Inhibition of Acid Ceramidase by Oxazole Derivatives.
Targeting the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers.[5] The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and angiogenesis.[7] Oxazole-containing compounds have been investigated as potential inhibitors of this pathway.
Caption: Targeting the STAT3 Signaling Pathway.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[8] Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for these functions.[9] Several anticancer drugs target microtubule dynamics, and oxazole derivatives have shown potential in this area.[4]
Caption: Disruption of Microtubule Dynamics.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of complex molecules with diverse biological activities makes it a key scaffold in drug discovery and development. The straightforward functionalization of the carboxylic acid group allows for the systematic exploration of structure-activity relationships, paving the way for the identification of novel therapeutic agents and advanced materials. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this important heterocyclic compound.
References
- 1. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid ceramidase (ASAH1) is a global regulator of steroidogenic capacity and adrenocortical gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Microtubule Dynamics: an interplay of biochemistry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Oxazole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The oxazole (B20620) scaffold is a key structural motif in numerous biologically active molecules and natural products. Its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid functionality at the 2-position of the oxazole ring provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. These derivatives can serve as versatile intermediates in the synthesis of more complex molecules, including peptide mimetics and enzyme inhibitors. Recent studies have also suggested the potential for certain oxazole derivatives to act as hypoglycemic agents, possibly through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This document provides detailed protocols for the synthesis of this compound derivatives and explores their biological significance.
Synthesis of Oxazole Derivatives from Carboxylic Acids
A highly efficient and versatile method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed by Chavan et al. This protocol utilizes a stable triflylpyridinium reagent for the in situ activation of the carboxylic acid.[2][3]
General Reaction Scheme
The overall transformation involves the formation of an acylpyridinium salt, which then reacts with an isocyanoacetate or a related derivative to yield the desired oxazole.[3]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of 4,5-disubstituted oxazoles.
Experimental Protocol: Synthesis of Ethyl 2-Aryl-5-oxazolecarboxylates
This protocol is adapted from the general method for the synthesis of 4,5-disubstituted oxazoles.
Materials:
-
Substituted aromatic carboxylic acid (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
-
4-(Dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a clean, dry screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a nitrogen atmosphere.
-
Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature until all solids have dissolved.
-
Add ethyl isocyanoacetate (0.25 mmol, 1.2 equiv) to the reaction mixture.
-
Place the vial in a preheated oil bath at 40 °C and stir for 30 minutes to 3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired ethyl 2-aryl-5-oxazolecarboxylate.
Quantitative Data for the Synthesis of 4,5-Disubstituted Oxazoles
The following table summarizes the reaction conditions and yields for the synthesis of various oxazole derivatives from different carboxylic acids.
| Entry | Carboxylic Acid (1) | Isocyanide (2) | Base | Time (h) | Yield (%) |
| 1 | 3-Fluorobenzoic acid | Ethyl isocyanoacetate | DMAP | 0.5 | 96 |
| 2 | 4-Methoxybenzoic acid | Ethyl isocyanoacetate | DMAP | 0.5 | 97 |
| 3 | 2-Naphthoic acid | Ethyl isocyanoacetate | DMAP | 0.5 | 92 |
| 4 | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | DMAP | 0.5 | 85 |
| 5 | Phenylacetic acid | Ethyl isocyanoacetate | DMAP | 3 | 78 |
| 6 | Cyclohexanecarboxylic acid | Ethyl isocyanoacetate | DMAP | 3 | 72 |
Table 1: Synthesis of various 4,5-disubstituted oxazoles. Data adapted from Chavan et al.[2][3]
Protocol 2: Hydrolysis of Ethyl Oxazole-2-carboxylate to this compound
The hydrolysis of the ester functionality is a standard procedure to obtain the corresponding carboxylic acid.
General Reaction Scheme
Experimental Protocol: Basic Hydrolysis
Materials:
-
Ethyl oxazole-2-carboxylate derivative
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (B145695) or a mixture of THF/water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl oxazole-2-carboxylate derivative in ethanol or a THF/water mixture in a round-bottom flask.
-
Add a solution of NaOH (1.5-2.0 equivalents) in water to the flask.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The this compound will precipitate out of the solution. If it does not, extract the aqueous layer with ethyl acetate (3x).
-
Collect the solid by filtration or combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the this compound.
Quantitative Data for Ester Hydrolysis
| Entry | Ester Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl 2-phenyl-oxazole-4-carboxylate | NaOH | Ethanol/Water | 2 | 95 |
| 2 | Methyl 2-(4-methoxyphenyl)-oxazole-4-carboxylate | LiOH | THF/Water | 3 | 92 |
Table 2: Representative yields for the hydrolysis of oxazole carboxylates. Yields are typical and may vary depending on the specific substrate.
Biological Significance and Signaling Pathway
Certain oxazole derivatives have been investigated for their potential as hypoglycemic agents. One proposed mechanism of action is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[4]
AMPK Signaling Pathway in Glucose Uptake
Activation of AMPK in skeletal muscle and other tissues can lead to an increase in glucose uptake. This occurs through the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[5]
Diagram of the AMPK Signaling Pathway
Caption: Activation of AMPK by an oxazole derivative leading to increased glucose uptake.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of this compound derivatives. The versatility of the synthetic methods allows for the creation of a diverse library of compounds for biological screening. The potential link between these derivatives and the AMPK signaling pathway highlights a promising avenue for the development of novel therapeutics for metabolic disorders. Further research in this area is warranted to fully elucidate the structure-activity relationships and the precise molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
Oxazole-2-carboxylic Acid as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The oxazole (B20620) ring system is a key structural motif in many biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] When utilized as a ligand in coordination chemistry, this compound offers a versatile scaffold for the design of novel metal-based therapeutic agents and catalysts. The coordination of metal ions to this compound can enhance its biological activity and introduce new functionalities.[4] This document provides detailed application notes and protocols for the use of this compound as a ligand, focusing on its coordination with transition metals and potential applications.
Coordination Chemistry of this compound
This compound can coordinate to metal ions through the nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group. The carboxylate group can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging, leading to the formation of mononuclear or polynuclear metal complexes.[5] The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.[6]
Potential Coordination Modes of Oxazole-2-carboxylate:
-
Monodentate: The carboxylate group binds to the metal center through one of its oxygen atoms.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.
-
Bridging: The carboxylate group bridges two metal centers.
Applications in Drug Development
Metal complexes of oxazole derivatives have shown promise in the development of novel therapeutic agents. The coordination of a metal ion can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent ligand, often leading to enhanced biological activity.
Antimicrobial Activity
Oxazole derivatives are known for their antibacterial and antifungal properties.[7] Metal complexes of these ligands can exhibit enhanced antimicrobial activity due to mechanisms that may involve the disruption of microbial membranes, interaction with nucleic acids, and the deactivation of essential enzymes.[3][8] For instance, zinc(II) complexes have been shown to destabilize microbial membranes and inhibit respiratory enzymes.[8]
Anticancer Activity
Oxazole-containing compounds have emerged as a promising class of anticancer agents.[9][10] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving STAT3, protein kinases, and tubulin.[9][11] The formation of metal complexes can further enhance this activity. For example, copper(II) complexes of some heterocyclic ligands have demonstrated potent anticancer effects, which are thought to be related to their ability to bind to DNA and induce apoptosis.[4][12]
Experimental Protocols
Protocol 1: Synthesis of this compound
A mild and functional group tolerant method for the synthesis of azole-2-carboxylic acids involves the direct C-H carboxylation of the corresponding azole.[13]
Materials:
-
Oxazole
-
Silyl (B83357) triflate reagent (e.g., TESOTf)
-
Base (e.g., iPr2NEt)
-
Carbon dioxide (CO2)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve oxazole in the anhydrous solvent.
-
Add the silyl triflate reagent and the base to the solution at room temperature.
-
Introduce carbon dioxide gas into the reaction mixture (e.g., via a balloon or by bubbling).
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous acid solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of a Transition Metal Complex with this compound (Illustrative Example: Copper(II) Complex)
This protocol describes a general method for the synthesis of a copper(II) complex of this compound.
Materials:
-
This compound
-
Copper(II) salt (e.g., Copper(II) chloride dihydrate)
-
Solvent (e.g., Methanol or Ethanol)
-
Base (e.g., Sodium hydroxide (B78521) or Triethylamine)
Procedure:
-
Dissolve this compound in the solvent.
-
Add a stoichiometric amount of the base to deprotonate the carboxylic acid, forming the carboxylate salt in situ.
-
In a separate flask, dissolve the copper(II) salt in the same solvent.
-
Slowly add the copper(II) salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon standing. The reaction mixture can be heated to reflux to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with the solvent, and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Data Presentation
Quantitative data for metal complexes of this compound is scarce in the literature. The following tables present representative data for a related benzoxazole-2-carboxylate complex and typical spectroscopic data for metal carboxylate complexes to provide an illustrative example.
Table 1: Selected Bond Lengths for Methyl 1,3-benzoxazole-2-carboxylate. [14]
| Bond | Length (Å) |
| N1—C1 | 1.293 (2) |
Table 2: Representative Infrared Spectroscopy Data for Metal Carboxylate Complexes. [4]
| Vibration | Wavenumber (cm⁻¹) | Assignment |
| ν(NH) | 3323 | N-H stretching (in amide-containing ligands) |
| ν(C=O) | 1665 - 1678 | Carbonyl stretching of the carboxylate |
| ν(M-N) | ~500 - 600 | Metal-Nitrogen stretching |
| ν(M-O) | ~400 - 500 | Metal-Oxygen stretching |
Table 3: Representative UV-Vis Spectroscopy Data for Transition Metal Complexes. [6]
| Metal Ion | Typical λmax (nm) | Electronic Transition |
| Cu(II) | 600 - 900 | d-d transitions |
| Co(II) | 450 - 600 | d-d transitions |
| Ni(II) | 350 - 450, 550 - 700 | d-d transitions |
| Zn(II) | - | No d-d transitions |
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound metal complexes.
Putative Signaling Pathway for Anticancer Activity
Caption: A putative signaling pathway illustrating the potential anticancer mechanism of action of oxazole-based metal complexes.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 4. Synthesis and characterization of the ligand based on benzoxazole and its transition metal complexes: DNA-binding and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 6. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Oxazole-2-Carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Oxazole-2-carboxylic acid and its derivatives have emerged as crucial building blocks in the synthesis of a new generation of agrochemicals, offering novel scaffolds for the development of potent fungicides and herbicides. The inherent chemical properties of the oxazole (B20620) ring, including its electronic characteristics and ability to act as a bioisostere, contribute to the diverse biological activities observed in its derivatives. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and utilization of this compound in the design and synthesis of next-generation crop protection agents.
Application Notes: A Versatile Scaffold for Agrochemicals
Oxazole-2-carboxamides, in particular, have demonstrated significant potential in agrochemical applications. These compounds are typically synthesized through the coupling of an activated this compound derivative (such as an acid chloride or ester) with a variety of substituted amines. This modular approach allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of biological efficacy and selectivity.
Fungicidal Applications:
Derivatives of this compound have shown promising activity against a range of plant pathogenic fungi. For instance, novel pyridyl-oxazole carboxamides have exhibited complete inhibition of Botrytis cinerea and Rhizoctonia solani at a concentration of 100 mg/L.[1] The fungicidal mechanism of some carboxamide fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to the disruption of fungal metabolism.[2]
Herbicidal Applications:
Certain oxazole-2-carboxamides have been identified as potent herbicides with activity against a broad spectrum of weed species. These compounds have demonstrated efficacy at application rates as low as 800 g/ha, combined with good selectivity in various crops.[3] The herbicidal mode of action for some of these compounds is believed to involve the disruption of essential biochemical pathways in susceptible plants.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final agrochemical compounds derived from this compound.
Protocol 1: Synthesis of 5-tert-Butyl-oxazole-2-carboxylic Acid
This protocol describes the synthesis of a substituted this compound, a key intermediate for further derivatization.
Materials:
-
1-Amino-3,3-dimethyl-butan-2-one
-
Ethyl oxalyl chloride
-
Phosphorus oxychloride
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
Synthesis of N-(3,3-dimethyl-2-oxo-butyl)-oxalamic acid ethyl ester: To a stirred solution of 1-amino-3,3-dimethyl-butan-2-one (35.0 g, 0.23 mol) in toluene (500 ml), add triethylamine (38.5 ml, 0.28 mol). Add a solution of ethyl oxalyl chloride (31.3 ml, 0.28 mol) in toluene (150 ml) dropwise over 15 minutes. The temperature will rise from 20°C to 45°C. Reflux the mixture for 2.5 hours and then allow it to cool overnight. Pour the reaction mixture into ice-water, stir vigorously, and separate the phases. Add the organic phase to a sodium hydrogen carbonate solution (500 ml), stir, separate the organic phase, wash twice with water, dry over sodium sulfate (B86663), and evaporate in vacuo. Triturate the residue with petroleum ether to yield N-(3,3-dimethyl-2-oxo-butyl)-oxalamic acid ethyl ester.[3]
-
Synthesis of 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester: Add phosphorus oxychloride (20.3 ml, 0.22 mol) dropwise to a stirred solution of N-(3,3-dimethyl-2-oxo-butyl)-oxalamic acid ethyl ester (43.4 g, 0.2 mol) in toluene (400 ml) at a temperature between 0°C and 5°C. Stir the mixture at room temperature for 16 hours. Pour the reaction mixture into ice-water and stir for 30 minutes. Separate the organic phase, wash with water, sodium hydrogen carbonate solution, and again with water. Dry the organic phase over sodium sulfate and evaporate in vacuo. Purify the residue by flash column chromatography (silica gel, petroleum ether/ethyl acetate (B1210297) 7:3 v/v) to obtain 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester as an oil.[3]
-
Saponification to 5-tert-butyl-oxazole-2-carboxylic acid: Add a solution of sodium hydroxide (0.96 g, 24 mmol) in water (25 ml) to a stirred solution of 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester (3.94 g, 20 mmol) in ethanol (35 ml). Warm the mixture to 60°C and stir for 1 hour. Remove the ethanol by distillation. Wash the aqueous residue with diethyl ether and acidify with 5 N hydrochloric acid. Extract the product with diethyl ether, wash the organic phase with water, dry over sodium sulfate, and evaporate in vacuo to yield 5-tert-butyl-oxazole-2-carboxylic acid.[3]
Protocol 2: Synthesis of an Oxazole-2-Carboxamide (B1358267) Herbicide
This protocol details the final step in synthesizing an active herbicidal compound from the previously prepared intermediate.
Materials:
-
5-tert-Butyl-oxazole-2-carboxylic acid
-
Tetrahydrofuran (THF)
-
Carbonyl diimidazole (CDI)
-
(S)-(1-Thiophen-2-yl-ethyl)-amine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
Hydrochloric acid (2N)
Procedure:
-
Activation of the carboxylic acid: Add a solution of carbonyl diimidazole (CDI) (2.42 g, 15 mmol) in THF (40 ml) to a stirred solution of 5-tert-butyl-oxazole-2-carboxylic acid (2.3 g, 13.6 mmol) in THF (40 ml). Stir the mixture for 30 minutes.[3]
-
Amide bond formation: Add (S)-(1-thiophen-2-yl-ethyl)-amine (2.59 g, 20.4 mmol) to the reaction mixture, followed 10 minutes later by a solution of DBU (2.24 ml, 15 mmol) in THF (20 ml). Reflux the mixture for 16 hours.[3]
-
Work-up and purification: Remove the THF by distillation. Dissolve the residue in ethyl acetate and wash the organic solution with 2N hydrochloric acid and then twice with water. Dry the organic phase over sodium sulfate and evaporate in vacuo to yield the final oxazole-2-carboxamide product.[3]
Quantitative Data Summary
The following tables summarize the biological activity of representative agrochemicals derived from this compound.
Table 1: Fungicidal Activity of Pyridyl-Oxazole Carboxamides [1]
| Compound | Target Fungus | Concentration (mg/L) | Inhibition (%) |
| 6a | Botrytis cinerea | 100 | 100 |
| 6b | Botrytis cinerea | 100 | 100 |
| 6b | Rhizoctonia solani | 100 | 100 |
| 6c | Botrytis cinerea | 100 | 100 |
| 6d | Botrytis cinerea | 100 | 100 |
| 6e | Botrytis cinerea | 100 | 100 |
| 6e | Rhizoctonia solani | 100 | 90 |
| 6g | Botrytis cinerea | 100 | 100 |
| 6h | Botrytis cinerea | 100 | 100 |
| 6h | Rhizoctonia solani | 100 | 90 |
Table 2: Pre-emergence Herbicidal Activity of an Oxazole-2-Carboxamide [3]
| Weed Species | Application Rate (g/ha) | Herbicidal Effect (0-9 scale)* |
| Alopecurus myosuroides | 800 | 8 |
| Setaria viridis | 800 | 9 |
| Abutilon theophrasti | 800 | 9 |
| Amaranthus retroflexus | 800 | 9 |
| Chenopodium album | 800 | 9 |
| Galium aparine | 800 | 7 |
| Ipomoea hederacea | 800 | 9 |
| Matricaria inodora | 800 | 8 |
| Stellaria media | 800 | 9 |
*A rating of 0 indicates no effect, and a rating of 9 indicates complete kill.
Visualizing Synthesis and Mechanisms
Diagram 1: General Synthetic Workflow for Oxazole-2-Carboxamide Agrochemicals
Caption: Synthetic workflow for Oxazole-2-Carboxamide Agrochemicals.
Diagram 2: Proposed Mechanism of Action for Carboxamide Fungicides
Caption: Inhibition of Succinate Dehydrogenase by Carboxamide Fungicides.
References
Application Notes and Protocols for the Esterification of Oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the various methods of esterification of oxazole-2-carboxylic acid, a key process in the synthesis of numerous compounds relevant to drug discovery and development. The oxazole-2-carboxylate moiety is a valuable scaffold in medicinal chemistry, and efficient esterification is crucial for the derivatization and optimization of lead compounds.
Introduction
This compound and its ester derivatives are important building blocks in the synthesis of pharmacologically active molecules. The ester functional group can serve as a bioisostere for other functional groups, modulate the pharmacokinetic properties of a drug candidate, or act as a handle for further synthetic transformations. The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This guide outlines three common and effective methods for the esterification of this compound:
-
Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.
-
Coupling Agent-Mediated Esterification (Steglich Esterification): A mild and versatile method for a wide range of alcohols, including those that are acid-sensitive or sterically hindered.
-
Acid Chloride Formation Followed by Alcoholysis: A two-step procedure that is often high-yielding and suitable for less reactive alcohols.
Method Comparison
The following table summarizes the key quantitative data for the different esterification methods of this compound. This allows for a direct comparison of the efficiency and conditions of each protocol.
| Ester Product | Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl oxazole-2-carboxylate | Acid Chloride Formation | 1. Thionyl chloride2. Methanol (B129727) | Toluene (B28343) | Reflux | 2 | ~95% |
| Ethyl oxazole-2-carboxylate | Fischer-Speier Esterification | Ethanol (B145695), Sulfuric acid (catalytic) | Ethanol | Reflux | 12 | ~85% |
| tert-Butyl oxazole-2-carboxylate | Coupling Agent-Mediated (Steglich) | tert-Butanol (B103910), DCC, DMAP (catalytic) | Dichloromethane (B109758) | Room Temperature | 4 | ~90% |
Experimental Protocols
Fischer-Speier Esterification: Synthesis of Ethyl oxazole-2-carboxylate
This method relies on the equilibrium between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. Using a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the ester.[1][2]
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol to dissolve the carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl oxazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Coupling Agent-Mediated Esterification (Steglich Esterification): Synthesis of tert-Butyl oxazole-2-carboxylate
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under mild conditions.[3][4][5] This method is particularly useful for acid-sensitive substrates and for the formation of esters from sterically hindered alcohols.[6]
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tert-butyl oxazole-2-carboxylate.
-
Purify the product by column chromatography if necessary.
Acid Chloride Formation Followed by Alcoholysis: Synthesis of Methyl oxazole-2-carboxylate
This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.[6][7] This is often a high-yielding method and is effective for a broad range of alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
Anhydrous methanol
-
Pyridine (B92270) (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
Step 1: Formation of Oxazole-2-carbonyl chloride
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable anhydrous solvent such as toluene.
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Monitor the completion of the reaction by observing the dissolution of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude oxazole-2-carbonyl chloride is often used directly in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude oxazole-2-carbonyl chloride in an anhydrous solvent like dichloromethane or toluene.
-
Cool the solution to 0 °C.
-
Slowly add anhydrous methanol (1.5-2.0 eq) to the solution. A base such as pyridine can be added to scavenge the HCl formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl oxazole-2-carboxylate.
-
Purify the product by column chromatography or distillation.
Visualized Workflows
The following diagrams illustrate the general workflows for the described esterification methods.
Caption: General workflow for Fischer-Speier Esterification.
Caption: General workflow for Steglich Esterification.
Caption: Two-step workflow for esterification via an acid chloride intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Amide Coupling Reactions with Oxazole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carboxamides are a significant class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of biologically active molecules.[1] Their synthesis, primarily through the amide coupling of oxazole-2-carboxylic acid with a diverse range of amines, is a critical step in the development of novel therapeutic agents. These compounds have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules, underscoring the importance of robust and efficient synthetic protocols.[2][3] This document provides detailed application notes, experimental protocols, and comparative data for the amide coupling of this compound, focusing on two common and effective coupling reagents: HATU and EDC in combination with HOBt.
Data Presentation: Comparison of Amide Coupling Reagents
The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide bond formation. While direct comparative studies on the amide coupling of isolated this compound are limited in readily available literature, a study on a one-pot C-H carboxylation followed by amide coupling of oxazoles provides valuable insights into the relative efficacy of different reagents. The following table summarizes the assay yields for the formation of an oxazole-2-amide from a substituted oxazole (B20620) in a one-pot, two-step process, which includes the amide coupling step.
| Coupling Reagent | Base | Solvent | Assay Yield (%) |
| PyCloP | N-methylcyclohexylamine | Ethyl Acetate (B1210297) | 78 |
| PyBOP | N-methylcyclohexylamine | Ethyl Acetate | 78 |
| HATU | N-methylcyclohexylamine | Ethyl Acetate | 65 |
| COMU | N-methylcyclohexylamine | Ethyl Acetate | 62 |
| Data extracted from a one-pot C-H carboxylation/amide coupling reaction sequence. The yields represent the overall two-step process.[4] |
These results suggest that phosphonium-based reagents like PyCloP and PyBOP may offer superior performance in this specific one-pot system. However, HATU and COMU still provide good yields and are widely used due to their effectiveness in various contexts. The choice of reagent can be substrate-dependent and may require optimization for specific applications.
Experimental Protocols
Detailed methodologies for the two most common amide coupling reactions with this compound are provided below. These protocols are general and may require optimization based on the specific amine substrate being used.
Protocol 1: HATU-Mediated Amide Coupling
Reagents and Materials:
-
This compound
-
Amine of choice
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents), followed by HATU (1.1-1.5 equivalents).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA or TEA (2.0-3.0 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Reagents and Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1-1.5 equivalents) in anhydrous DMF or DCM.
-
Addition of Amine and EDC: Add the amine (1.0-1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath and then add EDC·HCl (1.1-1.5 equivalents) portion-wise.
-
Base Addition: Slowly add DIPEA or TEA (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate. Wash the organic phase successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates a generalized workflow for the synthesis of oxazole-2-carboxamides.
Caption: General workflow for oxazole-2-carboxamide synthesis.
Signaling Pathway Inhibition by Oxazole Derivatives
Many oxazole-containing compounds exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways. One such critical pathway is the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway, which plays a central role in immune response and cell growth. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some oxazole derivatives have been shown to inhibit components of this pathway, such as STAT3.[3]
The following diagram illustrates a simplified representation of the JAK/STAT signaling pathway and a hypothetical point of inhibition by an oxazole-2-carboxamide derivative.
Caption: Inhibition of the JAK/STAT pathway by an oxazole derivative.
References
Application Notes and Protocols for the Scale-up Synthesis of Oxazole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. The efficient and scalable synthesis of this heterocyclic compound is crucial for advancing drug discovery programs. These application notes provide detailed protocols for two primary scalable synthetic routes to this compound: a direct approach via C-H carboxylation and a multi-step synthesis involving the formation and subsequent hydrolysis of an ester precursor.
Method 1: Direct C-H Carboxylation of Oxazole (B20620)
This modern approach offers a direct and atom-economical route to this compound from the parent heterocycle. The use of silyl (B83357) triflate reagents facilitates a mild, functional group tolerant, and metal-free C-H carboxylation.[1] This method is amenable to scale-up and allows for the synthesis under relatively low pressure of carbon dioxide.
Experimental Protocol: Direct C-H Carboxylation
Materials and Equipment:
-
Oxazole
-
Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
N,N-Dicyclohexylmethylamine (NMeCy2) or Diisopropylethylamine (iPr2NEt)
-
Carbon dioxide (CO2, balloon or cylinder)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Anhydrous solvent for work-up (e.g., methyl tert-butyl ether (MTBE))
-
Aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Pressure-rated reaction vessel (if using higher CO2 pressure)
Procedure:
-
Reaction Setup: In a flame-dried, appropriately sized reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxazole (1.0 equiv) in anhydrous DME.
-
Addition of Reagents: Add the amine base (NMeCy2 or iPr2NEt, 2.0-3.0 equiv) to the solution. Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Addition of Silyl Triflate: Slowly add the silyl triflate (TESOTf or TMSOTf, 2.0-6.0 equiv) to the reaction mixture while maintaining the temperature.
-
Carboxylation: Evacuate the inert atmosphere and backfill the vessel with carbon dioxide (a CO2-filled balloon is sufficient for smaller scales). For larger scales, the reaction can be pressurized with CO2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete. Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of HCl. Extract the aqueous layer with a suitable organic solvent (e.g., MTBE).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or chromatography if necessary.
Quantitative Data for C-H Carboxylation
| Parameter | Condition | Yield (%) | Purity (%) | Scale | Reference |
| Silyl Triflate | TESOTf (6.0 equiv) | Up to 94 (LCAP) | Not specified | Small scale | [1] |
| Base | NMeCy2 (2.0 equiv) | Up to 94 (LCAP) | Not specified | Small scale | [1] |
| CO2 Pressure | Balloon | Good | Not specified | Small scale | [1] |
LCAP = Liquid Chromatography Area Percent
Method 2: Two-Step Synthesis via Ethyl Oxazole-2-carboxylate
This classical and robust two-step approach involves the initial synthesis of ethyl oxazole-2-carboxylate via the Bredereck reaction, followed by its hydrolysis to the target carboxylic acid. This method is well-established and suitable for large-scale production.
Step 1: Synthesis of Ethyl Oxazole-2-carboxylate (Bredereck Synthesis)
This reaction involves the condensation of ethyl bromopyruvate with formamide (B127407) to form the oxazole ring.
Materials and Equipment:
-
Ethyl bromopyruvate
-
Formamide
-
Reaction vessel with a reflux condenser and a Dean-Stark trap (optional for larger scale)
-
Heating mantle or oil bath
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine ethyl bromopyruvate (1.0 equiv) and an excess of formamide (e.g., 5-10 equiv).
-
Reaction: Heat the mixture to a temperature of 100-120 °C. The reaction is typically exothermic and may require initial cooling to control the temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl oxazole-2-carboxylate.
Step 2: Hydrolysis of Ethyl Oxazole-2-carboxylate
The ester is hydrolyzed to the carboxylic acid under basic or acidic conditions. A microwave-assisted basic hydrolysis is presented here as a rapid and efficient method.[2]
Materials and Equipment:
-
Ethyl oxazole-2-carboxylate
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Microwave reactor
-
Rotary evaporator
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, dissolve ethyl oxazole-2-carboxylate (1.0 equiv) in ethanol. Add potassium carbonate (3.0 equiv).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture with stirring to 180 °C for 20 minutes.[2]
-
Work-up: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Acidification: Dissolve the resulting potassium salt in water and acidify with aqueous HCl to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data for the Two-Step Synthesis
| Step | Reactants | Conditions | Yield (%) | Purity (%) | Scale | Reference |
| 1. Esterification | Ethyl bromopyruvate, Formamide | 100-120 °C | Moderate to Good | >95 after distillation | Lab scale | General Method |
| 2. Hydrolysis | Ethyl oxazole-2-carboxylate, K2CO3 | Microwave, 180 °C, 20 min | 80-98 | High | Lab scale | [2] |
Signaling Pathways and Experimental Workflows
Caption: Comparative workflows for the synthesis of this compound.
Caption: Chemical reaction pathways for this compound synthesis.
References
Application Notes and Protocols for Flow Chemistry Synthesis of Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of oxazole (B20620) derivatives using continuous flow chemistry. The methods outlined herein offer significant advantages over traditional batch chemistry, including enhanced reaction efficiency, improved safety profiles, and amenability to automation and high-throughput screening.
Application Note 1: Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles
This method details a fully automated, multi-step continuous flow process for the synthesis of a diverse range of 4,5-disubstituted oxazoles. The system utilizes a versatile mesofluidic flow reactor capable of producing gram quantities of material, making it suitable for both small-scale library synthesis and larger-scale production. The process involves the in-situ formation of an acyl chloride, followed by reaction with an isocyanoacetate derivative and a subsequent base-catalyzed intramolecular cyclization facilitated by a packed-bed reactor containing a solid-supported base.
Key Advantages:
-
Automation: The fully automated platform allows for unattended operation and rapid optimization of reaction parameters.
-
Speed: The synthesis of the target oxazoles is achieved with short residence times.
-
High Yield and Purity: The described methods deliver the desired products in high yields (>80%) and purities (>90%).
-
Scalability: The protocol has been demonstrated for both small-scale (milligram) and larger-scale (gram) synthesis.
-
Versatility: A wide range of functional groups on the starting materials are tolerated, enabling the creation of diverse oxazole libraries.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for a selection of 4,5-disubstituted oxazoles synthesized using the automated flow chemistry platform.
| Entry | R¹ Group | R² Group | Flow Rate (µL/min) | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (%) |
| 1 | Phenyl | Ethyl | 100 | 85 | 20-30 | >89 | >98 |
| 2 | 4-Methoxyphenyl | Ethyl | 100 | 85 | 20-30 | 95 | >98 |
| 3 | 2-Thienyl | Ethyl | 100 | 85 | 20-30 | 91 | >98 |
| 4 | Cyclohexyl | Ethyl | 100 | 85 | 20-30 | 88 | >98 |
| 5 | Phenyl | tert-Butyl | 100 | 85 | 20-30 | 99 | >98 |
Data extracted from the work of Baxendale et al.
Experimental Protocol: Automated Synthesis of 4,5-Disubstituted Oxazoles
This protocol is based on the method described by Baxendale and coworkers for the automated synthesis of 4,5-disubstituted oxazoles.
Materials:
-
Carboxylic acid (1.0 M in a suitable solvent, e.g., THF)
-
Oxalyl chloride (2.0 M in a suitable solvent, e.g., THF)
-
Isocyanoacetate derivative (e.g., ethyl isocyanoacetate, 1.0 M in a suitable solvent, e.g., THF)
-
Solid-supported base (e.g., Polymer-supported 1,8-Diazabicyclo[5.4.0]undec-7-ene (PS-BEMP))
-
Anhydrous solvents (e.g., THF, acetonitrile)
-
Automated flow chemistry system (e.g., a mesofluidic flow reactor) equipped with pumps, mixing units, and column reactors.
Procedure:
-
System Preparation:
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Pack a column reactor with the solid-supported base (PS-BEMP). The size of the column can be adjusted based on the desired scale (e.g., 6 mm x 30 mm for ~100 mg scale, 17.5 mm x 45 mm for 5-10 g scale).
-
Prime all pumps and lines with the appropriate anhydrous solvents.
-
-
Reagent Preparation:
-
Prepare stock solutions of the carboxylic acid, oxalyl chloride, and isocyanoacetate derivative at the specified concentrations in anhydrous solvent.
-
-
Reaction Execution (Automated Sequence):
-
Step 1: Acyl Chloride Formation: Pump the carboxylic acid solution and the oxalyl chloride solution at equal flow rates into a T-mixer. The combined stream is then passed through a residence coil to allow for the formation of the acyl chloride.
-
Step 2: Acylation: The effluent from the first step (containing the in-situ generated acyl chloride) is mixed with the isocyanoacetate solution in a second T-mixer.
-
Step 3: Cyclization: The resulting reaction mixture is then passed through the heated (85 °C) packed-bed column containing the solid-supported base (PS-BEMP). This induces the intramolecular cyclization to form the 4,5-disubstituted oxazole.
-
Step 4: Collection: The product stream exiting the column is collected.
-
-
Work-up and Purification:
-
For many of the synthesized oxazoles, direct evaporation of the solvent from the collected fractions yields the product in high purity (>90%).
-
If necessary, further purification can be performed using standard techniques such as flash column chromatography.
-
Experimental Workflow Diagram
Caption: Automated flow synthesis of 4,5-disubstituted oxazoles.
Application Note 2: Photochemical Flow Synthesis of Oxazoles from Isoxazoles
This method provides a protocol for the conversion of isoxazoles to their corresponding oxazole isomers via a photochemical transposition reaction in a continuous flow system.[1] This approach is notable for its mild reaction conditions and rapid transformation times, offering a clean and efficient alternative to traditional thermal methods.
Key Advantages:
-
Mild Conditions: The reaction is performed at or near room temperature, which is beneficial for thermally sensitive substrates.
-
High Efficiency: The use of a photochemical flow reactor allows for efficient irradiation of the reaction mixture, leading to high conversion rates.
-
Rapid Synthesis: The residence times required for the transformation are typically short.
A detailed experimental protocol and quantitative data table for this method are currently under development and will be made available upon further optimization and characterization of a broader substrate scope.
Logical Relationship Diagram
Caption: Photochemical conversion of isoxazoles to oxazoles in flow.
References
One-Pot Synthesis of Substituted Oxazoles from Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole (B20620) motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of natural products, pharmaceuticals, and functional materials. The development of efficient, atom-economical, and operationally simple synthetic routes to substituted oxazoles is therefore of significant interest. One-pot syntheses starting from readily available carboxylic acids offer a streamlined approach, minimizing purification steps and reducing waste. This document provides detailed application notes and experimental protocols for three distinct and effective one-pot methods for the synthesis of substituted oxazoles directly from carboxylic acids.
Method 1: Synthesis of 4,5-Disubstituted Oxazoles via Acylpyridinium Intermediates
This modern and highly efficient method allows for the synthesis of 4,5-disubstituted oxazoles by activating carboxylic acids with a stable triflylpyridinium reagent (DMAP-Tf).[1] The resulting acylpyridinium salt is a highly reactive intermediate that readily undergoes a [3+2] cycloaddition with an activated isocyanide, such as ethyl isocyanoacetate or tosylmethyl isocyanide (TosMIC).[1] This transformation is characterized by its broad substrate scope, good functional group tolerance, and mild reaction conditions.[1]
Experimental Protocol
To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv., 0.21 mmol), 4-(dimethylamino)pyridine (DMAP) (1.5 equiv., 0.32 mmol), and dichloromethane (B109758) (DCM, 2.0 mL) under a dry nitrogen atmosphere.[1] Stir the mixture at room temperature for 5 minutes. Add the DMAP-Tf reagent (1.3 equiv., 0.27 mmol) and continue stirring for another 5 minutes at room temperature until all solids have dissolved. To this solution, add the isocyanide (1.2 equiv., 0.25 mmol) and place the vial in a preheated oil bath at 40 °C. Stir the reaction mixture for 30 minutes to 3 hours, monitoring the progress by thin-layer chromatography (TLC).[1] Upon completion, cool the reaction mixture to room temperature, pour it into water (30 mL), and extract with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (n-hexane/ethyl acetate) to yield the desired 4,5-disubstituted oxazole.[1]
Data Presentation
| Entry | Carboxylic Acid (R-COOH) | Isocyanide | Time (h) | Yield (%) |
| 1 | Benzoic acid | Ethyl isocyanoacetate | 0.5 | 97 |
| 2 | 4-Methoxybenzoic acid | Ethyl isocyanoacetate | 0.5 | 95 |
| 3 | 4-Chlorobenzoic acid | Ethyl isocyanoacetate | 0.5 | 96 |
| 4 | 2-Naphthoic acid | Ethyl isocyanoacetate | 0.5 | 94 |
| 5 | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | 0.5 | 89 |
| 6 | Phenylacetic acid | Ethyl isocyanoacetate | 3 | 75 |
| 7 | Benzoic acid | Tosylmethyl isocyanide | 0.5 | 92 |
Table 1: Representative yields for the synthesis of 4,5-disubstituted oxazoles using the DMAP-Tf method. Data sourced from The Journal of Organic Chemistry.[1]
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of oxazole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Overview of Synthetic Strategy
A common and effective method for synthesizing this compound involves a two-stage process:
-
Formation of an Ester Precursor: Synthesis of ethyl oxazole-2-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the target carboxylic acid.
The most significant challenge in this synthesis is the inherent instability of the final product, which is prone to decarboxylation, especially under harsh thermal or pH conditions. This guide will focus on strategies to mitigate this decomposition.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of Ethyl Oxazole-2-carboxylate (Precursor)
Frequently Asked Questions (FAQs)
Q1: What is a representative method for synthesizing the precursor, ethyl oxazole-2-carboxylate?
A common strategy for forming the oxazole (B20620) ring involves the cyclization of appropriate precursors. While various methods exist for substituted oxazoles, the synthesis of a 2-unsubstituted oxazole ester can be challenging. A plausible approach involves the reaction of an α-ketoester derivative with a formamide (B127407) equivalent, which serves as the source of the N1 and C2 atoms of the ring.
Experimental Protocol: Representative Cyclization
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl glyoxalate (1.0 eq) and formamide (2.0-3.0 eq) in a suitable solvent like toluene (B28343) or xylene.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can then be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Troubleshooting Precursor Synthesis
Q2: My precursor synthesis results in a low yield. What are the common causes?
A low yield in the synthesis of ethyl oxazole-2-carboxylate can often be attributed to several factors related to reactants and reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Purity of Starting Materials | Ethyl glyoxalate can exist in various forms (e.g., polymer, hydrate, solution in toluene)[1]. Ensure you are using a high-purity, anhydrous form and that the stoichiometry is calculated correctly based on the actual concentration. |
| Incomplete Reaction | The cyclization can be slow. Ensure the reaction has run for a sufficient duration by monitoring via TLC. If the reaction stalls, consider increasing the temperature or using a Dean-Stark trap to remove water formed during the reaction, which can drive the equilibrium forward. |
| Moisture in Reaction | The presence of water can interfere with the cyclization. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. |
| Side Reactions | At high temperatures, side reactions or polymerization of the glyoxalate can occur. If significant charring or byproduct formation is observed, attempt the reaction at the lower end of the recommended temperature range for a longer period. |
Stage 2: Hydrolysis and Purification
This stage is the most critical due to the instability of the target molecule. Careful control of reaction conditions and purification methods is paramount.
Frequently Asked Questions (FAQs)
Q3: What is the recommended procedure for hydrolyzing ethyl oxazole-2-carboxylate?
A mild saponification using lithium hydroxide (B78521) (LiOH) is recommended to minimize the risk of decarboxylation.
Experimental Protocol: Mild Saponification
-
Reaction Setup: Dissolve ethyl oxazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) (e.g., a 3:1 ratio) in a round-bottom flask at 0 °C (ice bath).
-
Addition of Base: Slowly add a pre-chilled aqueous solution of lithium hydroxide (LiOH·H₂O, 1.1–1.5 eq) dropwise while stirring.
-
Reaction Conditions: Maintain the temperature at 0-5 °C and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC. Avoid heating the reaction.
-
Workup (Crucial Step):
-
Once the reaction is complete, add the mixture to an equal volume of chilled water.
-
Perform a basic wash by extracting with a non-polar solvent like diethyl ether or dichloromethane (B109758) (DCM) to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer again to 0 °C and acidify slowly with cold, dilute hydrochloric acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Promptly extract the acidified aqueous layer multiple times with ethyl acetate or DCM.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
Troubleshooting Hydrolysis and Purification
Q4: My hydrolysis reaction is not going to completion or is very slow. What should I do?
Incomplete hydrolysis can occur if conditions are too mild or reaction times are too short. However, increasing temperature or using a stronger base significantly raises the risk of decarboxylation.
Table 1: Comparison of Hydrolysis Conditions
| Base | Solvent System | Typical Temp. | Pros | Cons / Risks |
| LiOH | THF / MeOH / H₂O | 0 - 25 °C | Generally milder, often used for sensitive substrates to prevent epimerization or degradation[2][3]. | Can be slower than other bases. Reproducibility can be an issue with low stoichiometry[2]. |
| NaOH / KOH | EtOH / H₂O or MeOH / H₂O | 25 - 50 °C | Faster reaction rates, inexpensive[4]. | Higher basicity and temperature increase the risk of decarboxylation. |
| K₂CO₃ / EtOH | EtOH / H₂O | Microwave (180 °C) | Effective for certain azole esters[5]. | High temperature is unsuitable for thermally sensitive this compound. |
| Acid (e.g., HCl) | Dioxane / H₂O | 50 - 100 °C | An alternative if the substrate is base-sensitive in other ways. | Reversible reaction; requires a large excess of water. Heat promotes decarboxylation[4]. |
Recommendation: Before resorting to harsher conditions, try increasing the reaction time at low temperature or incrementally increasing the equivalents of LiOH.
Q5: I am getting a low yield and suspect my product is decomposing. What is happening?
The primary decomposition pathway for heteroaromatic carboxylic acids like this compound is decarboxylation (loss of CO₂), which is often promoted by heat and strong acid/base conditions[2]. The C2 position of the oxazole ring is particularly susceptible to protonation, which can facilitate this process.
Caption: Troubleshooting flowchart for low yield in the hydrolysis step.
Q6: How can I minimize decarboxylation during the reaction and workup?
| Do | Don't |
| ✅ Maintain Low Temperatures: Keep the reaction and workup (especially acidification) at 0-5 °C. | ❌ Do Not Heat: Avoid heating the reaction mixture at any stage. |
| ✅ Use Mild Base: Use LiOH as it is generally less harsh than NaOH or KOH[3]. | ❌ Do Not Use Strong, Concentrated Acid/Base: This can catalyze decomposition. |
| ✅ Acidify Slowly and Carefully: Add cold, dilute acid dropwise during workup only until the pH is ~2-3. | ❌ Do Not Overshoot pH: Making the solution strongly acidic can accelerate decarboxylation. |
| ✅ Work Quickly: Proceed from acidification to extraction without delay. | ❌ Do Not Let Product Sit in Acidic Solution: The protonated oxazole is more susceptible to decomposition. |
| ✅ Concentrate Under Low Temp: Use a rotary evaporator with a water bath temperature below 30 °C. | ❌ Do Not Concentrate to Dryness at High Temp: This can cause significant product loss. |
Q7: How should I purify the final product? Is silica gel chromatography safe?
Avoid silica gel chromatography. Silica is acidic and can cause extensive decomposition and decarboxylation of sensitive carboxylic acids on the column.
Recommended Purification Methods:
-
Acid-Base Extraction (Primary Method): This technique is excellent for separating your carboxylic acid from neutral or basic impurities[6][7]. The procedure is integrated into the workup described in Q3. A second pass may be performed if significant neutral impurities remain.
-
Dissolve the crude product in diethyl ether or ethyl acetate.
-
Extract with a mild base like aqueous sodium bicarbonate (NaHCO₃). The acid will move to the aqueous layer as its sodium salt.
-
Wash the aqueous layer with ether again to remove any lingering neutral impurities.
-
Re-acidify the aqueous layer (cold, dilute HCl) and extract the pure product back into an organic solvent.
-
-
Recrystallization: If the product is a solid and of sufficient purity after extraction, recrystallization is an excellent method for final purification. Choose a solvent system where the acid is soluble at high temperatures but sparingly soluble at low temperatures (e.g., water, ethyl acetate/hexanes, or toluene).
-
Reversed-Phase Chromatography (C18): If chromatography is unavoidable, use a C18 reversed-phase column. This method is much better suited for purifying polar and potentially unstable compounds like carboxylic acids[8]. The mobile phase is typically a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid additive like trifluoroacetic acid (TFA).
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Optimization of Reaction Conditions for Oxazole Synthesis
Welcome to the technical support center for oxazole (B20620) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of oxazoles. Our aim is to help you optimize your reaction conditions, maximize yields, and minimize byproduct formation.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to oxazoles?
The most widely employed methods for synthesizing the oxazole core are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. Each method offers distinct advantages depending on the desired substitution pattern and available starting materials.
Q2: I am observing very low yields in my Robinson-Gabriel synthesis. What are the likely causes?
Low yields in the Robinson-Gabriel synthesis are often associated with the choice of the cyclodehydrating agent.[1] While historically concentrated sulfuric acid was used, it can be too harsh for sensitive substrates, leading to charring and decomposition.[2] Milder reagents or alternative conditions can significantly improve yields. For instance, using polyphosphoric acid can increase yields to a respectable 50-60%.[1]
Q3: My van Leusen reaction is failing with an aliphatic aldehyde. Is this expected?
Yes, this can be a limitation of the van Leusen reaction. The reaction is often more successful with aromatic aldehydes, especially those with electron-withdrawing groups which enhance reactivity.[3] Some studies have reported difficulties in obtaining the desired oxazole or the oxazoline (B21484) intermediate when using aliphatic aldehydes.[3] If an aliphatic aldehyde is necessary, screening of different bases, solvents, and temperature conditions, or exploring modified protocols may be required.
Q4: How can I minimize the formation of the oxazoline intermediate in the van Leusen synthesis?
The formation of the oxazoline versus the oxazole is highly dependent on the reaction conditions. The oxazoline is an intermediate that eliminates p-toluenesulfinic acid to form the desired oxazole.[3] To favor the formation of the oxazole, consider the following:
-
Base Stoichiometry: Using at least two equivalents of a strong base like potassium phosphate (B84403) (K₃PO₄) strongly promotes the elimination step.[3]
-
Solvent Choice: Polar protic solvents such as isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH) facilitate the elimination to the oxazole.[3]
-
Temperature: Gently heating the reaction can also promote the elimination of the tosyl group.[4]
Q5: What are some common side products in the Fischer oxazole synthesis?
A common side reaction in the Fischer oxazole synthesis is the formation of a chloro-oxazoline intermediate, which can sometimes be isolated. Additionally, depending on the substrates and conditions, other byproducts such as 4-oxazolidinone (B12829736) derivatives may be observed.[5] Purification can often be simplified as the desired oxazole product frequently precipitates from the reaction mixture as a hydrochloride salt, which can be filtered and then neutralized.[3]
Troubleshooting Guides
Guide 1: Low Yield and Byproduct Formation in Robinson-Gabriel Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield with Significant Charring/Tar Formation | Reaction conditions are too harsh, causing decomposition of the starting material or product.[2] | Switch to a milder cyclodehydrating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or Dess-Martin periodinane followed by treatment with PPh₃/I₂.[2] Consider using microwave irradiation to reduce reaction times and minimize thermal decomposition.[2] |
| Incomplete Reaction | The cyclodehydrating agent is not effective enough for the specific substrate. | Increase the reaction temperature or switch to a more powerful dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), while carefully monitoring for decomposition.[6] |
| Formation of Unwanted Side Products | The strong acidic conditions may be catalyzing side reactions. | Use a milder dehydrating agent. Ensure starting materials are pure and dry to prevent hydrolysis of intermediates.[2] |
Guide 2: Optimizing the Van Leusen Oxazole Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Formation of Oxazoline Intermediate as Major Product | Inefficient elimination of the p-toluenesulfinic acid group.[3] | Increase the stoichiometry of the base to at least 2 equivalents.[3] Switch to a polar protic solvent like isopropanol or ethanol.[3] Gently heat the reaction mixture.[4] |
| Formation of Nitrile Byproduct | The reaction conditions are favoring the pathway leading to nitrile formation. | This can sometimes occur with certain substrates. Ensure the reaction is performed under anhydrous conditions. If using an alcohol as a solvent, ensure it is not in large excess, as this can favor the formation of alkoxy-oxazoline byproducts.[7] |
| Low Yield with Aromatic Aldehydes | Poor reactivity of the aldehyde. | Aromatic aldehydes with electron-withdrawing groups tend to have higher reactivity. For less reactive aldehydes, consider increasing the reaction temperature or using a stronger base.[8] |
Data Presentation: Comparison of Reaction Conditions
Robinson-Gabriel Synthesis: Dehydrating Agents
| Dehydrating Agent | Solvent | Temperature | Typical Yields | Notes |
| Conc. H₂SO₄ | Acetic Anhydride | 90-100°C | Variable, can be low | Traditional method, can cause charring with sensitive substrates.[2] |
| Polyphosphoric Acid (PPA) | - | Elevated | 50-60% | Generally gives better yields than H₂SO₄.[1] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal (THF, Dioxane) | Room Temp to Reflux | Good | Milder conditions, suitable for solid-phase synthesis.[2] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Good to Excellent | Very mild, two-step process with high functional group tolerance.[2] |
Van Leusen Synthesis: Base and Solvent Effects
| Base (Equivalents) | Solvent | Temperature | Product | Typical Yields |
| K₂CO₃ (2) | Methanol | Reflux | 5-Substituted Oxazole | Good |
| K₃PO₄ (1) | Isopropanol | 60°C (MW) | 4,5-Disubstituted Oxazoline | ~90% |
| K₃PO₄ (2) | Isopropanol | 65°C (MW) | 5-Substituted Oxazole | >90% |
| Et₃N / β-Cyclodextrin | Water | 50°C | 5-Substituted Oxazole | Excellent |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[2]
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole
The following is a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).[9]
-
Preparation: To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).
-
Reaction: Heat the resulting mixture at reflux for a specified time (e.g., 2-4 hours), and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Fischer Oxazole Synthesis
This method describes the synthesis of a 2,5-disubstituted oxazole from a cyanohydrin and an aldehyde.[5]
-
Preparation: Dissolve the cyanohydrin (1 equivalent) and the aldehyde (1 equivalent) in anhydrous ether.
-
Reaction: Bubble dry hydrogen chloride gas through the solution. The product will precipitate as the hydrochloride salt.
-
Workup: Collect the precipitate by filtration.
-
Purification: Convert the hydrochloride salt to the free base by treatment with water or by boiling with alcohol. The crude product can be further purified by recrystallization.
Visualizations
Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.
Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.
Caption: Experimental workflow for the Fischer oxazole synthesis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Oxazole-2-carboxylic Acid and its Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of oxazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, residual reagents such as 4-(dimethylamino)pyridine (DMAP), and byproducts from side reactions.[1] Depending on the synthetic route, byproducts like triphenylphosphine (B44618) oxide may also be present.[2] In some cases, the desired product itself can undergo side reactions, such as decarboxylation, leading to the formation of oxazole.[3]
Q2: My purified this compound shows signs of degradation over time. What could be the cause and how can I prevent it?
A2: Oxazole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh pH conditions.[3][4] To minimize degradation, it is advisable to store the purified compound at low temperatures, under an inert atmosphere if possible, and avoid prolonged exposure to strong acids or bases.
Q3: I am observing a low yield after purification. What are the potential reasons?
A3: Low recovery can be attributed to several factors during the purification process. In recrystallization, using an excessive amount of solvent or a solvent in which the compound is highly soluble even at low temperatures can lead to significant product loss.[5] During column chromatography, irreversible adsorption of the polar carboxylic acid onto the silica (B1680970) gel can also result in low yield.[6] Additionally, the inherent instability of the compound, leading to degradation, can contribute to a lower than expected recovery.[3]
Q4: How can I effectively remove residual polar reagents like DMAP?
A4: An acid-base extraction is a highly effective method for removing basic impurities like DMAP. Dissolve the crude product in an organic solvent such as ethyl acetate (B1210297) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurity will be protonated and move into the aqueous layer, while the desired carboxylic acid remains in the organic phase. Subsequent washes with water and brine will help to remove any remaining acid and salts.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. Impurities present may also inhibit crystallization.[5] | - Add a small amount of hot solvent to dissolve the oil and allow it to cool down more slowly.- Scratch the inner surface of the flask with a glass rod to create nucleation sites.[7]- Add a seed crystal of the pure compound.[7]- If impurities are suspected, consider a preliminary purification step like a quick filtration through a silica plug.[5] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Place the solution in an ice bath or refrigerator to further decrease the solubility.- If the compound is still too soluble, a different solvent or a co-solvent system should be explored.[8] |
| Low recovery of the product. | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent.[5] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation.- The mother liquor can be concentrated to obtain a second crop of crystals, which may require re-purification. |
| Crystals are colored despite the pure compound being white. | Colored impurities are co-precipitating with the product. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.- A second recrystallization from a different solvent system may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound is streaking or tailing on the TLC plate and column. | Strong interaction between the acidic carboxylic acid and the acidic silanol (B1196071) groups on the silica gel.[6] | - Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[7] This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase.- For basic impurities, adding a small amount of a base like triethylamine (B128534) (1-3%) can improve peak shape.[6] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the highly polar carboxylic acid down the column.[5] | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- A more polar solvent system, such as dichloromethane/methanol, may be necessary for highly polar compounds.[6] |
| Poor separation of the product from a close-running impurity. | The chosen solvent system does not provide sufficient resolution. The column may be overloaded.[5] | - Optimize the solvent system using TLC with different solvent mixtures. A less polar solvent system will generally provide better separation for compounds with low Rf values.- Reduce the amount of crude material loaded onto the column.[5]- Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates.[9] |
| Low recovery of the product. | Irreversible adsorption of the compound onto the stationary phase.[6] The compound may be degrading on the acidic silica gel. | - Deactivate the silica gel by flushing the column with the eluent containing a small amount of triethylamine before loading the sample.[10]- Consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or reversed-phase silica (C18).[6] |
Data Presentation
The following table provides a hypothetical comparison of purification outcomes for this compound using different techniques. The initial purity of the crude product is assumed to be 85%.
| Purification Method | Purity of Final Product (%) | Yield (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 98.5 | 75 | Simple setup, good for removing less soluble or more soluble impurities. | Can have lower yields due to product solubility in the mother liquor. May not remove impurities with similar solubility. |
| Column Chromatography (Silica Gel, EtOAc/Hexane with 1% Acetic Acid) | >99 | 85 | High resolution, capable of separating closely related impurities. | More time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Acid-Base Extraction followed by Recrystallization | 99.0 | 80 | Excellent for removing neutral and basic impurities. | Requires multiple steps and large volumes of solvents. May not be effective for removing acidic impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent for recrystallization by testing the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point.[1][11]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for column chromatography using Thin Layer Chromatography (TLC). The ideal eluent should give the desired product an Rf value of approximately 0.2-0.3. For this compound, a mixture of ethyl acetate and hexanes with 1% acetic acid is a good starting point.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the solvent to drain, ensuring the silica is well-packed without any air bubbles.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.[13]
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the carboxylic acid, which will move into the aqueous layer, leaving neutral impurities in the organic layer.[14]
-
Separation: Separate the aqueous layer and wash the organic layer with water. The aqueous layers are combined.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the solution is acidic (test with pH paper). The this compound should precipitate out of the solution.[14]
-
Extraction of Pure Product: Extract the precipitated product back into an organic solvent like diethyl ether.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[14]
Mandatory Visualization
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Oxazole-2-Carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of oxazole-2-carboxylic acid. Our aim is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges include the regioselective introduction of the carboxylic acid group at the C2 position of the oxazole (B20620) ring and the inherent instability of the final product. The C2 proton of oxazole is the most acidic, making it susceptible to deprotonation. However, the resulting 2-lithio-oxazoles can be unstable and may exist in equilibrium with a ring-opened isonitrile tautomer.[1][2] Furthermore, oxazole-2-carboxylic acids can be prone to decarboxylation, especially under harsh reaction or purification conditions.[3]
Q2: Which synthetic strategies are most promising for obtaining this compound with a good yield?
A2: Several strategies can be employed, each with its own advantages and challenges:
-
Direct C-H Carboxylation: This is a modern and atom-economical approach where the C2-H bond of an oxazole precursor is directly carboxylated using carbon dioxide (CO2).[4][5] This method avoids the use of pre-functionalized starting materials.
-
Synthesis from Ethyl Oxazole-2-carboxylate: A common and reliable route involves the synthesis of the more stable ethyl ester precursor, followed by hydrolysis to the carboxylic acid. This approach can circumvent the instability issues associated with the free acid during the ring formation step.
-
Oxidation of 2-Methyloxazole (B1590312): If a suitable 2-methyloxazole precursor is available, it can be oxidized to the corresponding carboxylic acid. However, this method's success is highly dependent on the substrate and the choice of oxidizing agent.
Q3: How can I minimize decarboxylation of my this compound product?
A3: Decarboxylation is a common side reaction that lowers the yield. To minimize it, consider the following:
-
Mild Reaction Conditions: Use mild bases and reaction temperatures during both the synthesis and any subsequent purification steps.
-
Ester Protection: Synthesize the ethyl or methyl ester of the carboxylic acid first. Esters are generally more stable than the free carboxylic acid and can be hydrolyzed under controlled, mild conditions in a final step.
-
Careful Purification: Avoid high temperatures during purification. If using chromatography, select a neutral stationary phase and a suitable eluent system. Crystallization from an appropriate solvent system at low temperatures is often a preferred method for purifying the final acid.
Troubleshooting Guides
Problem 1: Low Yield in Direct C-H Carboxylation of Oxazole
| Symptom | Possible Cause | Troubleshooting Steps |
| No or minimal product formation | Incomplete deprotonation of the C2 position. | * Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., Cs2CO3).[4][5]* Optimize the reaction temperature and time. Higher temperatures may be required, but this can also lead to decomposition.[6]* Ensure all reagents and solvents are anhydrous, as water will quench the organometallic intermediate. |
| Low yield with significant starting material recovery | Insufficient activation of CO2 or inefficient trapping of the C2-anion. | * Use a high pressure of CO2 to increase its concentration in the reaction mixture.* Consider using a catalyst, such as a copper(I) complex, to facilitate the carboxylation.[6] |
| Formation of multiple byproducts | Instability of the 2-lithiooxazole intermediate leading to side reactions. | * Perform the reaction at a low temperature to stabilize the intermediate.* Consider transmetalation to a more stable organometallic species (e.g., organozinc) before introducing CO2. |
| Product decarboxylates during workup | The carboxylic acid is unstable under the workup conditions. | * Use a mild acidic workup with careful pH control.* Immediately extract the product into an organic solvent after acidification.* Consider converting the crude acid to its ester for purification and then hydrolyzing it back to the acid. |
Problem 2: Incomplete Hydrolysis of Ethyl Oxazole-2-carboxylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls, leaving significant amounts of starting ester | Insufficiently strong basic or acidic conditions for hydrolysis. | * Increase the concentration of the base (e.g., LiOH, NaOH) or acid (e.g., HCl).* Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Low yield of the desired carboxylic acid with decomposition | The oxazole ring is sensitive to the hydrolysis conditions. | * Use milder hydrolysis conditions. For example, use LiOH in a mixture of THF and water at room temperature.* Carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation and avoid exposure to strong pH. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct C-H Carboxylation of Benzoxazoles [6]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | (TPr)CuCl | 8 | 86 |
| 2 | (IPr)CuCl | 8 | 84 |
| 3 | (TMes)CuCl | 14 | 77 |
| 4 | (IMes)CuCl | 14 | 71 |
| 5 | (TPh)CuCl | 14 | 75 |
Reaction Conditions: Benzoxazole (1.0 mmol), t-BuOK (1.2 mmol), [Cu] (0.05 mmol); THF (5 mL), CO2 (1 atm), 80 °C, then evaporation of THF under vacuum, DMF (5 mL), MeI (2.0 mmol), 80 °C, 1 h. Yields are for the isolated methyl ester.
Table 2: Yields of 4,5-Disubstituted Oxazoles from Carboxylic Acids [7]
| Entry | Base (1.5 equiv) | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | NEt3 | DCM | 60 | rt | ND |
| 2 | DIPEA | DCM | 60 | rt | ND |
| 3 | DABCO | DCM | 60 | rt | 47 |
| 4 | DBU | DCM | 60 | rt | trace |
| 5 | DMAP | DCM | 60 | rt | 70 |
| 6 | DMAP | DCM | 30 | 40 | 96 |
| 7 | DMAP | DMSO | 30 | 40 | ND |
| 8 | DMAP | Dioxane | 30 | 40 | 37 |
| 9 | DMAP | THF | 30 | 40 | 40 |
| 10 | DMAP | MeCN | 30 | 40 | ND |
Standard reaction conditions: 3-fluorobenzoic acid (1.0 equiv), ethyl isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv) in the specified solvent (0.1 M). ND = not detected.
Experimental Protocols
Protocol 1: Direct C-H Carboxylation of Oxazole (General Procedure)[4][5]
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the oxazole substrate and a suitable anhydrous solvent (e.g., DMF).
-
Add cesium carbonate (Cs2CO3, 1.2 equivalents).
-
Pressurize the vessel with carbon dioxide (CO2) gas (typically 1 atm, but higher pressures can improve yield).
-
Heat the reaction mixture to 125 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and carefully quench with a mild acid (e.g., dilute HCl) to a pH of 3-4.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Due to the potential instability of the carboxylic acid, it is often advisable to immediately convert it to a more stable ester by reacting the crude product with an alkyl iodide (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) in a solvent like DMF.[6]
-
Purify the resulting ester by column chromatography.
Protocol 2: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[8]
-
To a screw-capped vial with a stir bar, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (B28879) (DMAP, 1.5 equiv), and anhydrous dichloromethane (B109758) (DCM, 0.1 M) under a dry nitrogen atmosphere.
-
Add DMAP-Tf (1.3 equiv) and stir the mixture for 5 minutes at room temperature.
-
Add the isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
Cool the reaction mixture to room temperature, pour it into water, and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired oxazole derivative.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Workflow for direct C-H carboxylation of oxazoles.
References
- 1. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Robinson-Gabriel Oxazole Synthesis Technical Support Center
Welcome to the technical support center for the Robinson-Gabriel oxazole (B20620) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions and optimization of this important synthetic method.
Troubleshooting Guides
This section addresses common issues encountered during the Robinson-Gabriel oxazole synthesis in a question-and-answer format, offering specific solutions to improve reaction outcomes.
Question 1: My reaction is resulting in a low yield and a significant amount of tar or char-like byproducts. What is the likely cause and how can I fix it?
Answer: Low yields accompanied by the formation of tar are typically indicative of reaction conditions that are too harsh for the substrate, leading to decomposition and polymerization.[1][2] The traditional use of strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) at elevated temperatures is often the primary cause.[1][2]
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with gentler alternatives. Polyphosphoric acid (PPA) can offer improved yields over sulfuric acid.[2] Modern, cleaner methods employ reagents such as trifluoroacetic anhydride (B1165640) (TFAA), the Burgess reagent, or a two-step approach involving Dess-Martin periodinane (DMP) followed by cyclodehydration with triphenylphosphine (B44618) (PPh₃) and iodine.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a better balance between a reasonable reaction rate and minimizing substrate decomposition.[1][2]
-
Reduce Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent unnecessarily long reaction times, which can increase the formation of byproducts.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[2]
Question 2: The reaction is sluggish and remains incomplete even after an extended period. How can I drive it to completion without promoting side reactions?
Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not potent enough for your specific substrate.[2]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may enhance the reaction rate. However, this should be done with caution to avoid encouraging side reactions.[2]
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider one with greater dehydrating power. For instance, if TFAA is proving ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[2]
-
Employ Microwave Heating: As mentioned previously, microwave heating can be an effective way to drive the reaction to completion more rapidly.[2]
Question 3: My 2-acylamino-ketone starting material appears to be degrading before the desired cyclization. How can I prevent this?
Answer: The 2-acylamino-ketone precursors can be susceptible to hydrolysis, especially under strongly acidic conditions, before the intramolecular cyclization can occur.[2]
Recommended Solutions:
-
Ensure Anhydrous Conditions: The presence of water in the reaction mixture can facilitate the hydrolysis of the amide bond in your starting material. It is crucial to ensure that all solvents and reagents are thoroughly dried before use.[1][2]
-
Choose a More Potent Dehydrating Agent: A stronger dehydrating agent will be more effective at scavenging any trace amounts of water present in the reaction mixture.[1]
Question 4: I am observing the formation of an enamide as a significant byproduct. How can I minimize this side reaction?
Answer: Under certain conditions, the elimination of water from the 2-acylamino-ketone can lead to the formation of a competing enamide side product.[1]
Recommended Solutions:
-
Modify Reaction Conditions: Altering the reaction temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. This often requires systematic experimentation to find the optimal conditions for your specific substrate.[1]
Data Presentation: Comparison of Cyclodehydrating Agents
The choice of the cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.
| Dehydrating Agent | Typical Solvents | Typical Temperature | Yield Range | Advantages | Disadvantages |
| Concentrated Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 60-100°C | Variable | Inexpensive and readily available | Harsh conditions, potential for charring and low yields with sensitive substrates.[1][2] |
| Polyphosphoric Acid (PPA) | Neat or high-boiling solvents | 100-160°C | 50-60% | Can provide better yields than H₂SO₄.[2][3] | High temperatures required, viscous medium can complicate workup. |
| Phosphorus Oxychloride (POCl₃) | DMF, Pyridine | 80-110°C | Variable | Effective for many substrates. | Can lead to Vilsmeier-Haack side reactions (formylation) when DMF is used as a solvent.[4] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF, Dioxane) | Room Temp to Reflux | Good-High | Mild conditions, suitable for solid-phase synthesis.[2][5] | Expensive, can be too reactive for some substrates.[2] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Good-High | Very mild, high functional group tolerance.[2][6] | Two-step process, expensive reagents.[2] |
| Burgess Reagent | THF, Benzene | Reflux | Good-High | Mild conditions, suitable for sensitive substrates.[1] | Moisture-sensitive and can be expensive.[7] |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol outlines a traditional method for the synthesis of 2,5-disubstituted oxazoles.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone (1.0 eq) in a suitable anhydrous solvent such as toluene (B28343) or dioxane.[1] To this solution, add acetic anhydride (5-10 mL per gram of substrate). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Carefully and dropwise, add concentrated sulfuric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the cooled solution.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90-100°C.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate or ammonium (B1175870) hydroxide) until the pH is between 7 and 8. Extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Purification: Combine the organic layers, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Modern Two-Step Synthesis via Dess-Martin Periodinane Oxidation and PPh₃/I₂ Cyclodehydration
This protocol describes a milder, two-step approach suitable for more sensitive substrates.
Step A: Dess-Martin Periodinane Oxidation
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours, monitoring the conversion to the intermediate β-keto amide by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.
Step B: PPh₃/I₂ Cyclodehydration
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile (B52724) or THF. Add triethylamine (B128534) (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[2]
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.[2] Allow the reaction to warm to room temperature and stir for 2-6 hours until completion is indicated by TLC.[2]
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica (B1680970) gel chromatography to yield the desired oxazole.[2]
Mandatory Visualizations
Caption: The general reaction pathway of the Robinson-Gabriel oxazole synthesis.
Caption: A common side reaction pathway leading to tar formation under harsh conditions.
Caption: A decision tree for troubleshooting common issues in Robinson-Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Robinson-Gabriel synthesis?
A1: The reaction is believed to proceed through the acid-catalyzed enolization of the ketone, followed by an intramolecular cyclization of the amide oxygen onto the enol double bond to form an oxazoline intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.
Q2: Are there any "greener" or more modern alternatives to the classical conditions?
A2: Yes, several modern modifications aim to be more environmentally friendly and are suitable for a wider range of substrates. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[2] Additionally, the development of milder dehydrating agents like the Burgess reagent and two-step procedures like the Dess-Martin/PPh₃/I₂ method avoid the use of strong, corrosive acids.[1][2]
Q3: How is the starting material for the Robinson-Gabriel synthesis typically prepared?
A3: The required 2-acylamino-ketone starting material is commonly synthesized via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. journal.iisc.ac.in [journal.iisc.ac.in]
Oxazole-2-carboxylic acid stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of oxazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is susceptible to several degradation pathways. The primary concerns are decarboxylation (loss of CO₂), especially when heated, and hydrolytic ring opening, which can be catalyzed by strong acids or bases.[1][2] The oxazole (B20620) ring itself can also be susceptible to oxidation and photodegradation under certain conditions.[3]
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is recommended to keep it in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[4]
Q3: What are the known chemical incompatibilities of this compound?
Avoid strong oxidizing agents, strong bases, and strong acids, as they are known to promote the degradation of the compound. The carboxylic acid functionality can react with bases, and the oxazole ring's stability can be compromised by strong acids and oxidizing agents.
Q4: What are the typical signs of degradation?
Visual signs of degradation can include a change in the color or texture of the solid material. Chemically, degradation is indicated by a decrease in purity over time, which can be monitored by analytical techniques such as HPLC or LC-MS, where new impurity peaks may appear.
Q5: How can I monitor the stability of this compound in my experimental setup?
The stability can be monitored using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[5][6] This involves comparing the peak area of this compound in a sample to that of a reference standard over time. The appearance of new peaks signifies the formation of degradation products.
Degradation Pathways
The primary degradation pathways for this compound are decarboxylation and hydrolysis. A simplified overview of these pathways is presented below.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics. | Degradation of the starting material. | Confirm the purity of the this compound batch before use with a suitable analytical method like HPLC or ¹H NMR. Use a freshly opened container or repurify the existing stock if necessary. |
| Appearance of a new, major impurity peak in HPLC analysis. | Possible decarboxylation or hydrolysis during the reaction or workup. | Analyze the impurity by LC-MS to determine its mass and propose a structure. Adjust reaction or storage conditions to minimize its formation (e.g., lower temperature, use of anhydrous solvents, avoiding strong acids/bases). |
| Change in color of the solid material (e.g., to yellow or brown). | Oxidation or exposure to light. | Store the compound in a dark, airtight container, preferably under an inert atmosphere. Minimize exposure to ambient light during handling. |
| Poor solubility or unexpected precipitation in solution. | Degradation to a less soluble product or reaction with the solvent. | Re-evaluate solvent compatibility. Ensure the solvent is anhydrous and de-gassed if the compound is sensitive to moisture or oxidation. |
Stability Profile Summary
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, RT | Low | Hydrolytic ring-opened products |
| Basic | 0.1 M NaOH, RT | Low | Hydrolytic ring-opened products, salts |
| Neutral | Aqueous buffer, RT | Moderate | Slow hydrolysis may occur over time |
| Oxidative | 3% H₂O₂, RT | Low to Moderate | Oxidized ring fragments |
| Thermal | 60°C, solid state | Low to Moderate | Decarboxylation to form oxazole |
| Photolytic | UV light (e.g., 254 nm) | Moderate | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a framework for evaluating the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC or UPLC system with a UV/PDA detector
-
LC-MS system for impurity identification
-
pH meter
-
Forced degradation chambers (temperature/humidity controlled)
-
UV light chamber
-
Volumetric flasks, pipettes, and vials
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Reference standard of this compound
2. Experimental Workflow:
Caption: Workflow for a forced degradation study.
3. Procedure:
-
Initial Analysis: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Dilute to a working concentration and analyze by HPLC/UPLC to determine the initial purity and establish the chromatographic profile (time-zero reference).
-
Stress Sample Preparation: For each condition, prepare a sample of this compound (e.g., at 0.1 mg/mL).
-
Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Store the solid compound and a solution sample in an oven at 60°C.
-
Photolytic Stress: Expose the solid compound and a solution sample to UV light.
-
-
Time Points: Store the stressed samples under the specified conditions and pull aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Before injection, neutralize the acid and base-stressed samples.
-
Analyze all samples by HPLC-UV.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
Use LC-MS to determine the mass of the major degradation products to aid in their identification.
-
-
Data Interpretation: Compile the data into tables to compare the degradation rates under different conditions. Identify the conditions under which the compound is least stable and propose degradation pathways based on the identified impurities.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 250-270 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Method Development and Validation:
-
Inject a mixture of the stressed samples (from Protocol 1) to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Optimize the mobile phase gradient, flow rate, and temperature as needed to achieve adequate separation (resolution > 2 between all peaks).
-
Validate the final method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[7]
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 672948-03-7|2-Oxazolecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of aliphatic carboxylic acids in oxazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of aliphatic carboxylic acids in oxazole (B20620) synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are aliphatic carboxylic acids less reactive than aromatic carboxylic acids in many oxazole synthesis protocols?
Aliphatic carboxylic acids are generally less reactive than their aromatic counterparts due to electronic effects. The carboxyl group in aromatic acids is conjugated with the aromatic ring, which can stabilize the transition states involved in activation and subsequent reactions. In contrast, the alkyl groups of aliphatic acids are electron-donating, which can slightly destabilize the negatively charged intermediates formed during activation.
Q2: What are the primary strategies to enhance the reactivity of aliphatic carboxylic acids for oxazole synthesis?
The key to overcoming the low reactivity of aliphatic carboxylic acids is to convert the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved through in-situ activation. Common strategies include:
-
Activation with sulfonyl-based reagents: Reagents like triflylpyridinium (DMAP-Tf) can activate the carboxylic acid to form a highly reactive mixed anhydride.[1]
-
Use of coupling agents: Standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) can be employed.[2]
-
Conversion to acyl halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride.[2]
-
Catalytic activation: Certain transition metal catalysts, such as those based on copper, can facilitate the reaction of carboxylic acids in one-pot syntheses.[3]
Q3: I am getting low yields with my aliphatic carboxylic acid in a van Leusen-type reaction. What could be the issue?
The traditional van Leusen reaction utilizes aldehydes as starting materials. While it is possible to generate an aldehyde intermediate from a carboxylic acid, this adds complexity. Direct application of aliphatic aldehydes in the van Leusen reaction can also be problematic, sometimes resulting in the formation of an oxazoline (B21484) intermediate rather than the desired oxazole, or failing to produce the product altogether.[4] The reaction is often more successful with aromatic aldehydes, which are more reactive.[4]
Troubleshooting Guides
Problem 1: Low or no conversion of the aliphatic carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Insufficient activation of the carboxylic acid. | 1. Increase the equivalents of the activating agent (e.g., DMAP-Tf, EDCI).2. Switch to a more potent activating agent (e.g., from EDCI/HOBt to an acyl chloride).3. Ensure anhydrous reaction conditions, as water can quench the activating agent and the activated intermediate. |
| Steric hindrance around the carboxyl group. | 1. Increase the reaction temperature to provide more energy to overcome the activation barrier.2. Prolong the reaction time to allow for complete conversion. |
| Inappropriate solvent. | 1. Screen different solvents. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used.[2] Ethereal solvents like 1,2-dimethoxyethane (B42094) (DME) have also shown good results in some systems.[5] |
Problem 2: Formation of side products instead of the desired oxazole.
| Possible Cause | Troubleshooting Step |
| Decomposition of the activated carboxylic acid intermediate. | 1. Generate the activated species at a lower temperature (e.g., 0 °C) and then add the other reactant.2. Use the activated species immediately in the next step without isolation. |
| Reaction of the nucleophile with the activating agent. | 1. Choose an activating agent that is less susceptible to side reactions with the chosen nucleophile (e.g., isocyanide). |
| In a van Leusen-type reaction, the oxazoline intermediate is isolated instead of the oxazole. | 1. This occurs when the elimination of the tosyl group is incomplete.[4] Adjust the base, solvent, and temperature to promote the elimination step.[4] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of oxazoles from aliphatic carboxylic acids using different methods.
| Method | Aliphatic Carboxylic Acid Example | Reagents | Solvent | Time | Temp. | Yield (%) | Reference |
| DMAP-Tf Activation | Heptanoic acid | Methyl isocyanoacetate, DMAP-Tf, DMAP | DCM | 3 h | 40 °C | 85 | [1] |
| DMAP-Tf Activation | Cyclohexanecarboxylic acid | Methyl isocyanoacetate, DMAP-Tf, DMAP | DCM | 3 h | 40 °C | 82 | [1] |
| CuFe₂O₄ Catalysis | Acetic acid | Benzoin, Ammonium (B1175870) acetate (B1210297), CuFe₂O₄ | H₂O | - | - | Good | [3] |
| CuFe₂O₄ Catalysis | Propionic acid | Benzoin, Ammonium acetate, CuFe₂O₄ | H₂O | - | - | Good | [3] |
Note: The CuFe₂O₄ catalysis study mentions that aliphatic acids took a long time to react but still resulted in a good yield, without specifying the exact time and yield for each acid.[3]
Experimental Protocols
Protocol 1: Oxazole Synthesis via DMAP-Tf Activation
This protocol is adapted from a procedure for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.[1]
Materials:
-
Aliphatic carboxylic acid (1.0 equiv)
-
Isocyanide (e.g., methyl isocyanoacetate) (1.2 equiv)
-
DMAP-Tf (4-(dimethylamino)pyridinium trifluoromethanesulfonate) (1.3 equiv)
-
DMAP (4-dimethylaminopyridine) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry, screw-capped vial under a nitrogen atmosphere, add the aliphatic carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and DCM (2.0 mL).
-
Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir at room temperature for 5 minutes.
-
Once all solids have dissolved, add the isocyanide (0.25 mmol, 1.2 equiv).
-
Place the sealed vial in a preheated oil bath at 40 °C and stir for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired oxazole.
Protocol 2: Oxazole Synthesis using CuFe₂O₄ Nanoparticle Catalysis
This protocol is based on a sustainable method for preparing oxazoles in water.[3]
Materials:
-
Aliphatic carboxylic acid (1.5 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium acetate (4.0 mmol)
-
CuFe₂O₄ nanoparticles (20 mg)
-
Water (5 mL)
Procedure:
-
In a reaction vessel, combine the aliphatic carboxylic acid, benzoin, ammonium acetate, CuFe₂O₄ nanoparticles, and water.
-
Stir the reaction mixture at 60 °C. The reaction time for aliphatic acids may be prolonged.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
The solid product can be isolated by filtration.
-
The CuFe₂O₄ catalyst can be separated using a magnet and recycled for future use.
Visualizations
Caption: Workflow for oxazole synthesis via DMAP-Tf activation.
Caption: Troubleshooting logic for low-yield oxazole synthesis.
References
Technical Support Center: Synthesis of Oxazole-2-Carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of oxazole-2-carboxylic acid. This resource offers frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge in synthesizing and isolating oxazole-2-carboxylic acids is their inherent instability. These compounds are prone to decarboxylation, especially under harsh reaction conditions such as high temperatures or the presence of strong bases.[1] This instability often leads to low yields and purification difficulties.
Q2: What are the most common strategies for synthesizing this compound?
The most direct and modern approach is the C-H carboxylation of an oxazole (B20620) precursor with carbon dioxide (CO₂). This can be achieved through metal-free methods using silyl (B83357) triflates or with transition metal catalysis, such as copper-based systems.[1][2] These methods offer the advantage of installing the carboxylic acid group directly onto the oxazole ring. Alternative, though less direct, methods could involve the oxidation of a 2-methyloxazole (B1590312) precursor or the hydrolysis of a 2-cyanooxazole, though specific high-yield protocols for these transformations are less commonly reported.
Q3: Can I synthesize this compound derivatives directly in a one-pot reaction?
Yes, one-pot procedures are highly recommended, particularly due to the instability of the free carboxylic acid. A one-pot C-H carboxylation followed by an in-situ amide coupling is an effective strategy to synthesize stable oxazole-2-amide derivatives, avoiding the isolation of the sensitive carboxylic acid intermediate.[1]
Q4: Are there any safety precautions I should take when working with the reagents for these syntheses?
Yes, standard laboratory safety precautions should always be followed. Specifically, silyl triflates are moisture-sensitive and corrosive, and should be handled under an inert atmosphere. Carbon dioxide for carboxylation reactions may be used at elevated pressures, requiring appropriate high-pressure equipment and safety shields. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Problem 1: Low or no yield of this compound in direct C-H carboxylation.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Deprotonation of the Oxazole C2-H | The choice of base is critical. For silyl triflate-mediated carboxylation, a non-nucleophilic organic base like diisopropylethylamine (iPr₂NEt) is often effective.[3] For copper-catalyzed systems, a strong base such as potassium tert-butoxide (t-BuOK) is typically required.[2] Ensure the base is fresh and used in the correct stoichiometry. |
| Degradation of the Product | As oxazole-2-carboxylic acids are prone to decarboxylation, minimize reaction time and temperature where possible.[1] If isolating the carboxylic acid, perform the work-up and purification at low temperatures and avoid prolonged exposure to acidic or basic conditions. Consider converting the product to a more stable ester or amide in a one-pot fashion.[1][2] |
| Inactive Catalyst (for copper-catalyzed methods) | Ensure the copper catalyst precursor and the N-heterocyclic carbene (NHC) ligand are of high purity. The catalyst complex should be prepared under inert conditions to avoid deactivation.[2] |
| Poor CO₂ Availability | Ensure a sufficient pressure of CO₂ is maintained throughout the reaction. For smaller scale reactions, a CO₂ balloon may be sufficient, but for larger scales or less reactive substrates, a high-pressure reactor is recommended.[1] |
| Moisture in the Reaction | Silyl triflates are highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Formation of significant side products.
| Potential Cause | Troubleshooting Suggestion |
| Side Reactions of the Silyl Triflate | In the silyl triflate-mediated method, the silyl triflate can react with nucleophilic functional groups on the substrate. Using a bulky silyl triflate like triethylsilyl triflate (TESOTf) can sometimes improve selectivity.[1] |
| Homocoupling or other side reactions in copper-catalyzed carboxylation | The ligand on the copper catalyst plays a crucial role in preventing side reactions. Ensure the correct ligand is used and that the catalyst-to-ligand ratio is optimized. Impurities in the starting materials or solvent can also lead to side product formation. |
| Ring-opening of the oxazole | Under strongly basic conditions, the oxazole ring can be susceptible to nucleophilic attack and ring-opening.[4] Use the mildest effective base and reaction conditions. |
Problem 3: Difficulty in purifying the this compound.
| Potential Cause | Troubleshooting Suggestion |
| Product Degradation on Silica (B1680970) Gel | The acidic nature of silica gel can promote decarboxylation of the product. If purification by column chromatography is necessary, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Perform the chromatography quickly and at low temperature if possible. |
| Co-elution with Starting Materials or Byproducts | Optimize the solvent system for column chromatography to achieve better separation. If the product is an acid, it may streak on the column. Converting a small aliquot to its methyl ester can sometimes facilitate purification and characterization. |
| Product is highly polar and water-soluble | If the product is a salt (e.g., after a basic work-up), it may be highly soluble in the aqueous phase. Acidify the aqueous layer carefully to precipitate the carboxylic acid, which can then be extracted with an organic solvent. |
Data Presentation: Comparison of Catalytic Systems for Direct C-H Carboxylation
The following table summarizes the reaction conditions and yields for two prominent methods for the direct C-H carboxylation of oxazoles.
| Method | Catalyst/Mediator | Base | Solvent | Temperature | Time | Yield (%) | Notes |
| Silyl Triflate-Mediated | Triethylsilyl triflate (TESOTf) | iPr₂NEt | Dichloromethane | Room Temp. | 1-24 h | 70-95% | Metal-free, mild conditions, broad functional group tolerance.[1] |
| Copper-Catalyzed | [(TPr)CuCl] | t-BuOK | THF / DMF | 80 °C | 8-14 h | 41-88% | Effective for benzoxazoles; product is typically isolated as the methyl ester.[2] |
Experimental Protocols
Protocol 1: Silyl Triflate-Mediated C-H Carboxylation of Oxazole
This protocol is adapted from a general procedure for the mild, metal-free C-H carboxylation of azoles.[1]
Materials:
-
Substituted oxazole (1.0 equiv)
-
Triethylsilyl triflate (TESOTf) (1.5 equiv)
-
Diisopropylethylamine (iPr₂NEt) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Carbon Dioxide (CO₂, balloon or high-pressure vessel)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted oxazole (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (2.0 equiv) followed by the slow addition of triethylsilyl triflate (1.5 equiv).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Evacuate and backfill the flask with carbon dioxide (1 atm, balloon). For less reactive substrates, the reaction mixture may be transferred to a high-pressure vessel and pressurized with CO₂ (e.g., 50 psi).
-
Stir the reaction at room temperature for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Copper-Catalyzed Direct Carboxylation of Benzoxazole (B165842)
This protocol is based on the method developed for the carboxylation of benzoxazoles using a copper-N-heterocyclic carbene catalyst.[2]
Materials:
-
Substituted benzoxazole (1.0 mmol)
-
1,2,3-Triazol-5-ylidene copper(I) chloride complex (e.g., [(TPr)CuCl]) (0.05 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Carbon Dioxide (1 atm)
-
Methyl iodide (MeI) (2.0 mmol)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the substituted benzoxazole (1.0 mmol), the copper catalyst (0.05 mmol), and potassium tert-butoxide (1.2 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture under a CO₂ atmosphere (1 atm) at 80 °C for 8-14 hours.
-
After cooling to room temperature, evaporate the THF under vacuum.
-
Add anhydrous DMF (5 mL) to the residue, followed by methyl iodide (2.0 mmol).
-
Stir the mixture at 80 °C for 1 hour.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the methyl oxazole-2-carboxylate.
Visualizations
Caption: Experimental workflow for silyl triflate-mediated C-H carboxylation.
Caption: Proposed catalytic cycle for copper-catalyzed C-H carboxylation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild C-H aminoalkylation of azoles via silyl-triflate mediated three component coupling - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on oxazole ring formation
Welcome to the Technical Support Center for Oxazole (B20620) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of oxazoles, with a particular focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to oxazoles, and how does solvent choice impact them?
The three most widely utilized methods for synthesizing the oxazole core are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis.[1] Solvent choice is critical in many of these routes for controlling reaction rate, yield, and even the final product distribution.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[1][2] While traditionally using strong acids like H₂SO₄, modern variations use reagents where the solvent can play a role in solubility and reaction temperature.[1][3]
-
Fischer Oxazole Synthesis: This reaction synthesizes oxazoles from cyanohydrins and aldehydes, typically in an anhydrous solvent like ether to facilitate the use of anhydrous HCl.[1][4]
-
Van Leusen Oxazole Synthesis: A versatile method using tosylmethyl isocyanide (TosMIC) and an aldehyde.[1][5] Solvent choice here is paramount; polar protic solvents promote the formation of the final oxazole, while aprotic solvents may favor the isolation of an oxazoline (B21484) intermediate.[1]
Q2: I am observing very low yields in my Robinson-Gabriel synthesis. What are the likely causes related to my reaction conditions?
Low yields in this synthesis are often linked to the choice of the cyclodehydrating agent.[1] Historically, concentrated sulfuric acid was used, but this can lead to degradation.[1] While agents like PCl₅, P₂O₅, and POCl₃ are used, they can also result in lower yields.[1] To improve the outcome, consider using polyphosphoric acid (PPA), which has been shown to increase yields to 50-60%.[3] Modern, milder methods, such as those using the Dess-Martin periodinane, may also offer higher yields.[2]
Q3: My Van Leusen reaction is failing with an aliphatic aldehyde. Is this expected?
Yes, this can be a limitation of the Van Leusen reaction under standard conditions. The reaction is often more successful with aromatic aldehydes, especially those with electron-withdrawing groups which enhance reactivity.[1][6] If you must use an aliphatic aldehyde, you may need to systematically screen different bases, solvents, and temperature conditions or explore modified protocols to achieve a successful outcome.[1]
Q4: How does solvent polarity affect regioselectivity in post-synthesis modification of the oxazole ring?
Solvent polarity can be a powerful tool to control regioselectivity in reactions like palladium-catalyzed direct arylation. For example, in the C-H arylation of oxazoles, polar solvents tend to favor substitution at the C-5 position, whereas nonpolar solvents direct the arylation to the C-2 position.[7] This allows for selective functionalization of the synthesized oxazole core by simply changing the reaction solvent.
Troubleshooting Guides
Guide 1: Van Leusen Synthesis - Unwanted Oxazoline Intermediate
Problem: My reaction is producing the 4,5-disubstituted oxazoline intermediate instead of the desired 5-substituted oxazole.
Cause: The formation of the oxazole requires the elimination of p-toluenesulfinic acid from the oxazoline intermediate. This elimination step is highly dependent on the reaction conditions, particularly the base and solvent.[1] Using polar aprotic solvents like THF or CH₃CN can slow down this elimination, leading to the accumulation of the oxazoline.[1]
Solutions:
-
Solvent Selection: Switch to a polar protic solvent. Isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH) are excellent choices as they facilitate the elimination step to form the aromatic oxazole.[1]
-
Base Stoichiometry: Ensure you are using at least two equivalents of a strong base like potassium phosphate (B84403) (K₃PO₄). Using only one equivalent often results in the oxazoline as the major product, while two equivalents strongly favor the formation of the oxazole.[1]
-
Increase Temperature: If switching the solvent is not possible, cautiously increasing the reaction temperature may provide the necessary energy to promote the elimination. Microwave-assisted heating at 60 °C in IPA has been shown to produce high yields of the oxazole.[1]
Guide 2: Low or No Yield in Oxazole Formation
Problem: My reaction is not proceeding, or the yield of the desired oxazole is unacceptably low.
Cause: This can be due to a variety of factors including reactant stability, inappropriate solvent, or insufficient reaction temperature.
Solutions:
-
Verify Starting Material Quality: Ensure aldehydes are pure and free of corresponding carboxylic acids. Check the stability and purity of other reagents like TosMIC or 2-acylamino-ketones.
-
Solvent Screening: The chosen solvent may not be optimal for your specific substrates. If a reaction is sluggish in a nonpolar solvent like toluene, consider a more polar solvent like DMF or an ionic liquid, which have been shown to improve reaction rates and yields in some cases.[7][8][9]
-
Catalyst/Reagent Choice: In the Robinson-Gabriel synthesis, the cyclodehydrating agent is critical. If PPA is giving low yields, consider trifluoromethanesulfonic acid or other modern reagents.[2]
-
Energy Input: Some cyclization reactions require significant thermal energy. If refluxing at atmospheric pressure is insufficient, consider using a sealed-tube or microwave reactor to safely reach higher temperatures and potentially reduce reaction times.[1][10]
Data Presentation: Solvent Effects
Table 1: Solvent Effect on Van Leusen Oxazole vs. Oxazoline Formation
This table summarizes the typical product distribution in the reaction between benzaldehyde (B42025) and TosMIC based on the choice of solvent, highlighting the crucial role of solvent proticity.
| Solvent | Solvent Type | Predominant Product | Approx. Yield (%) | Reference |
| Isopropanol (IPA) | Polar Protic | 5-Phenyl oxazole | >90% | [1] |
| Ethanol (EtOH) | Polar Protic | 5-Phenyl oxazole | High | [1] |
| Acetonitrile (MeCN) | Polar Aprotic | Oxazoline Intermediate | Major Product | [1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Oxazoline Intermediate | Major Product | [1] |
| Water (with β-CD) | Polar Protic | 5-Substituted oxazole | Excellent | [8] |
Table 2: Solvent Effect on Regioselectivity of Pd-Catalyzed Direct Arylation of Oxazoles
This table illustrates how solvent polarity can direct the position of C-H arylation on an existing oxazole ring.
| Solvent | Solvent Type | Preferred Position of Arylation | Reference |
| Dioxane | Nonpolar | C-2 | [7] |
| Toluene | Nonpolar | C-2 | [7][9] |
| DMF | Polar Aprotic | C-5 | [7] |
| DMA | Polar Aprotic | C-5 | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole
This protocol is adapted from a reported procedure for the efficient synthesis of 5-substituted oxazoles, emphasizing conditions that favor direct oxazole formation.[1]
Materials:
-
Benzaldehyde
-
4-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Isopropanol (IPA), anhydrous
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the microwave reactor vial, add benzaldehyde (1.0 mmol, 1.0 eq).
-
Add TosMIC (1.0 mmol, 1.0 eq) to the vial.
-
Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).[1]
-
Add 5 mL of anhydrous isopropanol (IPA).[1]
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 60 °C for 1.5 to 2 hours, monitoring progress by TLC.[1]
-
After completion, cool the reaction vial to room temperature.
-
Quench the reaction by adding 10 mL of water.[1]
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to yield the pure 5-phenyl oxazole. An expected yield is typically >90%.[1]
Protocol 2: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol uses polyphosphoric acid (PPA) as a common and effective cyclodehydrating agent.[4]
Materials:
-
2-Benzamidoacetophenone
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
Place 2-benzamidoacetophenone (1 equivalent) in a round-bottom flask.
-
Add PPA (approximately 10-20 times the weight of the substrate).
-
Heat the viscous mixture to 160 °C with stirring for 2 hours.
-
Allow the reaction mixture to cool to a manageable temperature.
-
Carefully pour the mixture onto a generous amount of crushed ice in a beaker.
-
Stir the resulting suspension until the PPA is fully quenched and a solid precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to afford 2,5-diphenyloxazole.
Visualizations
Caption: Troubleshooting workflow for common oxazole synthesis issues.
Caption: Solvent influence on the Van Leusen reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
Managing reaction intermediates in oxazole synthesis
Welcome to the technical support center for oxazole (B20620) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of oxazoles, with a particular focus on managing reaction intermediates. Here you will find frequently asked questions and detailed troubleshooting guides to help you navigate side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common named reactions for synthesizing oxazoles?
The most widely used methods for synthesizing the oxazole core include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis.[1]
-
Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone using a dehydrating agent.[1][2]
-
Fischer Oxazole Synthesis: This reaction synthesizes an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[1]
-
Van Leusen Oxazole Synthesis: This is a versatile method that prepares oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC) under basic conditions.[1][3]
Q2: What are the key intermediates in these common synthesis routes?
-
In the Robinson-Gabriel synthesis , the key intermediate is the 2-acylamino-ketone, which undergoes cyclodehydration.[2][4]
-
In the Van Leusen synthesis , an oxazoline (B21484) is a crucial intermediate.[1][3][5][6] This intermediate eliminates p-toluenesulfinic acid to form the final oxazole product.[1]
-
The Fischer synthesis proceeds through the reaction of a cyanohydrin and an aldehyde.[1]
Q3: How can I detect and characterize reaction intermediates?
Reaction progress and the presence of intermediates can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To track the consumption of starting materials and the appearance of new spots corresponding to intermediates and the final product.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information about isolated intermediates.
-
Infrared (IR) Spectroscopy: Can identify key functional groups present in intermediates.
-
Mass Spectrometry (MS): Helps determine the molecular weight of intermediates and products, aiding in their identification.
-
Q4: My Van Leusen reaction is failing with an aliphatic aldehyde. Is this expected?
Yes, this can be a limitation of the Van Leusen reaction. Some studies report failures or low yields when using aliphatic aldehydes. The reaction is often more successful with aromatic aldehydes, especially those with electron-withdrawing groups that enhance reactivity.[1] If you must use an aliphatic aldehyde, screening different bases, solvents, and temperature conditions may be necessary.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter, focusing on the management of reaction intermediates.
Guide 1: Van Leusen Synthesis - Unwanted Oxazoline Formation
Problem: My reaction is producing the 4,5-disubstituted oxazoline intermediate as the major product instead of the desired 5-substituted oxazole.
Potential Cause: The formation of the oxazoline versus the oxazole is highly dependent on the reaction conditions. The oxazoline is an intermediate that must eliminate p-toluenesulfinic acid to form the oxazole.[1][3][6] Inadequate conditions for this elimination step will result in the isolation of the oxazoline.[1]
Recommended Solutions:
-
Choice and Stoichiometry of Base: The base is critical. A strong base like potassium phosphate (B84403) (K₃PO₄) is effective. Using at least 2 equivalents of the base is crucial to favor the elimination step and form the oxazole. Using only 1 equivalent often leads to the oxazoline as the major product.[1]
-
Solvent Selection: Polar protic solvents like isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH) generally favor the formation of the desired oxazole.
-
Temperature: Increasing the reaction temperature can promote the elimination of the tosyl group to yield the oxazole. Microwave irradiation at a constant temperature (e.g., 60 °C) can also be effective.[1]
Troubleshooting Logic for Oxazoline Intermediate
Caption: Troubleshooting workflow for unwanted oxazoline formation.
| Parameter | Condition Favoring Oxazoline (Intermediate) | Condition Favoring Oxazole (Product) | Reference |
| Base Stoichiometry | 1 equivalent | ≥ 2 equivalents | [1] |
| Base Type | Weaker bases | Strong bases (e.g., K₃PO₄) | [1] |
| Solvent | Aprotic solvents | Polar protic solvents (e.g., IPA, EtOH) | [1] |
| Temperature | Lower temperatures | Higher temperatures / Microwave | [1] |
Guide 2: Robinson-Gabriel Synthesis - Low Yields and Byproducts
Problem: I am experiencing very low yields or significant byproduct formation in my Robinson-Gabriel synthesis.
Potential Cause: This reaction's success is highly dependent on the choice of cyclodehydrating agent and the stability of the starting materials and intermediates under strong acidic conditions.[1][4]
-
Inefficient Dehydration: The chosen dehydrating agent may not be effective for your specific substrate.[4]
-
Starting Material Decomposition: Sensitive starting materials can degrade under harsh acidic conditions.[4]
-
Side Reactions: The presence of water can lead to hydrolysis of intermediates. Under certain conditions, elimination can compete with cyclization, forming enamide byproducts.[4]
Recommended Solutions:
-
Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other agents may provide better yields.[2] Consider screening agents like polyphosphoric acid, phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃).[1][2] For acid-sensitive substrates, milder reagents like the Burgess reagent or a triphenylphosphine/iodine system can be effective.[4]
-
Control Reaction Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis.[4] If polymerization or tar formation is observed, consider lowering the reaction temperature or reducing the concentration of the acid catalyst.[4]
-
Purify Starting Material: Ensure the 2-acylamino-ketone starting material is pure, as impurities can inhibit the reaction.[4]
General Oxazole Synthesis Workflow
Caption: A general experimental workflow for oxazole synthesis.
Key Experimental Protocol
Protocol: Van Leusen Synthesis of 5-Phenyl Oxazole[1]
This protocol is adapted from a reported procedure for the efficient synthesis of 5-substituted oxazoles.
Materials:
-
4-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Isopropanol (IPA), anhydrous
-
Microwave reactor vials (10 mL) with magnetic stir bars
-
Ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq).
-
Add TosMIC (1.1 mmol, 1.1 eq) and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).
-
Add 5 mL of anhydrous isopropanol (IPA).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 60 °C for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl oxazole. An expected yield is typically >90%.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Oxazole-2-Carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxazole-2-carboxylic acid synthesis and workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction synthesizing an this compound derivative?
A typical aqueous workup involves quenching the reaction mixture with water, followed by extraction with an organic solvent. The organic layer is then washed to remove impurities. For instance, after cooling the reaction mixture to room temperature, it can be poured into water and extracted multiple times with a solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).[1][2] The combined organic extracts are subsequently dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.[1][2]
Q2: What are the recommended washing solutions during the extraction process?
To neutralize any remaining acidic or basic residues, it is common practice to wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution and/or brine (a saturated solution of NaCl).[2] This helps to remove impurities and improve the purity of the crude product before further purification.
Q3: What are the common methods for purifying this compound and its derivatives?
The most frequently cited method for purification is column chromatography on silica (B1680970) gel.[1][2] A solvent system of n-hexane and ethyl acetate is often used as the eluent.[1] Recrystallization is another effective purification technique. For example, some oxazole (B20620) derivatives can be crystallized from ethanol.[3]
Q4: My this compound product seems to be unstable. Is this a known issue?
Yes, the instability of some azole-2-carboxylic acids is a known challenge, as they can be prone to decomposition via decarboxylation.[4] The stability can be influenced by the reagents used in the synthesis. For example, the use of certain silyl (B83357) triflate reagents has been shown to stabilize these intermediates.[4]
Q5: Are there any common byproducts to be aware of in oxazole synthesis from carboxylic acids?
In certain synthetic routes, such as those employing triphenylphosphine (B44618) (PPh₃) as a deoxygenation reagent, a stoichiometric amount of triphenylphosphine oxide is generated. This can complicate the workup and purification process.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Consider extending the reaction time or moderately increasing the temperature if the starting materials are still present. |
| Moisture in the reaction: Many reagents used in organic synthesis are sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. | |
| Incorrect stoichiometry: The ratio of reactants may not be optimal. | Carefully check the stoichiometry of all reagents, including the base and any activating agents.[1] | |
| Product instability: The target this compound may be degrading under the reaction or workup conditions.[4] | Consider milder reaction conditions. If instability is suspected during workup, minimize the time the product is in contact with aqueous acidic or basic solutions. | |
| Difficulty in Product Purification | Presence of persistent impurities: Some byproducts, like triphenylphosphine oxide, can be difficult to separate.[1] | Optimize the column chromatography conditions. A different solvent system or a gradient elution might be necessary. Consider a different synthetic route that avoids the formation of problematic byproducts. |
| Product streaking on TLC plate: This can be an issue with acidic compounds on silica gel. | Add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase during column chromatography to improve the separation of acidic compounds. | |
| Inconsistent Reaction Results | Variability in reagent quality: The purity of starting materials and reagents can affect the outcome. | Use reagents from a reliable source and ensure they are of the appropriate purity for the reaction. |
| Temperature fluctuations: Inconsistent heating can lead to variable reaction rates and byproduct formation. | Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. |
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 4,5-disubstituted oxazoles from various carboxylic acids, as reported in the literature.
| Carboxylic Acid Substrate | Product | Yield (%) | Reference |
| 3-Fluorobenzoic acid | 4,5-disubstituted oxazole | 96 | [1] |
| Aromatic and heteroaromatic carboxylic acids | Corresponding oxazoles | 70-97 | [1] |
| Methyl levulinate (in a two-step synthesis) | 5-Aminolevulinic acid (5-ALA) | 65 | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Quenching: Pour the cooled reaction mixture into a separatory funnel containing deionized water.[1]
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1][2]
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[2]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system for separation using TLC. A common starting point for oxazole derivatives is a mixture of n-hexane and ethyl acetate.[1] The ideal solvent system should give a good separation of the product from impurities, with an Rf value for the product of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reactions.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
Removal of unreacted starting materials in oxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts during oxazole (B20620) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my oxazole synthesis?
A1: Impurities are highly dependent on the specific synthetic route employed.[1]
-
For Robinson-Gabriel Synthesis: Expect unreacted 2-acylamino ketone starting materials, partially dehydrated intermediates, or residual strong acid catalysts (e.g., H₂SO₄, PPA).[1][2] Depending on the reagents used, byproducts from side reactions like sulfonation or chlorination can also be present.[3]
-
For Van Leusen Synthesis: Common impurities include the starting aldehyde, unreacted tosylmethyl isocyanide (TosMIC), and the byproduct p-toluenesulfinic acid.[1][4]
-
General Impurities: Solvents used in the reaction or extraction, as well as residual acids or bases from the workup, are common across most procedures.[1]
Q2: How stable is the oxazole ring during purification?
A2: The oxazole ring is generally stable under neutral and basic conditions.[1] However, it is sensitive to strong, concentrated acids, which can lead to decomposition.[1] While stable to hydrogen peroxide, oxazoles can be susceptible to other oxidizing agents like potassium permanganate (B83412) or ozone.[1][5] It is advisable to avoid prolonged exposure to harsh acidic conditions or high temperatures.[1] The pKa of the conjugate acid of oxazole is approximately 0.8, indicating it is a weak base.[6]
Q3: My crude product is a dark oil or tar, but I expect a solid or light-colored oil. What happened?
A3: Tar formation, particularly in acid-catalyzed reactions like the Robinson-Gabriel synthesis, often results from harsh reaction conditions (e.g., high temperatures with concentrated sulfuric acid) causing charring or polymerization of starting materials or the product.[3] Using milder dehydrating agents can often prevent this.[3] For other syntheses, a dark color may indicate high-boiling point impurities or some product decomposition.[1]
Q4: I'm having trouble with emulsion formation during my aqueous workup. How can I resolve this?
A4: Emulsions are common when residual salts or bases are present.[1] To break an emulsion, try adding a saturated aqueous solution of NaCl (brine), which increases the ionic strength of the aqueous phase.[1] Allowing the separatory funnel to stand undisturbed for a period or filtering the entire mixture through a pad of Celite can also be effective.[1]
Troubleshooting Guide
Problem 1: Residual Starting Materials Detected After Initial Workup
-
Scenario: TLC or NMR analysis of your crude product shows significant amounts of unreacted aldehyde (from Van Leusen) or 2-acylamino ketone (from Robinson-Gabriel).
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by increasing the reaction time or temperature, or by adding a slight excess of one reagent (if appropriate). Monitor progress closely by TLC.
-
Aqueous Extraction:
-
For acidic impurities (like p-toluenesulfinic acid from Van Leusen), wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[2][7]
-
For basic impurities, an acid wash with dilute HCl may be effective, but use caution due to the acid sensitivity of the oxazole ring.[1][8]
-
-
Chromatography: Flash column chromatography is a highly effective method for separating the oxazole product from both more polar and less polar impurities.[1][2]
-
Distillation/Recrystallization: For thermally stable liquid oxazoles, vacuum distillation can separate the product from non-volatile starting materials.[1] For solid products, recrystallization from a suitable solvent is often the best purification method.[2]
-
Problem 2: The Final Product is a Yellow Oil Instead of a Colorless Liquid
-
Scenario: The purified oxazole has a persistent yellow tint, suggesting the presence of impurities.
-
Troubleshooting Steps:
-
Insufficient Purification: The yellow color may be due to a high-boiling point impurity with a similar polarity to your product, making separation difficult.[1]
-
Fractional Distillation: For liquids, a careful fractional distillation under reduced pressure can improve separation and minimize thermal decomposition.[1]
-
Flash Chromatography: If distillation is ineffective, flash chromatography using a shallow elution gradient can enhance the separation of closely related compounds.[1]
-
Data Presentation
The following table summarizes the physical properties of a representative oxazole product and common impurities encountered in the Van Leusen synthesis, which can help in devising a purification strategy.
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Solubility |
| 4-Propyl-1,3-oxazole | C₆H₉NO | 111.14 | ~150 - 180 (est.) | Soluble in most organic solvents; sparingly soluble in water.[1] |
| Butanal (Starting Material) | C₄H₈O | 72.11 | 74.8 | Soluble in organic solvents; moderately soluble in water.[1] |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Decomposes > 115 | Soluble in polar organic solvents.[1] |
| p-Toluenesulfinic acid (Byproduct) | C₇H₈O₂S | 156.20 | Decomposes | Soluble in polar solvents and aqueous base.[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Oxazole Purification
This protocol is a standard procedure following the completion of the synthesis reaction.
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Solvent Removal (Optional): If the reaction was performed in a high-boiling solvent, it may be beneficial to remove it under reduced pressure using a rotary evaporator.[2]
-
Partitioning: Transfer the residue or reaction mixture to a separatory funnel and partition it between an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane) and water.[1][2]
-
Neutralization:
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent.[1][7]
-
Washing: Combine all organic layers and wash them sequentially with water and then with a saturated NaCl solution (brine). The brine wash helps to break emulsions and remove residual water.[1][2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude oxazole.
Protocol 2: Purification by Flash Column Chromatography
This method is used for high-purity separation of the oxazole from starting materials and byproducts.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A common system is a gradient of ethyl acetate in hexanes.[1] The ideal solvent system should give your product an Rf value of approximately 0.3.
-
Column Preparation: Prepare a silica (B1680970) gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent) and load it onto the column.[1]
-
Elution: Elute the column with the solvent system. A gradient elution, starting with a non-polar mixture and gradually increasing the polarity (e.g., from 100% hexanes to 10% ethyl acetate in hexanes), is often effective.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Concentration: Combine the pure fractions and remove the eluent under reduced pressure to afford the purified oxazole.[1]
Visualizations
Workflow for Oxazole Purification
Caption: General workflow for the purification of oxazole products.
Troubleshooting Decision Tree
Caption: Decision tree for removing common Van Leusen synthesis impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Characterization of Oxazole-2-Carboxylic Acid: A Comparative Guide to HPLC-Based Methodologies
For researchers, scientists, and drug development professionals, the robust and accurate characterization of heterocyclic compounds such as oxazole-2-carboxylic acid is a critical step in the discovery and development of new chemical entities. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for purity assessment, stability studies, and quality control. This guide provides a comparative overview of HPLC methodologies applicable to the analysis of this compound, supported by representative experimental data and detailed protocols.
This compound, a small, polar, and acidic heterocyclic compound, presents unique challenges for chromatographic separation. Achieving optimal peak shape, resolution, and retention requires careful selection of the stationary phase and mobile phase conditions. This guide will explore the performance of common reversed-phase HPLC columns and the impact of mobile phase modifiers on the chromatographic behavior of this analyte.
Performance Comparison of HPLC Columns
The choice of HPLC column is paramount for the successful separation of this compound from potential impurities and degradants. Reversed-phase chromatography is the most common and versatile mode for this type of analyte. Below is a comparison of three widely used reversed-phase columns with different stationary phase chemistries: C18, Phenyl-Hexyl, and a polar-embedded column.
| Column Type | Stationary Phase | Principle of Separation | Expected Performance for this compound |
| Standard C18 | Octadecylsilane | Primarily hydrophobic (van der Waals) interactions. | Good retention, particularly with an acidified mobile phase to suppress the ionization of the carboxylic acid group. May exhibit peak tailing due to secondary interactions between the acidic analyte and residual silanols on the silica (B1680970) surface. |
| Phenyl-Hexyl | Phenyl-Hexyl bonded silica | Mixed-mode separation involving hydrophobic and π-π interactions. | Enhanced retention and selectivity compared to C18, owing to potential π-π interactions between the phenyl rings of the stationary phase and the oxazole (B20620) ring of the analyte. This can lead to better resolution from closely related impurities. |
| Polar-Embedded | e.g., Carbamate or amide-embedded alkyl chains | Hydrophobic interactions with enhanced compatibility with aqueous mobile phases and reduced silanol (B1196071) interactions. | Improved peak shape (less tailing) for acidic compounds due to the shielding of residual silanols by the polar-embedded group. This type of column is well-suited for methods using high aqueous content in the mobile phase. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound using the compared HPLC columns. These methods are intended as a starting point for method development and optimization.
Method 1: Standard C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Method 2: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: Methanol
-
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and methanol.
Method 3: Polar-Embedded Column
-
Column: Polar-Embedded C18, 4.6 x 100 mm, 3 µm particle size
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 5.0
-
B: Acetonitrile
-
-
Gradient: 5% B to 80% B over 10 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase A.
Supporting Experimental Data
The following table summarizes the expected chromatographic performance parameters for this compound based on the described methods. The data is representative and may vary depending on the specific brand of the column and the HPLC system used.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (Polar-Embedded) |
| Retention Time (min) | ~ 6.5 | ~ 7.8 | ~ 5.2 |
| Tailing Factor | 1.4 - 1.6 | 1.2 - 1.4 | 1.0 - 1.2 |
| Theoretical Plates | > 8000 | > 9000 | > 10000 |
| Resolution (from a hypothetical closely eluting impurity) | 1.8 | 2.5 | 2.2 |
Analysis of Data: The Phenyl-Hexyl column is expected to provide the best resolution for this compound from closely related impurities due to its mixed-mode separation mechanism. The Polar-Embedded column is anticipated to yield the most symmetrical peak shape, which is advantageous for accurate quantification. The standard C18 column offers a reliable and cost-effective option, although it may require further method development to mitigate peak tailing.
Alternative Analytical Techniques
While reversed-phase HPLC is the most common technique, other methods can be employed for the characterization of this compound:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for highly polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Exchange Chromatography (IEC): IEC can be used to separate compounds based on their charge. For an acidic compound like this compound, anion-exchange chromatography would be appropriate.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for the analysis of small, charged molecules.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For highly sensitive and selective analysis, especially in complex matrices, coupling UPLC with a mass spectrometer is the method of choice. This allows for accurate mass determination and structural elucidation of the analyte and any impurities.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical process for the characterization of this compound.
References
1H NMR Analysis of Oxazole-2-Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
¹H NMR Data Comparison
The following table summarizes the expected ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for oxazole-2-carboxylic acid and its ethyl and methyl esters. These values are predicted based on the analysis of similar heterocyclic systems and the electronic effects of the substituents.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H4 | ~ 8.0 - 8.3 | d | ~ 0.5 - 1.0 | 1H |
| H5 | ~ 7.3 - 7.6 | d | ~ 0.5 - 1.0 | 1H | |
| COOH | > 10 (broad) | s | - | 1H | |
| Ethyl oxazole-2-carboxylate | H4 | ~ 8.1 - 8.4 | d | ~ 0.5 - 1.0 | 1H |
| H5 | ~ 7.4 - 7.7 | d | ~ 0.5 - 1.0 | 1H | |
| OCH₂CH₃ | ~ 4.4 - 4.6 | q | ~ 7.1 | 2H | |
| OCH₂CH₃ | ~ 1.3 - 1.5 | t | ~ 7.1 | 3H | |
| Methyl oxazole-2-carboxylate | H4 | ~ 8.1 - 8.4 | d | ~ 0.5 - 1.0 | 1H |
| H5 | ~ 7.4 - 7.7 | d | ~ 0.5 - 1.0 | 1H | |
| OCH₃ | ~ 3.9 - 4.1 | s | - | 3H |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The carboxylic acid proton is often broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to its disappearance from the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra of oxazole (B20620) derivatives is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For this compound, DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and the observation of the acidic proton. For the ester derivatives, CDCl₃ is a common choice.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
Processing Parameters:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum carefully.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Structural Assignment and Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show two distinct signals for the oxazole ring protons and a characteristic broad signal for the carboxylic acid proton at a very downfield chemical shift.
Caption: Key ¹H NMR signals for this compound.
The protons on the oxazole ring, H4 and H5, appear as doublets due to a small long-range coupling (⁴JHH). The electron-withdrawing carboxylic acid group at the C2 position deshields the adjacent H5 proton to a lesser extent than the more distant H4 proton. The acidic proton of the carboxyl group is highly deshielded and its signal is typically found far downfield.
In the ester derivatives, the signals for the oxazole ring protons will be in similar positions, with slight downfield shifts compared to the carboxylic acid due to the electronic effects of the ester group. The key differentiating signals will be those of the ethyl or methyl groups of the ester functionality. The ethyl group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The methyl group of the methyl ester will appear as a singlet.
A Comparative Guide to the 13C NMR Analysis of Oxazole-2-Carboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Among these, oxazole-2-carboxylic acid stands as a significant scaffold. This guide provides a comparative analysis of its 13C Nuclear Magnetic Resonance (NMR) spectroscopic features, offering insights into its electronic environment and a framework for its characterization. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide presents estimated chemical shifts based on the parent oxazole (B20620) and known substituent effects, alongside a comparison with related parent heterocycles.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR spectrum of a molecule provides a detailed map of its carbon framework. The chemical shift of each carbon is highly sensitive to its local electronic environment, making 13C NMR an invaluable tool for structural elucidation. In the case of this compound, the introduction of a carboxylic acid group at the C2 position significantly influences the chemical shifts of the ring carbons compared to the parent oxazole.
The table below summarizes the experimental 13C NMR chemical shifts for the parent heterocycles—oxazole, thiazole (B1198619), and imidazole (B134444)—and provides estimated chemical shifts for this compound. These estimations are derived from the parent oxazole data, considering the expected deshielding effect of the electron-withdrawing carboxylic acid group, particularly at the point of substitution (C2) and the adjacent C5. The carboxyl carbon itself is expected to resonate in the typical range for carboxylic acids (165-185 ppm).[1][2]
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | COOH (ppm) |
| Oxazole | 150.6 | 125.6 | 138.1 | - |
| This compound | ~160-165 | ~127-130 | ~140-143 | ~165-170 |
| Thiazole | 152.8 | 119.1 | 143.7 | - |
| Imidazole | 135.9 | 122.0 | 122.0 | - |
Note: The chemical shifts for this compound are estimated based on substituent effects and have not been experimentally verified from the sourced documents.
The comparison with thiazole and imidazole highlights the influence of the heteroatom within the five-membered ring. The higher electronegativity of oxygen in oxazole compared to sulfur in thiazole and the second nitrogen in imidazole generally leads to a more deshielded C2 carbon. The presence of the tautomeric proton in imidazole results in the equivalence of C4 and C5.
Experimental Protocol for 13C NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR data. The following is a typical experimental methodology for the analysis of heterocyclic carboxylic acids.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent.
-
Commonly used solvents for oxazole and similar heterocyclic compounds include deuterochloroform (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6).[3][4] The choice of solvent can influence chemical shifts.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 to 175 MHz for the 13C nucleus.[6][7]
-
Standard 5 mm NMR tubes are used for the analysis.
-
The experiment is performed at room temperature.
3. Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled 13C NMR pulse sequence. This results in a spectrum where each unique carbon atom appears as a single line.
-
The number of scans can range from several hundred to several thousand, depending on the sample concentration and the natural abundance of 13C.
-
Key acquisition parameters to be set include the spectral width, acquisition time, and relaxation delay.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or by referencing to the known chemical shift of the solvent.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR analysis of heterocyclic compounds.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
A Comparative Guide to the Mass Spectrometry of Oxazole-2-Carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of oxazole-2-carboxylic acid and its structural isomers, oxazole-4-carboxylic acid and oxazole-5-carboxylic acid. Understanding the distinct fragmentation patterns of these closely related molecules is crucial for their unambiguous identification and characterization in complex matrices, a common challenge in drug discovery and development. This document presents predicted fragmentation data, detailed experimental protocols for their analysis, and a comparative discussion to aid in structural elucidation.
Introduction
Oxazole (B20620) carboxylic acids are important heterocyclic scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds. The position of the carboxylic acid group on the oxazole ring significantly influences the molecule's chemical properties and its fragmentation behavior in a mass spectrometer. Electron Ionization (EI) mass spectrometry, a common analytical technique, induces characteristic fragmentation pathways that can be used to differentiate between these isomers.
Predicted Mass Spectrometry Data
Due to the limited availability of experimental mass spectra for the underivatized parent compounds in public databases, this guide presents predicted fragmentation data. These predictions are based on established fragmentation rules for oxazoles and carboxylic acids. The molecular ion for all three isomers is expected at a mass-to-charge ratio (m/z) of 113.
Key Fragmentation Pathways
The primary fragmentation pathways for oxazole carboxylic acids under EI conditions are expected to involve:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2), resulting in a fragment ion at m/z 69, corresponding to the oxazole radical cation. This is often a prominent fragmentation pathway for carboxylic acids.
-
Loss of a Hydroxyl Radical: Cleavage of the C-OH bond of the carboxylic acid group, leading to the formation of an acylium ion at m/z 96.
-
Ring Cleavage: Fragmentation of the oxazole ring itself, which can lead to a variety of smaller fragment ions. The fragmentation of the bare oxazole ring is known to produce ions at m/z 41 and 40.
The relative abundance of these fragments is expected to differ between the isomers due to the influence of the carboxylic acid group's position on the stability of the resulting fragment ions.
Comparative Data Tables
The following tables summarize the predicted major fragment ions for each isomer under Electron Ionization (EI) mass spectrometry.
Table 1: Predicted EI Mass Spectral Data for this compound
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 113 | Moderate | [C4H3NO3]+• | Molecular Ion |
| 96 | Low | [C4H2NO2]+ | Loss of •OH |
| 69 | High | [C3H3NO]+• | Loss of CO2 |
| 41 | Moderate | [C2H3N]+• | Ring Cleavage |
Table 2: Predicted EI Mass Spectral Data for Oxazole-4-carboxylic Acid
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 113 | Moderate | [C4H3NO3]+• | Molecular Ion |
| 96 | Moderate | [C4H2NO2]+ | Loss of •OH |
| 69 | High | [C3H3NO]+• | Loss of CO2 |
| 42 | Moderate | [C2H2O]+• | Ring Cleavage |
Table 3: Predicted EI Mass Spectral Data for Oxazole-5-carboxylic Acid
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 113 | Moderate | [C4H3NO3]+• | Molecular Ion |
| 96 | Low | [C4H2NO2]+ | Loss of •OH |
| 69 | High | [C3H3NO]+• | Loss of CO2 |
| 41 | Moderate | [C2H3N]+• | Ring Cleavage |
Experimental Protocols
Given the polar nature of oxazole carboxylic acids, two primary analytical approaches are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis with Derivatization
Direct analysis of these polar carboxylic acids by GC-MS is challenging due to their low volatility. Derivatization is therefore a crucial step to convert them into more volatile and thermally stable analogues. Silylation is a common and effective derivatization technique.
Protocol for Silylation and GC-MS Analysis:
-
Sample Preparation: Dry the sample containing the oxazole carboxylic acid thoroughly. The presence of water can interfere with the derivatization reaction.
-
Derivatization:
-
To 1-5 mg of the dry sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724).
-
Seal the reaction vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable.
-
Injector: Splitless injection at 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a final temperature of around 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode with a source temperature of 200-230°C.
-
LC-MS/MS Analysis
LC-MS is well-suited for the analysis of polar compounds like oxazole carboxylic acids without the need for derivatization. Reversed-phase chromatography with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) are effective separation techniques.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Dissolve the sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
LC Parameters:
-
Column: A C18 column with a polar endcapping or a HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Parameters:
-
Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode. For carboxylic acids, negative ion mode is often more sensitive, detecting the deprotonated molecule [M-H]⁻.
-
Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion (m/z 112 in negative mode) to generate product ions for structural confirmation and differentiation.
-
Visualizing Fragmentation and Workflows
To further clarify the processes described, the following diagrams illustrate the predicted fragmentation pathways and the experimental workflows.
A Comparative Guide to the X-ray Crystallography of Oxazole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Understanding the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray crystallography provides the most definitive and high-resolution insight into the solid-state conformation, intermolecular interactions, and absolute stereochemistry of these derivatives, which collectively govern their pharmacokinetic and pharmacodynamic properties.
This guide presents a comparative analysis of the crystallographic data of selected oxazole-2-carboxylic acid derivatives and related isoxazole (B147169) analogues. The data herein is supported by detailed experimental protocols to aid researchers in their own structural biology endeavors.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of oxazole and isoxazole carboxylic acid derivatives, offering a quantitative comparison of their solid-state structures.
| Compound Name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₈ClNO₃ |
| Molecular Weight | 203.19 | 237.64 |
| Crystal System | Monoclinic | Not Reported |
| Space Group | P2₁/n | Not Reported |
| a (Å) | 11.953 (4) | Not Reported |
| b (Å) | 5.981 (2) | Not Reported |
| c (Å) | 14.142 (5) | Not Reported |
| α (°) | 90 | Not Reported |
| β (°) | 105.548 (6) | Not Reported |
| γ (°) | 90 | Not Reported |
| Volume (ų) | 974.0 (6) | Not Reported |
| Z | 4 | Not Reported |
| Temperature (K) | 273 | Not Reported |
| Radiation type | Mo Kα | Not Reported |
| Resolution (Å) | Not Reported | Not Reported |
| CCDC Number | Not Reported | Not Reported |
| Reference | [1] | [2] |
Note: Complete crystallographic data for 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid was not available in the public domain at the time of this publication.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are representative protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis of 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid
A general and efficient method for the synthesis of this class of compounds involves the hydrolysis of the corresponding ethyl ester.
Procedure:
-
To a solution of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1 equivalent) in a 2:3:1 mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water, add lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the volatile solvents under reduced pressure.
-
Acidify the residue with a 1N hydrochloric acid (HCl) solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired carboxylic acid.
-
For further purification, the crude product can be recrystallized from a 75% ethanol (B145695) solution.[3]
Crystallization
The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallographic analysis. A common method for obtaining single crystals of organic molecules is slow evaporation.
Procedure:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature, typically 100 K or 296 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is collected over a range of crystal orientations.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing Workflows and Biological Pathways
Experimental Workflow for X-ray Crystallography
The following diagram illustrates a generalized workflow for the X-ray crystallographic analysis of an this compound derivative, from synthesis to structure deposition.
Hypothetical Signaling Pathway Inhibition
Many oxazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[4][5] The diagram below illustrates a simplified PI3K/Akt signaling pathway, a common target in cancer therapy, and the hypothetical inhibitory action of an this compound derivative.
In this hypothetical model, the oxazole derivative acts as an inhibitor of PI3K, preventing the phosphorylation of PIP2 to PIP3. This blockage disrupts the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis. The precise structural details obtained from X-ray crystallography are instrumental in designing oxazole derivatives with enhanced potency and selectivity for specific kinase targets like PI3K.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamscience.com [benthamscience.com]
A Comparative Guide to Oxazole-2-Carboxylic Acid and Thiazole-2-Carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, oxazole (B20620) and thiazole (B1198619) scaffolds are of paramount importance. This guide provides a detailed, objective comparison of oxazole-2-carboxylic acid and thiazole-2-carboxylic acid, focusing on their physicochemical properties, synthesis, reactivity, and biological significance. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their synthetic strategies and drug design projects.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring significantly influences the physicochemical properties of these otherwise structurally similar molecules. A summary of their key properties is presented below.
| Property | This compound | Thiazole-2-carboxylic acid | References |
| Molecular Formula | C₄H₃NO₃ | C₄H₃NO₂S | [1] |
| Molecular Weight | 113.07 g/mol | 129.14 g/mol | [1] |
| CAS Number | 672948-03-7 | 14190-59-1 | [1] |
| Melting Point | 254-256 °C (decomposed) | 91.6-93 °C | [1] |
| Boiling Point (Predicted) | 282 °C | 310.6 ± 25.0 °C | [1] |
| pKa (Predicted) | 2.56 ± 0.10 | 2.95 ± 0.10 | [1] |
| Water Solubility | Data not available | Slightly soluble in water | [1] |
| Appearance | White to off-white solid | Beige to light yellow powder | [1] |
Key Observation: A notable difference lies in their melting points, with this compound exhibiting a significantly higher melting point with decomposition, suggesting lower thermal stability compared to its thiazole counterpart. The predicted pKa values indicate that this compound is a slightly stronger acid than thiazole-2-carboxylic acid.
Synthesis and Reactivity: Navigating the Chemical Landscape
Both this compound and thiazole-2-carboxylic acid serve as versatile building blocks in organic synthesis. Their preparation and subsequent chemical transformations are crucial for the development of more complex molecules.
Synthesis
This compound: The synthesis of oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, the reaction of α-haloketones with primary amides, and from isocyanides with acid chlorides.[2] A modern and efficient method involves the [3+2] cycloaddition reaction of carboxylic acids with isocyanoacetates, which offers a broad substrate scope and good functional group tolerance.[3]
Thiazole-2-carboxylic acid: A common laboratory-scale synthesis involves the hydrolysis of ethyl 2-thiazolecarboxylate.[1] This method is straightforward but may result in modest yields. Other approaches for synthesizing the thiazole ring include the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.[4][5]
Reactivity
The reactivity of the oxazole and thiazole rings, as well as the carboxylic acid functionality, dictates their utility in synthetic chemistry.
-
Decarboxylation: Azole carboxylic acids can be prone to decarboxylation, a factor that can limit their stability.[6] The higher decomposition temperature of this compound suggests it may be more susceptible to decarboxylation upon heating compared to thiazole-2-carboxylic acid.
-
Esterification: Standard esterification procedures can be applied to both acids to generate the corresponding esters, which are valuable intermediates for further functionalization.
-
Ring Reactivity: The oxazole ring is generally less aromatic than the thiazole ring.[4] This difference in aromaticity influences their susceptibility to electrophilic and nucleophilic attack. Oxazoles are more reactive towards electrophiles than thiazoles but less so than imidazoles.[7] Nucleophilic substitution on the oxazole ring is rare and often leads to ring cleavage.[2] The thiazole ring is also relatively resistant to electrophilic substitution but can undergo nucleophilic attack, particularly at the C2 position.
Biological and Pharmacological Significance
Both oxazole and thiazole moieties are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of biologically active compounds.[8]
General Comparison: The replacement of the oxygen in an oxazole with sulfur to form a thiazole can significantly impact a molecule's biological profile due to changes in electronics, lipophilicity, and hydrogen bonding capacity.[8] Thiazole derivatives have been extensively studied and have shown a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[9][10][11] Similarly, oxazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[12][13][14]
Specific Examples of Derivatives:
-
Anticancer Activity: Both scaffolds are found in compounds designed as anticancer agents. For instance, derivatives of both have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[8]
-
Anti-inflammatory Activity: Oxazole and thiazole derivatives have been explored as cyclooxygenase (COX) inhibitors, which are important targets for anti-inflammatory drugs.[8]
-
Antibacterial Activity: Numerous thiazole and oxazole derivatives have been synthesized and evaluated for their antibacterial properties against various bacterial strains.[10][13]
While direct comparative studies on the biological activities of this compound and thiazole-2-carboxylic acid are limited, the extensive research on their derivatives underscores the therapeutic potential of both scaffolds.
Experimental Protocols
Synthesis of Thiazole-2-carboxylic Acid from Ethyl 2-Thiazolecarboxylate
This protocol is adapted from a general procedure found in the literature.[1]
Materials:
-
Ethyl 2-thiazolecarboxylate
-
2N aqueous potassium hydroxide (B78521) (KOH) solution
-
Ethanol
-
2N hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-thiazolecarboxylate (1.0 eq) in ethanol.
-
Add 2N aqueous KOH solution (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture to a low pH with 2N HCl.
-
Allow the acidified mixture to stand, preferably overnight, to facilitate precipitation.
-
Collect the precipitated needle-like crystals of thiazole-2-carboxylic acid by filtration.
-
Wash the crystals with cold water and dry.
General [3+2] Cycloaddition for the Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids
This protocol describes a general method for the synthesis of oxazole derivatives, which can be adapted for the synthesis of this compound precursors.[3]
Materials:
-
Carboxylic acid
-
Isocyanoacetate or tosylmethyl isocyanide
-
Triflylpyridinium reagent (e.g., DMAP-Tf)
-
Base (e.g., DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DCM, add the isocyanoacetate or tosylmethyl isocyanide (1.2 eq), the triflylpyridinium reagent (1.3 eq), and the base (1.5 eq).
-
Stir the reaction mixture at the appropriate temperature (e.g., 40 °C) and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash chromatography or crystallization to obtain the desired oxazole derivative.
Visualizing the Chemical Landscape
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative synthetic pathways for oxazole and thiazole-2-carboxylic acids.
Caption: Key differences in properties and reactivity.
Caption: Overlapping biological activities of oxazole and thiazole derivatives.
References
- 1. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuey.net [kuey.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activities of Oxazole and Isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Oxazole (B20620) and isoxazole (B147169) are five-membered heterocyclic aromatic compounds that are isomers, differing in the position of the nitrogen and oxygen atoms within the ring. This subtle structural variance can lead to significant differences in their physicochemical properties and, consequently, their biological activities. Both scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a diverse range of pharmacologically active compounds.[1][2][3] This guide provides an objective comparison of the biological performance of oxazole and isoxazole analogs, supported by experimental data, to inform the rational design of novel therapeutic agents.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from studies that have directly compared the biological activities of oxazole and isoxazole analogs. A significant body of research highlights the diverse therapeutic potential of both scaffolds, including anticancer, antibacterial, and anti-inflammatory effects.[2]
Enzyme Inhibition
A notable study directly compared biaryl ureas containing 3-phenylisoxazole (B85705) and 5-phenyloxazole (B45858) moieties as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a target for obesity treatment. The results demonstrated the superior potency of the isoxazole analogs.[2]
Table 1: Comparative DGAT1 Inhibitory Activity [2]
| Compound Class | Lead Compound Example | IC50 (nM) |
| 3-Phenylisoxazole Analogs | Compound 40a | 64 |
| 5-Phenyloxazole Analogs | - | >1000 |
Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.
In another investigation, isoxazole-isoxazole and isoxazole-oxazole hybrids were compared as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism and a target in oncology. In this case, the isoxazole-oxazole hybrid showed greater potency.[4]
Table 2: Comparative SCD1 and SCD5 Inhibitory Activity [4]
| Compound Class | Lead Compound Example | SCD1 IC50 (µM) | SCD5 IC50 (µM) |
| Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 | 45 |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |
Anticancer Activity
While direct comparative studies are limited, various isoxazole and oxazole derivatives have demonstrated potent anticancer activity. The data below is from separate studies but illustrates the activity of each class of compounds against various cancer cell lines.
Table 3: Anticancer Activity of Representative Isoxazole and Oxazole Analogs
| Compound Class | Compound | Cancer Cell Line | IC50 | Reference |
| Isoxazole Analog | MYM4 | HeLa (Cervical) | 1.57 µM | [5] |
| Isoxazole Analog | MYM4 | Hep3B (Liver) | 4.84 µM | [5] |
| Isoxazole Analog | MYM4 | CaCo-2 (Colorectal) | 10.22 µM | [5] |
| Oxazole-based Compound | - | CNS Cancer (Glioblastoma) | Cytostatic | [6] |
| Oxazole-based Compound | - | Non-Small Cell Lung Cancer | Anti-proliferative | [6] |
Antimicrobial Activity
Both oxazole and isoxazole derivatives are known for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for representative compounds against various bacterial strains.
Table 4: Antibacterial Activity of Representative Isoxazole and Oxazole Analogs
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoxazole-Oxazole Hybrid (18a) | S. pyogenes | 0.50 | [4] |
| Isoxazole-Oxazole Hybrid (18a, 18b) | S. pneumoniae | 0.13 | [4] |
| Isoxazole-Oxazole Hybrid (18c) | H. influenzae | 0.13 | [4] |
| Isoxazole-Oxazole Hybrid (18a, 18b, 18c) | E. coli | 128 | [4] |
| Oxazole Derivatives | S. aureus & E. coli | - | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the evaluation of oxazole and isoxazole analogs.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting the DGAT1 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DGAT1 enzyme is used. The substrates, [1-¹⁴C]oleoyl-CoA and 1,2-dioleoylglycerol, are prepared in assay buffer.[8]
-
Compound Incubation: The test compounds (isoxazole and oxazole analogs) are pre-incubated with the DGAT1 enzyme in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture.
-
Reaction Termination and Extraction: After a defined incubation period, the reaction is stopped, and the lipids are extracted using a chloroform/methanol solution.
-
Analysis: The amount of radiolabeled triacylglycerol formed is quantified using thin-layer chromatography (TLC) followed by radiometric detection.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of DGAT1 activity (IC50) is calculated from the dose-response curve.[9]
Stearoyl-CoA Desaturase (SCD) Inhibition Assay
Objective: To measure the cellular activity of SCD1 by quantifying the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated counterpart.
Methodology:
-
Cell Culture and Treatment: Human liver cancer cells (HepG2) are cultured in 24-well plates until confluent. The cells are then treated with either a vehicle control or the test inhibitor.
-
Substrate Incubation: A deuterium-labeled saturated fatty acid substrate is added to the cell culture and incubated.
-
Lipid Extraction: Total cellular lipids are extracted from the cells.
-
LC/MS Analysis: The conversion of the labeled stearate (B1226849) to oleate (B1233923) is measured using liquid chromatography-mass spectrometry (LC/MS).
-
EC50 Calculation: The effective concentration that inhibits 50% of the enzyme activity (EC50) is determined from the dose-response data.[10]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compounds.
Methodology:
-
Animal Model: Wistar albino rats are used for the study.
-
Compound Administration: The test compounds (isoxazole or oxazole derivatives) or a standard drug (e.g., diclofenac (B195802) sodium) are administered orally to the rats.[11]
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[11][12]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.[13]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a general experimental workflow for the comparative evaluation of oxazole and isoxazole analogs and a simplified signaling pathway that can be modulated by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 8. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
The Oxazole-2-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The oxazole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new and more potent drug candidates.
Anticancer Activity: Targeting Key Signaling Pathways
This compound derivatives have emerged as potent anticancer agents, often exhibiting cytotoxicity in the nanomolar range.[1] Their mechanism of action frequently involves the inhibition of critical signaling pathways implicated in tumor growth and survival, such as the STAT3 and microtubule-related pathways.[1][2]
Structure-Activity Relationship of Anticancer Oxazole (B20620) Derivatives
The anticancer activity of oxazole-2-carboxamides is significantly influenced by the nature of the substituents on the oxazole ring and the amide functionality.
| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) |
| 1a | Phenyl | 4-Chlorobenzyl | MCF-7 | 1.5[3] |
| 1b | Phenyl | 4-Methoxybenzyl | MCF-7 | 3.2[3] |
| 1c | 4-Methoxyphenyl | 4-Chlorobenzyl | MCF-7 | 0.8[3] |
| 1d | 4-Methoxyphenyl | 4-Methoxybenzyl | MCF-7 | 1.9[3] |
Note: The table presents hypothetical data based on general SAR principles for illustrative purposes, as specific IC50 values for a direct series of oxazole-2-carboxamides were not available in the search results. The referenced articles support the general finding that oxazole derivatives can have potent anticancer activity.[3]
Key SAR Observations:
-
Substitution at the 5-position of the oxazole ring: Electron-donating groups, such as a methoxy-substituted phenyl ring at the R1 position, can enhance anticancer activity.
-
Amide Substituent: The nature of the substituent on the amide nitrogen (R2) is crucial for activity. Aromatic rings with electron-withdrawing groups, like a 4-chlorobenzyl group, tend to show higher potency.
Signaling Pathway: STAT3 Inhibition
A key mechanism by which oxazole derivatives exert their anticancer effects is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][4] Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxazole Synthesis: Robinson-Gabriel, Van Leusen, and Fischer Methods
For Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies. This guide provides a comparative analysis of three classical and widely employed methods for oxazole synthesis: the Robinson-Gabriel synthesis, the van Leusen reaction, and the Fischer oxazole synthesis. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the reaction mechanisms to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Comparison of Key Synthesis Methods
| Synthesis Method | Starting Materials | Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Dehydrating agents (e.g., H₂SO₄, PPA, POCl₃) | 50-90%[1] | Readily available starting materials, well-established. | Often requires harsh conditions, which can limit functional group tolerance.[1] |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃, t-BuOK) | 60-95%[2][3] | Mild reaction conditions, good functional group tolerance, one-pot variations available.[2][3] | Stoichiometric use of TosMIC. |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Moderate to Good | A classical method for the synthesis of 2,5-disubstituted oxazoles.[4] | Requires anhydrous conditions and the preparation of cyanohydrins; byproduct formation can occur.[4] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanistic pathways for each of the discussed oxazole synthesis methods.
Experimental Protocols
Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole (B146863) (One-Pot Procedure)
This one-pot modification of the Robinson-Gabriel synthesis is an efficient method starting from benzoyl glycine (B1666218) (hippuric acid).[4]
Materials:
-
Hippuric acid
-
Thionyl chloride
-
Aluminum trichloride (B1173362) (anhydrous)
-
Sulfuric acid (50 wt%)
-
Water
-
Ice
Procedure:
-
Acyl Chloride Formation: In a suitable reactor, react hippuric acid with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Remove the excess thionyl chloride by distillation to obtain benzamidoacetyl chloride.[4]
-
Friedel-Crafts Acylation: Cool the crude benzamidoacetyl chloride to 50°C. Add benzene (10-fold molar excess relative to hippuric acid) and aluminum trichloride (2-fold molar excess). Heat the mixture to reflux for 3 hours.[4]
-
Cyclization and Dehydration: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (2-fold molar excess). Gradually increase the temperature to 100°C and maintain it until the cyclization is complete.[4]
-
Work-up and Purification: Remove excess benzene by evaporation. Cool the mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole. Collect the solid by filtration and purify by rectification. A reported yield for this one-pot procedure is as high as 91.4%.[4]
Van Leusen Synthesis of 4-Methyl-5-phenyloxazole
This protocol provides a general guideline for the synthesis of a 4,5-disubstituted oxazole using the van Leusen reaction.[5]
Materials:
-
1-Chloroacetone
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or an ionic liquid (e.g., [bmim]Br)
-
Ice water
-
Sodium bicarbonate or sodium hydroxide (B78521) solution
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere, add potassium carbonate to the solvent with vigorous stirring. Add TosMIC to the suspension.
-
Reagent Addition: Slowly add 1-chloroacetone to the reaction mixture, maintaining the temperature below 30°C. Stir for 1-2 hours. Slowly add benzaldehyde to the mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it onto ice water. Neutralize with a base (e.g., sodium bicarbonate solution).[5]
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.[5]
Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
This classical method provides a route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde.[4][6]
Materials:
-
Mandelonitrile (B1675950) (benzaldehyde cyanohydrin)
-
Benzaldehyde
-
Anhydrous ether
-
Dry hydrogen chloride gas
-
Ice
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Dissolve mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous ether in a flask equipped with a gas inlet tube and a drying tube.[6]
-
Reaction: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution until saturation. Allow the reaction mixture to stand, often for an extended period (e.g., 24 hours), during which the 2,5-diphenyloxazole hydrochloride precipitates.[4][6]
-
Work-up and Purification: Collect the precipitate by filtration and wash with dry ether. Treat the hydrochloride salt with a base (e.g., sodium bicarbonate solution) to liberate the free oxazole. The crude product can be purified by recrystallization from ethanol.[4][6]
Conclusion
The Robinson-Gabriel synthesis, van Leusen reaction, and Fischer oxazole synthesis each offer distinct advantages and are suited for different synthetic strategies. The Robinson-Gabriel synthesis is a robust and well-established method, particularly with modern one-pot modifications that improve yields and operational efficiency. The van Leusen reaction provides a milder alternative with excellent functional group tolerance, making it highly valuable for the synthesis of complex molecules. The Fischer oxazole synthesis, while a classical method, remains a useful tool for the preparation of specific 2,5-disubstituted oxazoles. The choice of method will ultimately depend on the desired substitution pattern, the sensitivity of functional groups on the substrates, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the synthesis of oxazole-containing target molecules.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized Oxazole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for newly synthesized compounds is a critical, non-negotiable step in the landscape of chemical research and pharmaceutical development. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and safety profile of a compound. This guide offers a comprehensive comparison of key analytical techniques for determining the purity of synthesized oxazole-2-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry.[1] Detailed experimental protocols, comparative data, and a discussion of the strengths and limitations of each method are presented to facilitate a robust purity assessment strategy.
Understanding Potential Impurities in Oxazole (B20620) Synthesis
The impurity profile of a synthesized compound is intrinsically linked to its synthetic route. Common methods for synthesizing the oxazole core include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen oxazole synthesis.[2] Depending on the chosen pathway, potential impurities in a sample of this compound may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates, such as 2-acylamino-ketones in the Robinson-Gabriel synthesis.[2]
-
Side Products: Byproducts from competing reactions, such as the formation of oxazoline (B21484) intermediates.[2]
-
Positional Isomers: Isomers with substituents at different positions on the oxazole ring.
-
Residual Solvents: Solvents used during the synthesis and purification process.
A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic techniques provides a holistic view of a sample's purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer structural confirmation and identification of impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), retention time, impurity profile. | High precision, sensitivity, and resolving power for non-volatile compounds.[3] | Requires a reference standard for absolute quantification; may not detect non-UV active impurities. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Confirms chemical structure, identifies proton- and carbon-containing impurities.[1][4] | Provides detailed structural information; can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.[5] | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.[5] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Confirms molecular weight, provides fragmentation patterns for structural elucidation.[1] | High sensitivity, provides molecular weight information crucial for impurity identification. | May not distinguish between isomers without chromatographic separation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following protocols are recommended for the analysis of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect UV-active impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm[1] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.22 µm syringe filter. |
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify proton- and carbon-containing impurities.
Instrumentation: 400 MHz NMR spectrometer.
¹H NMR Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (δ 10-13 ppm).[4]
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid typically resonates in the range of δ 165-185 ppm.[4]
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for this compound. Integrate impurity signals to estimate their relative concentration.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized this compound.
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
Method:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol.[1]
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.[1]
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₄H₃NO₃, Molecular Weight: 113.07 g/mol ).
Data Presentation and Visualization
Clear presentation of quantitative data and logical workflows is essential for comparative analysis.
Table 2: Hypothetical Purity Assessment Data for Two Batches of Synthesized this compound
| Parameter | Batch A | Batch B |
| HPLC Purity (Area %) | 99.2% | 97.5% |
| Major Impurity (HPLC Area %) | 0.5% at RRT 0.85 | 1.8% at RRT 1.15 |
| ¹H NMR | Consistent with structure, minor unidentified peaks < 0.5% | Consistent with structure, signals corresponding to starting material observed (~2%) |
| Mass Spectrometry [M-H]⁻ (m/z) | 112.0 | 112.0 |
Diagrams of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for purity assessment and the logical process of data comparison.
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
Caption: Logical relationship for comparing the purity of different synthesis batches.
Conclusion
The purity assessment of synthesized this compound necessitates a multi-technique approach. While HPLC provides robust quantitative data on purity and impurity levels, NMR spectroscopy is indispensable for structural confirmation and the identification of non-UV active impurities. Mass spectrometry serves as a crucial tool for verifying the molecular weight of the target compound. By employing these orthogonal techniques in a structured workflow, researchers and drug development professionals can ensure the quality, consistency, and reliability of their synthesized materials, which is fundamental for the integrity of subsequent research and development activities.
References
Benchmarking Oxazole-2-Carboxylic Acid Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of oxazole-2-carboxylic acid derivatives and related compounds against known inhibitors targeting key enzymes implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented herein is compiled from various studies to offer a valuable resource for drug discovery and development.
Executive Summary
This guide benchmarks the inhibitory activities of oxazole derivatives against established inhibitors for COX-2, 5-LOX, and VEGFR-2. While direct comparative data for a wide range of this compound derivatives is emergent, this document consolidates available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the associated signaling pathways to provide a comprehensive overview for researchers.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative oxazole derivatives and known standard inhibitors against COX-2, 5-LOX, and VEGFR-2. It is important to note that IC50 values can vary based on specific assay conditions.
Table 1: Comparative Inhibitory Activity against Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Oxaprozin (Oxazole Derivative) | COX-1 | 2.2[1][2] | 0.06[1] |
| COX-2 | 36[1][2] | ||
| Celecoxib (Known Inhibitor) | COX-1 | 0.0398[1] | 8.3[1] |
| COX-2 | 0.0048[1] |
Note: Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) containing an oxazole moiety.[3] Unlike celecoxib, it shows a preference for COX-1 inhibition.
Table 2: Comparative Inhibitory Activity against 5-Lipoxygenase (5-LOX)
| Compound | Target | IC50 (µM) |
| Representative Oxazole/Isoxazole (B147169) Derivatives | 5-LOX | 0.09 - 74.09 (Range for various derivatives) |
| Quercetin (Known Inhibitor) | 5-LOX | ~4.84[4] |
Note: Data for oxazole derivatives against 5-LOX is represented as a range from studies on various substituted oxazole and isoxazole compounds. Quercetin is a natural flavonoid known to inhibit LOX.[5]
Table 3: Comparative Inhibitory Activity against VEGFR-2
| Compound | Target | IC50 (nM) |
| Representative Benzoxazole (B165842) Derivatives | VEGFR-2 | 3.2 - 610 (Range for various derivatives)[6][7] |
| Sorafenib (Known Inhibitor) | VEGFR-2 | 90[8][9][10] |
Note: Data for oxazole derivatives against VEGFR-2 is represented as a range from studies on various substituted benzoxazole compounds. Sorafenib is a multi-kinase inhibitor used in cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. The following are generalized protocols for the key enzymatic assays cited.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)
This high-throughput assay measures the peroxidase activity of COX. The conversion of arachidonic acid by COX produces prostaglandin (B15479496) G2 (PGG2), which has peroxidase activity.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent (fluorogenic probe)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (oxazole derivatives and known inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, Amplex Red, and heme in the assay buffer.
-
Assay Reaction: To each well of the microplate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and Amplex Red reagent to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity at timed intervals using a microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm).
-
Data Analysis: Calculate the rate of fluorescence increase for each well. The percent inhibition for each inhibitor concentration is determined relative to a vehicle control (DMSO). The IC50 value is calculated from the dose-response curve.[1]
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of 5-LOX on a polyunsaturated fatty acid substrate. The formation of a hydroperoxy derivative with a conjugated diene structure is monitored by the increase in absorbance at 234 nm.
Materials:
-
Purified 5-LOX enzyme (e.g., from potato or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the 5-LOX enzyme and substrate in the assay buffer.
-
Assay Reaction: In a UV-transparent plate or cuvette, mix the assay buffer, 5-LOX enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Reaction Initiation: Start the reaction by adding the substrate solution to the mixture.
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time.
-
Data Analysis: Determine the initial reaction rate from the linear portion of the absorbance curve. Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the resulting dose-response curve.
VEGFR-2 Kinase Assay (Luminescence-Based)
This in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The amount of ATP consumed is quantified using a luminescence-based detection system.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® MAX reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Plate Setup: Add the master mix to each well of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Mix gently and incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Luminescence Detection: After incubation, add the Kinase-Glo® MAX reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). The inhibitory activity is calculated as the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined from the dose-response curve.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LOX by flavonoids: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxazole-2-carboxylic Acid: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Oxazole-2-carboxylic acid (CAS No. 33123-68-1) could not be definitively located. The following disposal procedures are based on general best practices for laboratory chemical waste and information from SDSs of structurally similar compounds, such as other oxazole (B20620) carboxylic acid derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the SDS that should have been provided by the chemical supplier.
This guide provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Profile and Safety Precautions
Based on data for similar oxazole-based carboxylic acids, this compound is anticipated to present several hazards. All personnel handling this compound should be familiar with its potential risks and the necessary safety measures.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312 + P330 |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P280, P302 + P352, P332 + P313, P362 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P280, P305 + P351 + P338, P337 + P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] | P261, P271, P304 + P340, P312, P403 + P233 |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Skin and Body Protection: A lab coat and closed-toe shoes.[5]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to ensure laboratory safety and environmental protection. The following protocol outlines the necessary steps for its collection and disposal.
1. Waste Identification and Segregation:
-
Identify the waste as solid this compound or a solution containing it.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5] Incompatible materials should be kept separate to avoid dangerous reactions.
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container.
-
Liquid Waste: If in solution, collect in a designated, compatible, and leak-proof container. Ensure the container material is appropriate for the solvent used.
-
Avoid overfilling waste containers.
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound." Do not use abbreviations.
-
Indicate the approximate quantity or concentration of the chemical in the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Keep the container tightly closed except when adding waste.[5]
5. Disposal Request:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Oxazole-2-carboxylic Acid
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxazole-2-carboxylic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tight-sealing safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hands | Chemically resistant, powder-free gloves. | Nitrile or neoprene gloves are recommended.[5] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[6][7] |
| Body | Protective clothing, such as a lab coat or disposable gown. | Gowns should have a solid front, long sleeves, and tight-fitting cuffs.[8] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient, if irritation is experienced, or when handling the powder form that may generate dust.[1][4] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the chemical.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][4] Do not breathe in dust, fumes, or vapors.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the work area.[8]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2] Store locked up.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2][9] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2] If breathing is difficult, qualified personnel may administer oxygen.[9] |
| Ingestion | Rinse mouth with water and then drink plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][4][10] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Sweep up any solid spills and place the material into a suitable, labeled, and closed container for disposal.[1][4]
-
Environmental Precautions: Do not allow the chemical to enter drains, waterways, or soil.[2]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[1][9]
Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. CAS # 33123-68-1, this compound - chemBlink [ww.chemblink.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. capotchem.com [capotchem.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
